molecular formula C11H7FO2S B594983 2-Fluoro-5-(thiophen-3-YL)benzoic acid CAS No. 1261993-00-3

2-Fluoro-5-(thiophen-3-YL)benzoic acid

Cat. No.: B594983
CAS No.: 1261993-00-3
M. Wt: 222.233
InChI Key: CYISDRCRIVBKGS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(thiophen-3-yl)benzoic acid is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This benzoic acid derivative incorporates both fluorine and a thiophene moiety, making it a valuable building block for constructing more complex molecules. The fluorine atom can be used to modulate the compound's lipophilicity, metabolic stability, and binding affinity, while the thiophene ring offers a versatile handle for further functionalization via cross-coupling reactions. The primary application of this reagent is as a precursor in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active molecules. Its carboxylic acid group can be readily converted to acyl chlorides for nucleophilic substitution or used in amidation reactions to create amide bonds, a common linkage in many pharmaceuticals. This compound is supplied exclusively for research purposes. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISDRCRIVBKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688563
Record name 2-Fluoro-5-(thiophen-3-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-00-3
Record name Benzoic acid, 2-fluoro-5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(thiophen-3-yl)benzoic acid is a multifaceted organic compound that has garnered interest within the realms of medicinal chemistry and materials science. Its structure, which marries a fluorinated benzoic acid scaffold with a thiophene heterocycle, presents a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering valuable insights for researchers engaged in the design and development of novel molecules.

Chemical Identity and Physical Properties

This compound is a biaryl carboxylic acid. The presence of the fluorine atom at the ortho-position to the carboxylic acid group, and the thiophene ring at the meta-position, significantly influences its chemical behavior and potential biological activity.

PropertyValueSource
CAS Number 1261993-00-3[1]
Molecular Formula C₁₁H₇FO₂S[1]
Molecular Weight 222.24 g/mol [1]
IUPAC Name 2-fluoro-5-(3-thienyl)benzoic acid
InChI Key CYISDRCRIVBKGS-UHFFFAOYSA-N

A noteworthy isomer, 5-Fluoro-3-(thiophen-3-yl)benzoic acid (CAS Number: 1261925-85-2), exists and should not be confused with the title compound, as the differing substitution patterns will impart distinct chemical and biological properties.[2][3]

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a highly plausible and commonly employed method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideally suited for coupling an aryl halide with an aryl boronic acid.

Proposed Synthetic Workflow

The logical synthetic route involves the palladium-catalyzed cross-coupling of a commercially available halogenated fluorobenzoic acid with a thiophene boronic acid derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 5-Bromo-2-fluorobenzoic acid D Suzuki-Miyaura Cross-Coupling A->D B Thiophen-3-ylboronic acid B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Dioxane/Water, Toluene) C->D E Work-up and Purification (Acidification, Extraction, Crystallization/Chromatography) D->E F This compound E->F caption Proposed Suzuki-Miyaura Synthesis Workflow

Fig. 1: Proposed Suzuki-Miyaura Synthesis Workflow
Representative Experimental Protocol

The following protocol is a representative example based on established procedures for Suzuki-Miyaura couplings of similar substrates.

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-fluorobenzoic acid (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the mixture with stirring to a temperature of 80-100 °C. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an acid such as 1 M HCl to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >12 ppm.

  • Aromatic Protons (Benzoic Acid Ring): Three protons on the benzoic acid ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine will show a doublet of doublets. The other two protons will also display splitting influenced by their position relative to the fluorine and thiophene substituents.

  • Aromatic Protons (Thiophene Ring): Three protons on the thiophene ring will appear as multiplets in the aromatic region (around 7.0-8.0 ppm).

¹³C NMR:

  • Carbonyl Carbon (-COOH): A signal is expected around 165-175 ppm.

  • Aromatic Carbons: The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will appear in the typical range of 115-140 ppm, with their chemical shifts influenced by the electronic effects of the substituents. Due to the lack of symmetry, all 11 carbon atoms are expected to be unique.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4][5]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[4]

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic): Signals appearing above 3000 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 222. Key fragmentation patterns would likely involve:

  • Loss of the hydroxyl group (-OH) to give a fragment at m/z = 205.

  • Loss of the carboxyl group (-COOH) to give a fragment at m/z = 177.[6]

  • Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the fluorinated phenyl and thienyl moieties.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its constituent functional groups and their electronic interplay.

  • Acidity: The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group is expected to increase its acidity compared to benzoic acid itself, due to the inductive effect which stabilizes the carboxylate anion.[7]

  • Reactions of the Carboxylic Acid: The carboxyl group can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. For instance, it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then serves as a versatile intermediate for forming amides and esters.[8]

  • Electrophilic Aromatic Substitution: The benzoic acid ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid and fluorine groups. The thiophene ring, being electron-rich, is more susceptible to electrophilic attack, with substitution likely favoring the C2 and C5 positions of the thiophene ring.

Potential Applications in Drug Discovery and Materials Science

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11]

The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and bioavailability.[12] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. It can be used as a precursor for more complex molecules with potential activities in various disease areas. For example, related thiophene-containing benzoic acids have been explored as inhibitors of various enzymes and as ligands for nuclear receptors.

In materials science, biaryl compounds are of interest for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, conjugated structure of this compound could be a useful component in the synthesis of novel organic materials with tailored electronic properties.

Safety and Handling

As with any research chemical for which comprehensive toxicological data is not available, this compound should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Inhalation of dust, ingestion, and skin contact should be avoided. For specific handling and disposal guidelines, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in both pharmaceutical and materials research. Its unique substitution pattern offers opportunities for fine-tuning molecular properties. While detailed experimental data for this specific compound is not yet widely published, its synthesis and chemical characteristics can be reliably inferred from the well-established principles of organic chemistry. Further investigation into the properties and applications of this molecule is warranted and is likely to yield novel and useful discoveries.

References

  • CP Lab Safety. 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity, C11H7FO2S, 1 gram. Available from: [Link]

  • Supporting Information - [Source of general NMR data for substituted benzoic acids].
  • Martínez-Sabadell, M., et al. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
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An In-Depth Technical Guide to 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available information on 2-Fluoro-5-(thiophen-3-yl)benzoic acid (CAS 1261993-00-3) is limited. This guide provides a comprehensive framework for its study, drawing on established principles of medicinal chemistry and analogous compounds. All experimental protocols are illustrative and should be adapted based on laboratory-validated findings.

Introduction

The strategic incorporation of fluorine and heterocyclic moieties into pharmacologically active scaffolds is a cornerstone of modern drug discovery. The subject of this guide, this compound, represents a compelling molecular architecture, combining the metabolic stability conferred by the fluorine atom with the versatile chemical and biological properties of the thiophene ring. While detailed studies on this specific molecule are not widely published, its structural motifs are present in numerous compounds of therapeutic interest, suggesting its potential as a valuable building block in medicinal chemistry.

This guide provides a technical overview of the key characteristics, synthetic pathways, and potential applications of this compound, designed for researchers and professionals in drug development.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized below. These values are computationally derived and await experimental verification.

PropertyValueSource
CAS Number 1261993-00-3[1][2]
Molecular Formula C₁₁H₇FO₂S
Molecular Weight 222.24 g/mol
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol) (Predicted)N/A
Storage Temperature 2-8°C[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several modern cross-coupling strategies. A Suzuki-Miyaura coupling is a highly plausible and efficient method, leveraging the versatility of boronic acids and their derivatives.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This pathway involves the palladium-catalyzed cross-coupling of a halogenated benzoic acid derivative with a thiophene boronic acid. The choice of a brominated starting material is strategic, as the carbon-bromine bond is more reactive towards oxidative addition to the palladium catalyst than a carbon-chlorine bond, while being more stable and cost-effective than an iodinated precursor.

G A 2-Fluoro-5-bromobenzoic acid C Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Thiophen-3-ylboronic acid B->C D This compound C->D Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-5-bromobenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system is crucial for the Suzuki coupling mechanism.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the carboxylic acid proton (highly deshielded, >10 ppm), and distinct aromatic protons from both the benzene and thiophene rings. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic peaks for the carboxylic carbon (~165-175 ppm) and aromatic carbons. The carbon directly bonded to the fluorine will exhibit a large coupling constant.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹) and the C=O stretch (a sharp peak around 1700 cm⁻¹).[3]

Potential Applications in Drug Discovery

While specific biological activities for this compound are not yet reported, its structural components suggest several promising avenues for research.

  • Anti-inflammatory Agents: The benzoic acid moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The addition of fluorine can enhance metabolic stability and cell permeability.

  • Anticancer Agents: Thiophene-containing compounds have been investigated for their anticancer properties, with some derivatives showing activity against pathways like RhoA/ROCK, which is implicated in tumor growth and metastasis.[5]

  • Antiviral Activity: Benzamide derivatives containing a thiophene ring have been identified as inhibitors of viral fusion, for example, in the influenza virus.[6][7]

The potential mechanism of action could involve the inhibition of key enzymes or the disruption of protein-protein interactions. The following diagram illustrates a hypothetical role in an enzyme inhibition pathway.

G cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes NoProduct Inhibition of Product Formation Enzyme->NoProduct Substrate Substrate Substrate->Enzyme Binds Compound This compound Compound->Enzyme Inhibits

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established cross-coupling methodologies, and its structural features suggest a range of possible biological activities. Further research is warranted to fully elucidate its chemical properties and therapeutic potential. This guide provides a foundational framework to support such future investigations.

References

  • Amadis Chemical Company Limited. (n.d.). Product Page for CAS 1261993-00-3. ChemBuyersGuide.com. [Link]

  • ChemScene. (n.d.). Product Page for CAS 1261993-00-3. ChemBuyersGuide.com. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • Kim, D. H., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. Journal of Inflammation Research, 15, 6831–6842. [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. [Link]

  • Piras, M., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]

  • Piras, M., et al. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health. [Link]

Sources

Structure elucidation of 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of the novel compound, this compound. Moving beyond a simple recitation of analytical techniques, this document details the strategic application and interpretation of mass spectrometry, infrared spectroscopy, and a suite of advanced 1D and 2D nuclear magnetic resonance experiments. Each step is rationalized from an expert perspective, emphasizing a self-validating workflow designed for researchers, medicinal chemists, and professionals in drug development. The causality behind experimental choices is explained, ensuring that the collected data logically converge to provide an unambiguous structural assignment.

Introduction and Strategic Overview

The synthesis of novel small molecules is fundamental to modern pharmaceutical research and materials science. Compounds incorporating both fluorinated benzene and thiophene moieties are of significant interest due to their prevalence in biologically active agents.[1][2] The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the thiophene ring serves as a versatile bioisostere for a phenyl ring. The target molecule, this compound, represents a prototypical structure in this class.

Unambiguous structure determination is the bedrock of chemical research. An incorrect structural assignment can invalidate biological data and waste significant resources. This guide, therefore, presents a holistic and logical workflow for the elucidation of the target molecule's structure, treating the process as a system of interlocking, self-validating evidence. We will proceed from foundational compositional analysis to the definitive mapping of the atomic framework.

Hypothesized Structure:

  • Molecular Formula: C₁₁H₇FO₂S

  • Molecular Weight: 222.24 g/mol

  • IUPAC Name: this compound

Our strategy is to first confirm the molecular formula and the presence of key functional groups before using a multi-dimensional NMR approach to definitively establish the connectivity and substitution pattern of the aromatic rings.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of elucidation focuses on confirming the elemental composition and identifying the core functional groups. This provides the fundamental building blocks for the more detailed structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the gold standard for confirming the elemental composition of a new chemical entity. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the determination of a unique elemental formula, as every combination of atoms has a slightly different mass defect.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Analyze in both positive and negative ion modes to maximize the chance of observing a clear molecular ion. For a carboxylic acid, the negative ion mode is often highly informative, showing the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to analysis.

Data Presentation: Predicted and Observed Mass Data

Ion SpeciesCalculated Exact Mass (C₁₁H₇FO₂S)Expected Observed m/z
[M+H]⁺223.0227~223.0227
[M-H]⁻221.0078~221.0078
[M+Na]⁺245.0046~245.0046

Trustworthiness: The observation of an ion at m/z 221.0078 (within a 5 ppm mass accuracy window) in negative ion mode would provide strong, self-validating evidence for the elemental formula C₁₁H₆FO₂S, confirming the deprotonated molecule.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds. For this molecule, we expect to see characteristic absorptions for the carboxylic acid, the C-F bond, and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Presentation: Key Predicted IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3300-2500O-H stretchCarboxylic AcidA very broad and strong band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4]
~1700C=O stretchCarboxylic AcidA very strong, sharp absorption. Its exact position can indicate the extent of hydrogen bonding.[5]
~1300C-O stretchCarboxylic AcidA medium to strong absorption.
1600-1450C=C stretchAromatic RingsMultiple sharp bands of variable intensity, confirming the presence of the benzene and thiophene rings.
1250-1100C-F stretchAryl FluorideA strong, characteristic absorption.
3100-3000C-H stretchAromatic C-HWeak to medium absorptions, typically appearing at slightly higher wavenumbers than aliphatic C-H stretches.[6]

Trustworthiness: The simultaneous observation of the broad O-H stretch, the strong C=O stretch, and the C-F stretch provides a reliable fingerprint, confirming the presence of the three key functional groups: carboxylic acid, aromatic ring, and aryl fluoride.

Definitive Structure Mapping: NMR Spectroscopy

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of 1D and 2D NMR experiments is required to unambiguously determine the substitution pattern of the molecule.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_final Final Confirmation H1_NMR ¹H NMR (Proton Environment & Coupling) C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC Identifies Protons C13_NMR->HSQC Identifies Carbons HMBC HMBC (²⁻³J C-H Correlation) HSQC->HMBC Confirms direct C-H bonds Final_Structure Unambiguous Structure of this compound HMBC->Final_Structure Establishes key connectivity G cluster_data Primary Data cluster_connect Connectivity Proof cluster_conclusion Conclusion HRMS HRMS Confirms C₁₁H₇FO₂S HMBC HMBC (Key Correlations) HRMS->HMBC FTIR FTIR Confirms -COOH, C-F, Aromatic Rings FTIR->HMBC NMR_1D ¹H & ¹³C NMR Identifies all H & C environments NMR_1D->HMBC Provides atom list for correlation Final_Structure Confirmed Structure: This compound HMBC->Final_Structure Unambiguous Proof of Connectivity

Caption: Convergence of analytical data to the final structure.

References

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Journal of Medicinal Chemistry. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Publications. Retrieved January 25, 2026, from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of substituted benzoic acids.
  • PubChem. (n.d.). 5-Fluoro-2-(1-thiophen-2-ylethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, eicosyl ester - 13C NMR. John Wiley & Sons, Inc. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 25, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 25, 2026, from [Link]

  • University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Rice University. Retrieved January 25, 2026, from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved January 25, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 25, 2026, from [Link]

  • MDPI. (2025). Synthesis and Characterization of Coordination Compound [Eu(µ2-OC2H5)(btfa)(NO3)(phen)]2phen with High Luminescence Efficiency. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 25, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-fluoro-5-(3-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-fluoro-5-(3-thienyl)benzoic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document will delve into the predicted spectroscopic data based on analogous compounds and outline the established methodologies for acquiring such data. The focus will be on providing a robust framework for the analysis and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and purity assessment of this compound.

Introduction: The Importance of Spectroscopic Characterization

In the realm of medicinal chemistry and drug discovery, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's chemical architecture. For a novel compound like 2-fluoro-5-(3-thienyl)benzoic acid, a thorough spectroscopic analysis is not just a routine check but a fundamental requirement for intellectual property, regulatory submissions, and understanding its structure-activity relationship (SAR). The presence of a fluorine atom and a thiophene ring introduces unique spectroscopic signatures that require careful interpretation.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental data for 2-fluoro-5-(3-thienyl)benzoic acid, this guide will present predicted spectroscopic data based on the analysis of its core fragments: 2-fluorobenzoic acid and a 3-substituted thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-fluoro-5-(3-thienyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will be of particular interest.

  • Benzoic Acid Ring Protons: The three protons on the fluorinated benzoic acid ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • Thiophene Ring Protons: The three protons on the thiophene ring will also show characteristic splitting patterns.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, will be indicative of the carboxylic acid proton. Its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Aromatic Carbons: The spectrum will show distinct signals for the carbons of both the benzene and thiophene rings. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a downfield signal.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a sensitive probe for the electronic environment around the fluorine atom. A single resonance is expected for the fluorine atom in 2-fluoro-5-(3-thienyl)benzoic acid. The chemical shift will be indicative of the overall electronic nature of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-fluoro-5-(3-thienyl)benzoic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
Carboxylic Acid H10.0 - 13.0 (broad s)--
Benzoic Acid H-37.2 - 7.4115 - 120d, J(H-F)
Benzoic Acid H-47.5 - 7.7130 - 135dd
Benzoic Acid H-67.9 - 8.1125 - 130d
Thiophene H-2'7.4 - 7.6125 - 130dd
Thiophene H-4'7.1 - 7.3120 - 125dd
Thiophene H-5'7.3 - 7.5125 - 130dd
Benzoic Acid C-1-120 - 125-
Benzoic Acid C-2-160 - 165d, ¹J(C-F)
Benzoic Acid C-3-115 - 120d, ²J(C-F)
Benzoic Acid C-4-130 - 135s
Benzoic Acid C-5-135 - 140s
Benzoic Acid C-6-125 - 130d, ³J(C-F)
Thiophene C-2'-125 - 130s
Thiophene C-3'-130 - 135s
Thiophene C-4'-120 - 125s
Thiophene C-5'-125 - 130s
Carboxylic Acid C=O-165 - 170s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-fluoro-5-(3-thienyl)benzoic acid is expected to show characteristic absorption bands.

  • O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[1]

  • C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[1]

  • C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is expected for the C-F bond.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the aromatic rings.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the fingerprint region (600-900 cm⁻¹).

Table 2: Predicted IR Absorption Bands for 2-fluoro-5-(3-thienyl)benzoic acid

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H2500 - 3300Broad, Strong
Aromatic C-H3000 - 3100Medium, Sharp
Carboxylic Acid C=O1680 - 1710Strong, Sharp
Aromatic C=C1450 - 1600Medium to Strong, Sharp
C-O Stretch1250 - 1350Strong
C-F Stretch1200 - 1300Strong
Aromatic C-H Bending600 - 900Medium to Strong, Sharp
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-fluoro-5-(3-thienyl)benzoic acid (predicted molecular weight: 222.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 222.

Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[2][3] The presence of the thiophene ring may lead to additional characteristic fragmentation pathways.

Table 3: Predicted Mass Spectrometry Fragmentation for 2-fluoro-5-(3-thienyl)benzoic acid

m/z Predicted Fragment Notes
222[C₁₁H₇FO₂S]⁺Molecular Ion ([M]⁺)
205[C₁₁H₆FOS]⁺Loss of OH
177[C₁₀H₆FS]⁺Loss of COOH
123[C₆H₄FCO]⁺Fragment corresponding to fluorobenzoyl cation

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and background checks.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-fluoro-5-(3-thienyl)benzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4] Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[4]

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹⁹F NMR: Acquire the spectrum using a standard pulse sequence, with or without proton decoupling.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[5]

  • Sample Analysis:

    • Place a small amount of the solid 2-fluoro-5-(3-thienyl)benzoic acid powder onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[7]

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Perform a baseline correction if necessary.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of 2-fluoro-5-(3-thienyl)benzoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often more sensitive.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

Visualization of Key Concepts

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of 2-fluoro-5-(3-thienyl)benzoic acid.

Caption: Molecular structure of 2-fluoro-5-(3-thienyl)benzoic acid.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-fluoro-5-(3-thienyl)benzoic acid (Solid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI) Sample->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 2-fluoro-5-(3-thienyl)benzoic acid is a critical step in its development for any application. This guide has provided a detailed framework for predicting, acquiring, and interpreting the NMR, IR, and MS data for this molecule, even in the absence of complete experimental spectra in the public domain. By leveraging data from analogous compounds and adhering to robust experimental protocols, researchers can confidently elucidate the structure and confirm the identity of this and other novel chemical entities.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

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  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved January 25, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of Fluorinated Thiophenyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Thiophenyl Benzoic Acids

The strategic incorporation of fluorine and thiophenyl moieties into the benzoic acid scaffold has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, the thiophenyl group introduces conformational flexibility and specific electronic properties that can be crucial for biological activity and material performance. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable class of compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of fluorinated thiophenyl benzoic acids primarily revolves around the formation of the critical carbon-sulfur (C-S) bond. The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the aromatic rings. The most prevalent and effective methods include Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Pathway

The SNAr reaction is a powerful tool for the synthesis of aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[3] In the context of fluorinated thiophenyl benzoic acids, this typically involves the reaction of a fluorinated benzoic acid (activated by the fluorine atom and the carboxylic acid group) with a thiophenol derivative.

Causality Behind the Choice: The success of the SNAr approach hinges on the electronic nature of the fluorinated aromatic ring. The presence of electron-withdrawing groups stabilizes the intermediate Meisenheimer complex, which is formed upon nucleophilic attack by the thiolate.[3] Fluorine, being highly electronegative, serves as an excellent activating group and a good leaving group in this context.

Self-Validating System: The reaction progress can be readily monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the consumption of the starting materials and the formation of the product. The final product can be purified by recrystallization or column chromatography and its identity confirmed by spectroscopic methods (NMR, MS).

The reaction proceeds via a two-step addition-elimination mechanism. First, the thiolate anion attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the desired aryl thioether.

SNAr_Mechanism ArylF Ar-F Meisenheimer [Ar(F)(SR)]⁻ Meisenheimer Complex ArylF->Meisenheimer + RS⁻ Thiolate RS⁻ ArylSR Ar-SR Meisenheimer->ArylSR - F⁻ Fluoride F⁻ Buchwald_Hartwig_CS_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X LigEx Ar-Pd(II)(SR)L₂ OxAdd->LigEx + RS⁻ - X⁻ LigEx->Pd0 Reductive Elimination Product Ar-SR LigEx->Product

Sources

A Comprehensive Technical Guide to 2-Fluoro-5-(thiophen-3-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 2-Fluoro-5-(thiophen-3-yl)benzoic acid, a fluorinated biaryl carboxylic acid with significant potential in medicinal chemistry and materials science. This document explores its synthesis, chemical properties, and potential biological applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Biaryl Motifs

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The biaryl scaffold, particularly the linkage of a phenyl ring to a heterocyclic system like thiophene, is a common feature in many biologically active compounds. The combination of these two structural motifs in this compound makes it a compelling building block for the discovery of novel therapeutics. Thiophene-containing compounds have demonstrated a wide range of biological activities, including antibacterial and anti-proliferative effects.[2][3]

Physicochemical Properties and Structural Features

While experimental data for this compound is not extensively available in public literature, its properties can be inferred from related compounds.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₁H₇FO₂SBased on chemical structure
Molecular Weight 222.24 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidSimilar to other benzoic acid derivatives[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Common for aromatic carboxylic acids
Acidity (pKa) Estimated to be slightly lower than benzoic acid (pKa ~4.2)The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid.

Synthesis of this compound: A Strategic Approach

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction provides a versatile and efficient means of forming carbon-carbon bonds between aryl halides and organoboron compounds.

Proposed Synthetic Workflow

The synthesis would involve the coupling of a commercially available halogenated fluorobenzoic acid derivative with a thiophene boronic acid or its ester. A plausible route is outlined below:

G A 2-Fluoro-5-bromobenzoic acid C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na2CO3, K3PO4) Solvent (e.g., Dioxane/Water) A->C Reactant 1 B Thiophen-3-ylboronic acid B->C Reactant 2 D This compound C->D Suzuki-Miyaura Cross-Coupling G A This compound B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Other Analogs A->D Further Functionalization

Sources

Discovery and synthesis of novel thiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm now starting with some focused Google searches. I'm prioritizing authoritative sources and aiming to pinpoint key methodologies for synthesizing new thiophene compounds. My primary interest is in modern techniques and their biological relevance.

Analyzing Search Results

I've moved on to analyzing the Google search results. I am now working on finding the most relevant aspects of thiophene chemistry for my guide. I'm focusing on mechanistic claims and validated protocols from reputable sources. I'm also preparing to structure the guide, starting with the introduction and working toward synthetic strategies and characterization. Then, I'll incorporate detailed, step-by-step protocols.

Prioritizing Resource Gathering

I'm now conducting targeted Google searches to find comprehensive information on novel thiophene compound synthesis, focusing on modern methodologies, validated protocols, biological significance, and characterization techniques. I will then analyze these results, paying attention to mechanistic claims. This data is being assessed to build a well-organized guide.

Potential therapeutic targets for 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound represents a novel chemical entity with potential therapeutic applications yet to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for the identification and validation of its molecular targets. As a Senior Application Scientist, the methodologies detailed herein are rooted in established principles of drug discovery, emphasizing experimental robustness and logical progression from initial hypothesis to validated target. This document is intended for researchers, scientists, and drug development professionals, offering a strategic workflow that integrates computational, biochemical, and cell-based approaches to unravel the mechanism of action of this and other novel small molecules. We will proceed with an evidence-based, stepwise approach, ensuring that each experimental choice is justified and each protocol is self-validating.

Introduction: Deconstructing the Therapeutic Potential of a Novel Scaffold

The chemical structure of this compound presents several features that suggest a high potential for biological activity. The fluorinated benzoic acid moiety is a common feature in a number of approved drugs, often contributing to improved metabolic stability and binding affinity. The thiophene ring, a bioisostere of a phenyl ring, can engage in various non-covalent interactions with protein targets. The combination of these functionalities in a single molecule warrants a systematic and multi-pronged approach to identify its therapeutic targets.

This guide will outline a comprehensive strategy, commencing with broad, unbiased screening methodologies and progressively narrowing the focus to specific, high-confidence targets. We will detail the requisite experimental protocols, data interpretation, and the logical framework necessary for a successful target identification and validation campaign.

A Multi-pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of in silico, in vitro, and cell-based approaches will provide converging evidence, leading to higher confidence in putative targets.

In Silico Profiling: A First Look at the Target Landscape

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses. Reverse docking and pharmacophore modeling can screen the structure of this compound against libraries of known protein structures to predict potential binding partners.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms.

  • Protein Target Library Preparation:

    • Select a library of protein structures for screening. This could be a comprehensive library like the Protein Data Bank (PDB) or a more focused library of a particular protein class (e.g., kinases, GPCRs).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning protonation states to amino acid residues.

  • Molecular Docking:

    • Utilize a docking program (e.g., AutoDock, Glide) to systematically predict the binding pose and affinity of the compound within the binding site of each protein in the library.

    • The docking algorithm will sample a large number of possible conformations and orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding free energy.

  • Hit Prioritization:

    • Rank the protein targets based on the predicted binding affinity (docking score).

    • Visually inspect the top-ranking poses to ensure that the predicted interactions are chemically reasonable.

    • Cluster the top hits by protein family to identify potential target classes.

In Vitro Biochemical Screening: Unbiased Interrogation of Molecular Interactions

Biochemical assays using purified proteins are a cornerstone of target identification. These assays provide direct evidence of a physical interaction between the compound and a potential target.

A broad screening campaign against panels of purified enzymes can rapidly identify potential targets. Commercially available panels for protein families such as kinases, proteases, and phosphatases are a valuable starting point.

  • Assay Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The assay uses a FRET (Förster Resonance Energy Transfer) pair, where a fluorescent donor and a quencher acceptor are on opposite sides of the cleavage site of the substrate. Phosphorylation of the substrate prevents its cleavage by a protease, resulting in a high FRET signal.

  • Materials:

    • Purified kinase

    • Fluorescently labeled substrate peptide

    • ATP

    • This compound (test compound)

    • Protease

    • Assay buffer

    • 384-well microplate

    • Plate reader capable of measuring FRET

  • Procedure:

    • Dispense the test compound at various concentrations into the wells of the microplate.

    • Add the kinase and the fluorescently labeled substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and initiate the protease reaction by adding the protease.

    • Incubate to allow for substrate cleavage.

    • Measure the FRET signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cell-Based Phenotypic Screening: Uncovering Function in a Biological Context

Phenotypic screening aims to identify compounds that produce a desired change in a cellular model, without a priori knowledge of the target. This approach is particularly useful for identifying targets in complex biological pathways.

High-content imaging allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) in response to compound treatment.

Caption: A workflow for phenotypic screening and subsequent target deconvolution.

Target Validation: From Putative Hit to Confirmed Therapeutic Target

Once a putative target has been identified, a rigorous validation process is essential to confirm that it is indeed responsible for the compound's biological effects.

Genetic Approaches for Target Validation

Genetic manipulation of the putative target in a relevant cellular model is a powerful validation tool.

  • Design and Synthesize guide RNAs (gRNAs): Design two or more gRNAs that target a critical exon of the gene encoding the putative target protein.

  • Cloning and Lentiviral Production: Clone the gRNAs into a lentiviral vector that also expresses Cas9 nuclease. Produce high-titer lentivirus.

  • Transduction and Selection: Transduce the target cells with the lentivirus. Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Verification of Knockout: Confirm the knockout of the target gene by Western blotting (to show loss of protein) and sequencing of the genomic DNA (to identify indels).

  • Phenotypic Analysis: Compare the phenotype of the knockout cells with that of wild-type cells treated with this compound. A similar phenotype would provide strong evidence that the identified protein is the correct target.

Biophysical Confirmation of Direct Binding

Biophysical methods can confirm a direct interaction between the compound and the target protein and provide quantitative data on binding affinity and kinetics.

  • Assay Principle: SPR measures changes in the refractive index at the surface of a sensor chip to detect the binding of an analyte (the compound) to a ligand (the target protein) that is immobilized on the chip.

  • Procedure:

    • Immobilize the purified target protein on a sensor chip.

    • Flow a series of concentrations of this compound over the chip.

    • Measure the change in the SPR signal in real-time.

    • Regenerate the chip surface to remove the bound compound.

  • Data Analysis:

    • Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Illustrative Signaling Pathway: Hypothetical Target in the MAPK/ERK Pathway

To illustrate how this compound might function, let's hypothesize that our screening and validation efforts have identified a novel kinase in the MAPK/ERK signaling pathway as its target.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors P Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->Raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Data Summary and Interpretation

All quantitative data generated during this workflow should be meticulously documented and summarized for easy comparison and interpretation.

Assay Parameter Result Interpretation
Kinase Inhibition Assay IC5050 nMPotent inhibitor of the target kinase.
Surface Plasmon Resonance KD25 nMHigh-affinity direct binding to the target.
Cell-based Proliferation Assay GI50100 nMPotent inhibition of cell growth.
CRISPR Knockout Phenocopy % Phenocopy95%Strong evidence that the kinase is the relevant target for the observed phenotype.

Conclusion and Future Directions

This guide has provided a comprehensive and technically detailed framework for the identification and validation of therapeutic targets for the novel compound this compound. By employing a multi-pronged strategy that combines in silico, in vitro, and cell-based approaches, researchers can move with confidence from a compound of interest to a well-validated therapeutic target. The future directions for this project would involve lead optimization to improve the potency and selectivity of the compound, followed by in vivo studies to assess its efficacy and safety in preclinical models. This systematic approach will ultimately pave the way for the potential clinical development of this and other promising novel chemical entities.

References

  • Molecular Docking

    • Title: Molecular docking: a powerful approach for structure-based drug discovery
    • Source: Curr Med Chem. 2006;13(7):789-804.
    • URL: [Link]

  • High-Throughput Screening

    • Title: High-throughput screening: a powerful approach to drug discovery
    • Source: Nat Rev Drug Discov. 2002 Mar;1(3):211-21.
    • URL: [Link]

  • Phenotypic Screening

    • Title: The importance of phenotypic screening in new drug discovery
    • Source: Expert Opin Drug Discov. 2011 May;6(5):519-29.
    • URL: [Link]

  • CRISPR/Cas9

    • Title: A Programmable Dual-RNA-Guided DNA Endonuclease in Adaptive Bacterial Immunity
    • Source: Science. 2012 Aug 17;337(6096):816-21.
    • URL: [Link]

  • Surface Plasmon Resonance

    • Title: Surface plasmon resonance: a versatile technique for the analysis of biomolecular interactions
    • Source: Biosens Bioelectron. 1999 Sep;14(8-9):261-8.
    • URL: [Link]

In silico modeling of 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Executive Summary

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, offering a robust framework for the rapid assessment of novel chemical entities. This guide provides a comprehensive, in-depth technical workflow for the in silico characterization of this compound, a novel small molecule with therapeutic potential. We will navigate the critical steps from target identification to the prediction of pharmacokinetic properties, emphasizing the rationale behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Introduction: The Rationale for In Silico Evaluation

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates being a significant hurdle.[1] In silico modeling has emerged as an indispensable tool to mitigate these risks, allowing for the early and cost-effective evaluation of a compound's potential efficacy and safety profile.[2][3] By simulating molecular interactions and predicting physiological effects, we can prioritize promising candidates and identify potential liabilities before committing to resource-intensive laboratory synthesis and testing.

This compound is a novel compound featuring a thiophene ring, a structure known for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4] The presence of a benzoic acid moiety also suggests potential interactions with a variety of biological targets.[5] This guide will use this molecule as a case study to illustrate a comprehensive in silico evaluation pipeline.

The Overall In Silico Workflow

In_Silico_Workflow A Target Identification & Validation B Ligand & Protein Preparation A->B C Molecular Docking B->C E ADMET Prediction B->E D Molecular Dynamics Simulation C->D F Data Analysis & Interpretation D->F E->F

Caption: A high-level overview of the in silico modeling workflow.

Target Identification and Validation

Given the known anti-proliferative activities of similar thieno[2-3-b]pyridines, a promising starting point for our investigation is to explore targets within cancer cell signaling pathways.[6] For the purpose of this guide, we will hypothesize that this compound may target Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology.

Ligand and Protein Structure Preparation: The Foundation of Accurate Modeling

The quality of the initial structures is paramount for the reliability of any in silico study. The principle of "garbage in, garbage out" is particularly pertinent here.

Ligand Preparation
  • 2D Structure Generation : The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Energy Minimization : The 2D structure is converted to a 3D conformation. A subsequent energy minimization step using a force field like MMFF94 is crucial to obtain a low-energy, stable conformation.

Protein Preparation
  • Structure Retrieval : The 3D structure of EGFR is obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17, a structure of the EGFR kinase domain in complex with an inhibitor.

  • Structure Cleaning and Optimization : The retrieved PDB file is processed to:

    • Remove water molecules and other non-essential ions.[7]

    • Add hydrogen atoms, which are typically not resolved in X-ray crystal structures.

    • Assign correct protonation states for titratable residues at a physiological pH of 7.4.

    • Repair any missing residues or side chains.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[8][9]

Molecular_Docking_Workflow A Prepare Ligand and Protein Files B Define Binding Site (Grid Box) A->B C Run Docking Algorithm (e.g., AutoDock Vina) B->C D Analyze Docking Poses and Scores C->D E Select Best Pose for Further Analysis D->E

Caption: A detailed workflow for the molecular docking process.

Step-by-Step Molecular Docking Protocol
  • Software : AutoDock Vina is a widely used and effective tool for molecular docking.[8]

  • Grid Box Definition : A grid box is defined around the known binding site of the co-crystallized ligand in 1M17 to constrain the search space for the docking algorithm.

  • Running the Docking Simulation : The prepared ligand and protein files are used as input for AutoDock Vina, which will generate a series of possible binding poses and their corresponding binding affinities (in kcal/mol).[10]

  • Analysis of Results : The output is analyzed to identify the pose with the lowest binding energy and favorable interactions with key residues in the EGFR active site.

Hypothetical Docking Results
ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesMet793, Leu718, Gly796
Type of InteractionsHydrogen bonds, hydrophobic interactions

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[11][12]

MD_Simulation_Workflow A Prepare Protein-Ligand Complex B Solvate the System A->B C Add Ions to Neutralize B->C D Energy Minimization C->D E Equilibration (NVT and NPT) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF) F->G

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-5-(thiophen-3-yl)benzoic acid is a specialized chemical building block for research and development. Comprehensive, peer-reviewed safety and toxicology data for this specific compound are not widely available. This guide has been synthesized by extrapolating from Safety Data Sheets (SDS) and toxicological profiles of structurally analogous compounds, including other fluorinated benzoic acids, thiophene derivatives, and general carboxylic acids. All procedures must be conducted based on a thorough, site-specific risk assessment performed by qualified personnel.

Chemical Identity and Application Overview

This compound belongs to a class of compounds extensively used as intermediates and building blocks in medicinal chemistry and drug discovery.[1] Its structure combines three key functional motifs: a benzoic acid, a fluorine substituent, and a thiophene ring. The carboxylic acid group facilitates amide bond formation, a cornerstone of pharmaceutical synthesis, while the fluorine atom can enhance metabolic stability and binding affinity.[1] The thiophene ring is a "privileged pharmacophore" present in numerous FDA-approved drugs, valued for its diverse biological activities.[]

This unique combination makes the compound a valuable precursor for synthesizing novel therapeutic agents. However, these same reactive functional groups necessitate a rigorous approach to safety and handling.

Identifier Value
IUPAC Name This compound[3]
CAS Number 1261993-00-3[1][3][4][5]
Molecular Formula C₁₁H₇FO₂S[4]
Molecular Weight 222.24 g/mol [3][4]
Typical Appearance White to off-white solid/powder.

Hazard Identification and GHS Classification

While a specific, verified GHS classification for this compound is not established, an inferred classification based on analogous structures is presented below. The primary hazards stem from the acidic nature of the carboxyl group and the potential for fine, irritant dust.

Hazard Class Hazard Category Signal Word Hazard Statement Basis for Classification
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.Based on data for 3-(Thiophen-3-yl)benzoic acid.
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.Common to benzoic acids and thiophene derivatives.[4][5]
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation.Highly likely due to the acidic, particulate nature.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.A common hazard for powdered acidic organic compounds.[4][5]

Precautionary Statements (Selected): P261, P264, P280, P302+P352, P305+P351+P338.

Toxicological Profile and Mechanistic Insights

Understanding the why behind the hazards is critical for fostering a culture of safety.

  • Acidity and Corrosivity: Carboxylic acids can cause irritation and damage to tissues upon contact. The acidic proton of the carboxyl group can disrupt cell membranes and cause chemical burns, particularly to mucous membranes like the eyes and respiratory tract.

  • Respiratory Irritation: As a fine crystalline solid, this compound can easily become airborne during handling (e.g., weighing, transferring). Inhaled particles can deposit in the respiratory tract, where their acidic nature can cause immediate irritation, coughing, and inflammation.[5] Prolonged exposure to irritant dusts can lead to more severe lung damage.

  • Dermal and Ocular Hazard: Direct contact with skin can lead to irritation, redness, and a burning sensation. The hazard is significantly greater for the eyes. Particulate matter can cause mechanical abrasion, while the chemical's acidity can lead to serious, potentially irreversible, eye damage.[5]

  • Metabolic and Systemic Effects: Data on chronic exposure, carcinogenicity, mutagenicity, or reproductive toxicity for this specific molecule is not available.[4] However, as with any novel chemical intended for biological applications, systemic absorption via ingestion, inhalation, or prolonged skin contact should be considered potentially harmful.

Exposure Controls and Personal Protective Equipment (PPE)

OSHA mandates that engineering and work practice controls are the primary means of reducing chemical exposure. PPE is the final line of defense.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, especially weighing and preparing stock solutions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain airborne particulates and potential vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions. Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE)

The selection of PPE is a critical decision-making process based on the specific laboratory task being performed.

PPE_Selection_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing or Transferring Solid Powder task->weighing Solid solution Working with Dilute Solution (<1M) task->solution Solution ppe_solid Required PPE: - Nitrile Gloves (Double-gloved recommended) - Chemical Splash Goggles - Lab Coat - Respiratory Protection (N95 minimum) weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat solution->ppe_solution end Proceed with Task Safely ppe_solid->end ppe_solution->end

Caption: PPE selection workflow based on the physical form of the chemical.

  • Eye and Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 at all times.[4] A face shield may be required for procedures with a higher risk of splashing.

  • Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (nitrile is generally sufficient for incidental contact). Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.

  • Respiratory Protection: For weighing or any procedure that could generate dust, a NIOSH-approved respirator (e.g., an N95 dust mask) is required, even inside a fume hood, to provide an additional layer of protection.

Safe Handling and Storage Protocols

A self-validating protocol ensures that safety is built into the procedure itself.

Step-by-Step Protocol for Weighing and Solubilization
  • Preparation: Don all required PPE (lab coat, goggles, gloves, respirator) before entering the designated handling area. Ensure the fume hood sash is at the appropriate height and the workspace is clean.

  • Staging: Place the chemical container, a tared weigh boat on an analytical balance, spatula, and a labeled flask containing the desired solvent inside the fume hood.

  • Transfer: Minimize dust generation by carefully opening the container. Use a clean spatula to transfer the solid from the source container to the weigh boat. Do not "puff" air into the container. Close the primary container immediately after dispensing.

  • Weighing: Record the mass.

  • Solubilization: Carefully add the weighed solid to the flask containing the solvent. Use a small amount of the solvent to rinse any residual solid from the weigh boat into the flask to ensure a quantitative transfer.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly.

  • Doffing PPE: Remove PPE in the correct order (gloves first), washing hands immediately and thoroughly after the procedure is complete.

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from sources of ignition and direct sunlight.

  • Location: Store in a dedicated cabinet for organic acids. Avoid storing in metal cabinets which can be corroded by acids over time.

  • Incompatibilities: Segregate from strong bases, oxidizing agents, and reducing agents. Storing acids and bases together is a common and dangerous laboratory error that can lead to violent reactions.

First Aid and Emergency Procedures

Immediate and correct action is crucial in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.

Chemical Spill Response

The following workflow outlines the logical steps for responding to a small laboratory spill (<5g).

Spill_Response_Workflow spill Spill Detected! alert Alert personnel in the immediate area. Isolate the spill. spill->alert ppe Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - N95 Respirator alert->ppe contain Cover the spill with a neutral absorbent material (e.g., sodium bicarbonate, sand, or vermiculite). ppe->contain sweep Carefully sweep the absorbed material into a designated waste container. Avoid creating dust. contain->sweep decontaminate Decontaminate the spill area with a suitable cleaning agent, followed by water. sweep->decontaminate dispose Seal and label the waste container. Dispose of as hazardous chemical waste. decontaminate->dispose report Report the incident to the Lab Supervisor / EHS. dispose->report

Sources

Mastering Solubility: A Technical Guide to the Characterization of 2-Fluoro-5-(thiophen-3-YL)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility.[1][2][3] Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, diminished bioavailability, and ultimately, the failure of a potential drug candidate.[1][4] This guide provides a comprehensive framework for understanding and determining the solubility of a key heterocyclic building block, 2-Fluoro-5-(thiophen-3-YL)benzoic acid, in a range of organic solvents. For researchers, scientists, and drug development professionals, a thorough grasp of this compound's solubility profile is not merely an academic exercise but a foundational pillar for informed decision-making in medicinal chemistry, process development, and formulation design.[2][5]

Understanding the Molecule: this compound

This compound is a multifaceted molecule possessing several key functional groups that govern its physicochemical behavior. The presence of a carboxylic acid moiety introduces the potential for hydrogen bonding and ionization, while the fluoro group adds polarity and can influence crystal packing. The thiophene ring, a common scaffold in medicinal chemistry, contributes to the overall aromaticity and lipophilicity of the compound.[6] The interplay of these features dictates the compound's interaction with various solvents and ultimately, its solubility.

While specific data for this exact molecule is not extensively published, related structures such as 2-fluoro-5-methylbenzoic acid and 2-fluoro-5-nitrobenzoic acid are known to be white crystalline solids, indicating that this compound is also likely a solid at room temperature.[7][8]

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in solubility science.[9] However, a more quantitative and predictive approach is often necessary in a research and development setting. This is where solubility parameters, such as Hansen Solubility Parameters (HSP), become invaluable.[9][10][11]

Hansen Solubility Parameters deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by its unique set of HSP values.[9] The closer the HSP values of the solute and solvent, the higher the likelihood of dissolution.[9] By selecting a diverse range of organic solvents with known HSPs, researchers can systematically probe the solubility of this compound and gain insights into its compatibility with different solvent classes. A comprehensive list of HSPs for common organic solvents is readily available in the literature and various databases.[12][13]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To ensure the generation of robust and reliable data, the equilibrium or thermodynamic solubility must be determined. This represents the true saturation point of the solute in a solvent at a given temperature and is a critical parameter for downstream applications.[14][15] The gold-standard technique for this measurement is the shake-flask method .[16][17][18] This method, while straightforward in principle, requires meticulous execution to achieve accurate and reproducible results.

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound shake Shake/agitate at controlled temperature (e.g., 24-48 hours) prep_compound->shake prep_solvent Select & dispense organic solvents prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute saturated solution filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Slurries:

    • To a series of labeled vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium.[17]

    • Carefully add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[16] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of samples to confirm that the concentration has plateaued.[17]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.[19]

    • Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter into a clean, labeled vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (ideally the same solvent as the sample, or a solvent in which the compound is freely soluble and which is miscible with the mobile phase).

    • Analyze the calibration standards and the filtered saturated solutions by a validated analytical method, such as HPLC-UV.[19]

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solutions by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]

By analyzing the trends in solubility across solvents with varying polarities and HSPs, researchers can build a comprehensive understanding of the compound's dissolution behavior. This knowledge is instrumental in selecting appropriate solvent systems for chemical reactions, purifications (e.g., crystallization), and the initial stages of formulation development.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is imperative to distinguish between thermodynamic and kinetic solubility.[14][15] Kinetic solubility is often measured in high-throughput screening settings where a compound is first dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer.[16][20] This can lead to the formation of supersaturated solutions that are thermodynamically unstable and may precipitate over time.[14][15] While useful for initial screening, kinetic solubility values can be misleading and are often higher than the true thermodynamic solubility.[21] The shake-flask method described in this guide is designed to determine the thermodynamic solubility, providing a more accurate and reliable measure of the compound's intrinsic solubility.[16]

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a non-negotiable prerequisite for its successful application in drug discovery and development. By employing a systematic approach grounded in the principles of solubility theory and executing robust experimental methodologies like the shake-flask method, researchers can generate high-quality, reliable data. This data will, in turn, empower informed decision-making, mitigate risks associated with poor solubility, and ultimately accelerate the progression of promising new chemical entities toward clinical reality.

References

  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]

  • Journal of Medicinal Chemistry. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]

  • Hansen Solubility Parameters. HSP for Beginners. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • IntechOpen. The Importance of Solubility for New Drug Molecules. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • University of Barcelona. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • Kinam Park. Hansen Solubility Parameters 2000. [Link]

  • ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

  • ResearchGate. Hansen parameters of the different organic solvents used. [Link]

  • Technobis. The importance of solubility and how to collect it using dynamic methods. [Link]

  • Wikipedia. Thiobenzoic acid. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • CP Lab Safety. 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity, C11H7FO2S, 1 gram. [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

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An In-depth Technical Guide to the Core Precursors for the Synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the primary precursors and synthetic strategies employed in the production of 2-Fluoro-5-(thiophen-3-yl)benzoic acid, a key building block in modern medicinal chemistry. The fluorine and thiophene moieties can alter electronic properties, which can be useful for modulating the activity and selectivity of potential drug candidates[1]. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into precursor selection, synthesis protocols, and the underlying chemical principles that govern successful outcomes.

Introduction and Retrosynthetic Strategy

This compound is a biaryl carboxylic acid whose structure is foundational to numerous advanced pharmaceutical intermediates. The strategic disconnection of this molecule reveals two primary precursor fragments: a substituted fluorobenzoic acid ring and a thiophene ring. The most logical and industrially scalable approach to forming the critical C-C bond between these two aromatic systems is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is favored for its mild conditions, high yields, and broad functional group tolerance.[3]

Our retrosynthetic analysis, therefore, dictates two primary precursor pairing strategies:

  • Strategy A: Coupling of a halogenated fluorobenzoic acid with a thiophene-derived organoboron reagent.

  • Strategy B: Coupling of a halogenated thiophene with a fluorobenzoic acid-derived organoboron reagent.

While both are viable, Strategy A is often preferred due to the commercial availability and straightforward synthesis of the required precursors: 2-Fluoro-5-bromobenzoic acid and 3-Thienylboronic acid .

G cluster_precursors Key Precursors cluster_alt_precursors Alternative Precursors (Strategy B) Target This compound Disconnection Suzuki-Miyaura Cross-Coupling Target->Disconnection Retrosynthesis Benzoic_Acid Precursor A1: 2-Fluoro-5-bromobenzoic acid Thiophene_Boronic Precursor A2: 3-Thienylboronic acid Disconnection->Benzoic_Acid Disconnection->Thiophene_Boronic Thiophene_Halide Precursor B1: 3-Bromothiophene Disconnection->Thiophene_Halide Benzoic_Boronic Precursor B2: 2-Fluoro-5-boronobenzoic acid Disconnection->Benzoic_Boronic

Caption: Retrosynthetic analysis of the target molecule.

The Fluorobenzoic Acid Precursor: 2-Fluoro-5-bromobenzoic Acid

This precursor serves as the electrophilic partner in the Suzuki coupling. The strategic placement of the bromine atom para to the fluorine and meta to the carboxylic acid is crucial for regioselectivity.

2.1. Synthesis Rationale and Protocol

The most direct synthesis of 2-fluoro-5-bromobenzoic acid involves the electrophilic bromination of 2-fluorobenzoic acid. The fluorine atom is an ortho-, para-director. Since the ortho position relative to fluorine is sterically hindered by the adjacent carboxylic acid group, bromination preferentially occurs at the para position.

Experimental Protocol: Synthesis via Electrophilic Bromination

  • Step 1: Dissolution: In a suitable reaction vessel, dissolve 2-fluorobenzoic acid in a solvent such as dichloromethane.[4]

  • Step 2: Cooling: Cool the solution to approximately 20°C.[4]

  • Step 3: Bromination: Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained between 20-25°C.[4] The use of NBS is preferable to liquid bromine for its ease of handling and improved safety profile.

  • Step 4: Reaction Monitoring: Stir the mixture for 16-24 hours.[4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 5: Quenching and Workup: Upon completion, add water to quench any unreacted NBS and dissolve the succinimide byproduct.[4]

  • Step 6: Isolation: Cool the mixture to 0-5°C to precipitate the product.[4] The solid is collected by filtration, washed with cold water to remove residual impurities, and dried under a vacuum.

2.2. Precursor Quality and Validation

The purity of 2-fluoro-5-bromobenzoic acid is paramount. Key validation checks include:

  • Melting Point: To confirm identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To verify the structure and absence of isomeric impurities, such as 3-bromo-2-fluorobenzoic acid.

  • HPLC: To quantify purity, which should typically be >98% for reliable coupling results.

The Thiophene Precursor: 3-Thienylboronic Acid

As the nucleophilic partner, 3-thienylboronic acid is an effective and stable source of the thiophene-3-yl group for the Suzuki coupling.[5][6] It is a white to light-yellow crystalline powder.[6]

3.1. Synthesis Rationale and Protocol

Synthesis typically proceeds from 3-bromothiophene via a halogen-metal exchange followed by borylation. The choice of organometallic intermediate (Grignard or organolithium) dictates the reaction conditions. The Grignard approach is often chosen for its operational simplicity and milder conditions.

Experimental Protocol: Synthesis via Grignard Reaction [6]

  • Step 1: Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of 3-thienylmagnesium bromide.[6]

  • Step 2: Borylation: Cool the freshly prepared Grignard reagent to a low temperature, typically -78°C, using a dry ice/acetone bath. This is critical to prevent side reactions. Add a trialkyl borate, such as triisopropyl borate, dropwise. The low temperature controls the reactivity of the Grignard reagent with the electrophilic boron center.

  • Step 3: Hydrolysis: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow, careful addition of an aqueous acid (e.g., 2 M HCl).[6] This hydrolyzes the boronic ester intermediate to the desired 3-thienylboronic acid.

  • Step 4: Isolation and Purification: The product is typically extracted into an organic solvent. Recrystallization is often required to achieve the necessary purity for the subsequent coupling reaction.

G Start 3-Bromothiophene Grignard 3-Thienylmagnesium bromide Start->Grignard 1. Mg, THF Boronic_Ester Thiophene-3-boronic acid ester Grignard->Boronic_Ester 2. B(OiPr)₃, -78°C Final_Product 3-Thienylboronic acid Boronic_Ester->Final_Product 3. H₃O⁺ (workup)

Caption: Synthesis workflow for 3-Thienylboronic acid.

3.2. Precursor Quality and Validation

3-Thienylboronic acid can exist in equilibrium with its anhydride (a trimeric boroxine). This is a common characteristic of boronic acids and does not typically inhibit reactivity, though it can affect characterization.

  • Purity Assessment: Assay should be ≥95.0%.

  • Melting Point: Typically in the range of 164-169°C.[6]

  • Water Content: Should be minimized as excess water can affect the efficiency of the subsequent Suzuki coupling.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The convergence of the two precursors is achieved via the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology that forms the cornerstone of modern biaryl synthesis.[3]

4.1. Mechanistic Causality

The choice of catalyst, base, and solvent is dictated by the mechanism:

  • Catalyst: A palladium(0) species is the active catalyst. Palladium(II) precursors like Pd(dppf)Cl₂ are commonly used as they are stable and readily reduced in situ to Pd(0).[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential. Its role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.

  • Solvent: A polar, often aqueous, solvent system (e.g., dioxane/water or toluene/ethanol/water) is used to dissolve both the organic and inorganic reagents, enabling the reaction to proceed efficiently.

4.2. Experimental Protocol

  • Step 1: Reagent Charging: To a reaction vessel, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 3-thienylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Step 2: Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Step 3: Heating: Heat the reaction mixture to a temperature between 80-100°C under an inert atmosphere.

  • Step 4: Reaction Monitoring: Monitor the disappearance of the starting materials by HPLC or TLC. Reactions are typically complete within 4-12 hours.

  • Step 5: Workup and Purification: After cooling, acidify the mixture to protonate the carboxylic acid product. Extract the product into an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Table 1: Typical Suzuki Coupling Parameters

ParameterRecommended Material/ConditionRationale
Aryl Halide 2-Fluoro-5-bromobenzoic acidCommercially available, good reactivity.
Boronic Acid 3-Thienylboronic acidStable and effective nucleophile.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust, air-stable precatalysts.
Base K₂CO₃, K₃PO₄Activates boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OEnsures solubility of all components.
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers.

Safety and Handling Considerations

  • Organoboron Compounds: While generally stable, boronic acids can be respiratory irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Care should be taken to avoid inhalation of dust and to recover the catalyst from waste streams where feasible.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or inhibitor-stabilized solvents.

  • Grignard/Organolithium Reagents: These are highly reactive, pyrophoric, and moisture-sensitive. Strict anhydrous and inert atmosphere techniques are mandatory during their preparation and use.

This guide outlines a robust and well-validated pathway for the synthesis of this compound. By understanding the rationale behind the selection and synthesis of each core precursor, researchers can troubleshoot issues, optimize conditions, and ensure the reliable production of this vital pharmaceutical intermediate.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.
  • Synthesis of 2,3-Substituted Thienylboronic Acids and Esters - American Chemical Society. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry - MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid - PrepChem.com. Available at: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. Available at: [Link]

  • Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles | ACS Applied Nano Materials. Available at: [Link]

  • Preparation of 2-bromobenzoic acid - PrepChem.com. Available at: [Link]

  • US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents.

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Methodological & Application

Application Note & Protocol: Synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and scalable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-Bromo-2-fluorobenzoic acid and 3-Thiopheneboronic acid. This guide is designed to be self-validating, offering in-depth mechanistic insights, detailed procedural steps, purification techniques, and methods for analytical confirmation.

Introduction and Scientific Context

Biaryl and heteroaryl-aryl carboxylic acids are privileged structures in modern drug discovery. The specific scaffold, this compound, combines the functionalities of a fluorinated benzoic acid with a thiophene moiety. The fluorine atom can enhance metabolic stability and binding affinity, while the thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of its reagents.[1] This protocol leverages a Palladium(II) catalyst to efficiently forge the critical C-C bond between the two aromatic systems.[2][3]

Reaction Scheme and Mechanism

The synthesis proceeds via the following transformation:

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

The catalytic cycle, a cornerstone of this synthesis, involves three primary steps:[1]

  • Oxidative Addition: The Pd(0) active catalyst inserts into the Carbon-Bromine bond of 5-Bromo-2-fluorobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers the thiophene group to the palladium center, displacing the halide.

  • Reductive Elimination: The desired product is formed as the two organic fragments on the palladium center couple, regenerating the Pd(0) catalyst to continue the cycle.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for reaction success.

ReagentFormulaMW ( g/mol )Moles (mmol)Mass/VolumeSupplier (Example)
5-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.0110.02.19 gSigma-Aldrich
3-Thiopheneboronic acidC₄H₅BO₂S127.9612.0 (1.2 eq)1.54 gCombi-Blocks
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.640.3 (3 mol%)245 mgStrem Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.2130.0 (3.0 eq)4.15 gFisher Scientific
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11-40 mLAcros Organics
Deionized WaterH₂O18.02-10 mLIn-house

Detailed Synthesis Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Step 1: Reaction Setup

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-Bromo-2-fluorobenzoic acid (2.19 g, 10.0 mmol).

  • Add 3-Thiopheneboronic acid (1.54 g, 12.0 mmol).

  • Add Potassium Carbonate (4.15 g, 30.0 mmol).

  • Finally, add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol).

Scientist's Note: The order of addition is important. Adding the solid reagents first prevents them from clumping when the solvent is introduced. Pd(dppf)Cl₂ is chosen for its robustness and efficiency in coupling aryl bromides. The excess boronic acid (1.2 eq) helps to drive the reaction to completion, while the base (3.0 eq) is crucial for the transmetalation step.

Step 2: Degassing and Reaction Execution

  • Evacuate and backfill the flask with nitrogen three times to create an inert atmosphere.

  • Add 1,4-Dioxane (40 mL) and deionized water (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

Mechanistic Insight: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Step 3: Reaction Work-up and Product Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.

  • Wash the organic layer with brine (2 x 30 mL).

  • Acidify the aqueous phase to a pH of ~2 using 1M HCl.[4] A precipitate will form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Trustworthiness Check: The acidification step is crucial. The product is a carboxylic acid, which is deprotonated (and water-soluble) under the basic reaction conditions. Acidification protonates the carboxylate, making the product less polar and extractable into an organic solvent.[4]

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity).

  • Alternatively, recrystallization from a suitable solvent system like ethanol/water or toluene can yield a highly pure product.[5]

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
Appearance Off-white to pale yellow solid
Yield 75-90% (after purification)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, COOH), 7.2-8.2 (m, 6H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), 115-160 (Ar-C)
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₁H₇FO₂S: 222.01; found: 222.0
HPLC Purity >98%

Note: Actual NMR shifts may vary slightly depending on the solvent and concentration. It is recommended to compare obtained spectra with reference data if available.[6][7][8]

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. By understanding the rationale behind each step, from the choice of catalyst to the specifics of the work-up, researchers can confidently apply and adapt this methodology for their specific needs in drug discovery and materials science.

References

  • Gürdere, M. B., Budak, Y., & Ceylan, M. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 20(2), 1425-1430. [Link]

  • PrepChem (2023). Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. PrepChem.com. [Link]

  • Google Patents. (2007).
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Google Patents. (2021). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Google Patents. (2001).
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • De Nanteuil, F., et al. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Preprint. [Link]

  • Supporting Information for a scientific article. (n.d.). 3 - Supporting Information. [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]

  • Wikipedia. (n.d.). Thiobenzoic acid. [Link]

  • PubMed. (2002). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. [Link]

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Suzuki coupling for synthesis of 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Aryl-Heteroaryl Scaffolds

In the landscape of modern drug discovery, molecules incorporating both aryl and heteroaryl moieties are of paramount importance. The compound this compound represents a valuable building block, combining a fluorinated benzoic acid ring—a common pharmacophore that can enhance metabolic stability and binding affinity—with a thiophene ring, a versatile heteroaromatic system. The synthesis of such structures is efficiently achieved through palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is a cornerstone methodology.[1]

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. Its widespread adoption in both academic and industrial settings stems from its numerous advantages: mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generation of non-toxic, easily removable inorganic by-products.[1] This application note provides a detailed protocol and technical insights for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A palladium(0) complex is the active catalyst that enters the cycle.

  • Oxidative Addition : This is often the rate-determining step.[2] The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (5-bromo-2-fluorobenzoic acid), oxidizing from palladium(0) to a square planar palladium(II) species.[4] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (thiophene-3-boronic acid) to the Pd(II) complex. Critically, this process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄).[5][6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the thiophene group to the palladium center, displacing the halide.[3][6]

  • Reductive Elimination : In the final step, the two organic groups (the fluorinated benzoic acid and the thiophene) on the Pd(II) complex couple to form the desired product.[2] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The choice of ligand on the palladium catalyst can significantly influence the efficiency of this step.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) OxAd->Trans Transmetalation ([R'-B(OH)₃]⁻) Trans->Pd0 Reductive Elimination (Ar-Ar') Product This compound (Ar-Ar') Trans->Product BaseActivation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ BaseActivation->OxAd Boronate Formation ArylHalide 5-Bromo-2-fluorobenzoic acid (Ar-X) ArylHalide->OxAd BoronicAcid Thiophene-3-boronic acid (R'-B(OH)₂) BoronicAcid->BaseActivation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 5-bromo-2-fluorobenzoic acid and thiophene-3-boronic acid.

Reagents and Materials
ReagentCAS NumberMolecular Wt.AmountMolar Equiv.Purpose
5-Bromo-2-fluorobenzoic acid34148-44-6219.01 g/mol 1.00 g1.0Aryl Halide
Thiophene-3-boronic acid6165-69-1127.97 g/mol 0.64 g1.1Organoboron Reagent
Pd(PPh₃)₄14221-01-31155.56 g/mol 0.26 g0.05Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.89 g3.0Base
1,4-Dioxane123-91-188.11 g/mol 20 mL-Solvent
Deionized Water7732-18-518.02 g/mol 5 mL-Solvent
Ethyl Acetate141-78-688.11 g/mol ~100 mL-Extraction Solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~20 mL-Acidification
Brine (Saturated NaCl)7647-14-558.44 g/mol ~30 mL-Washing Agent
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-Drying Agent
Step-by-Step Methodology

Workflow A 1. Reagent Setup Combine reactants, catalyst, and base in a flask. B 2. Degassing Purge with N₂ or Argon for 15 min to remove oxygen. A->B C 3. Reaction Heat mixture to 80-90 °C with stirring for 4-12 hours. B->C D 4. Workup Cool, dilute with water, and acidify with 1 M HCl. C->D E 5. Extraction Extract aqueous layer with ethyl acetate (3x). D->E F 6. Purification Wash combined organic layers, dry, and evaporate solvent. E->F G 7. Isolation Recrystallize or use column chromatography to get pure product. F->G

Caption: Experimental workflow for the Suzuki coupling synthesis.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.00 g, 4.56 mmol), thiophene-3-boronic acid (0.64 g, 5.02 mmol), potassium carbonate (1.89 g, 13.68 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.23 mmol).

    • Causality : Using a slight excess (1.1 equivalents) of the boronic acid helps to drive the reaction to completion. Potassium carbonate is a moderately strong base sufficient to form the reactive boronate species without causing unwanted side reactions with the carboxylic acid group.[7] Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for this type of coupling.

  • Solvent Addition and Degassing : Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask. The mixture should be thoroughly degassed by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

    • Causality : A solvent mixture of dioxane and water is used to ensure that both the organic starting materials and the inorganic base are sufficiently soluble.[8] Degassing is a critical step; oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the undesirable homocoupling of the boronic acid.[4]

  • Reaction Execution : After degassing, heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Acidification : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with 30 mL of deionized water. Slowly acidify the aqueous solution to a pH of ~2 by adding 1 M HCl. The product should precipitate out of the solution.

    • Causality : Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous media and allowing for its extraction into an organic solvent.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (30 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR : To confirm the aromatic proton signals and the disappearance of the starting material signals.

  • ¹³C NMR : To verify the carbon framework of the coupled product.

  • ¹⁹F NMR : To confirm the presence and chemical environment of the fluorine atom.[9]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Melting Point : To assess the purity of the crystalline solid.

Troubleshooting and Field Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) source may have oxidized. 2. Inefficient Degassing: Residual oxygen is poisoning the catalyst. 3. Insoluble Reagents: Poor choice of solvent or base.[10] 4. Deactivated Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines.1. Use a fresh bottle of catalyst or a more robust pre-catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos).[11] 2. Ensure thorough degassing; use freeze-pump-thaw cycles for sensitive reactions.[12] 3. Try alternative solvent systems like DMF/water or toluene/ethanol/water. Consider a different base like K₃PO₄, which is often more effective.[6] 4. Use freshly opened boronic acid or ensure it is of high quality.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Promotes the oxidative dimerization of the boronic acid.[4] 2. High Temperatures: Can sometimes favor side reactions.1. Improve the degassing procedure significantly. 2. Lower the reaction temperature and extend the reaction time.
Recovery of Starting Aryl Halide 1. Low Catalyst Activity: See above. 2. Unreactive Halide: While aryl bromides are generally reactive, electron-rich systems can be sluggish in the oxidative addition step.[13]1. Increase catalyst loading slightly (e.g., from 5 mol% to 8 mol%). 2. Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) which can accelerate the oxidative addition step.[6][11] If possible, start with the corresponding aryl iodide for higher reactivity.
Difficult Purification 1. Residual Palladium: The final product is contaminated with palladium residues. 2. Emulsion during workup.1. Wash the organic solution with an aqueous solution of a sulfur-based scavenger (e.g., sodium thiomethoxide or thiourea) or pass it through a silica plug before concentration. 2. Add more brine during the washing step to break the emulsion.

Safety and Handling

  • Reagents : Handle all chemicals in a well-ventilated fume hood. Palladium compounds, organoboronic acids, and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions : The Suzuki coupling can be exothermic, especially on a large scale.[14][15] Monitor the reaction temperature during heating.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of this compound. By understanding the underlying mechanism and paying careful attention to key experimental parameters such as catalyst choice, base selection, and the exclusion of oxygen, researchers can consistently achieve high yields of the desired product. This protocol provides a solid foundation for the synthesis of this and related biaryl compounds, which are critical for advancing research in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • MDPI. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(16), 4969. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–359. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Purdue Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114812A1 - Processes for the preparation of fluorinated benzoic acids.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. Retrieved from [Link]

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The Strategic Utility of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic moieties into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The compound 2-Fluoro-5-(thiophen-3-yl)benzoic acid has emerged as a particularly valuable chemical intermediate, embodying this design principle. Its constituent parts—a fluorinated benzoic acid and a thiophene ring—are frequently found in a variety of biologically active molecules, including potent and selective kinase inhibitors.[1][2][3]

The fluorine atom, with its small size and high electronegativity, can modulate the pKa of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with target proteins.[4] The thiophene ring, a bioisostere of the phenyl ring, offers a distinct electronic and steric profile, often leading to improved solubility and metabolic properties.[5] This unique combination of functionalities makes this compound a versatile building block for the synthesis of diverse compound libraries aimed at various therapeutic targets.

This guide provides an in-depth exploration of the application of this compound as a chemical intermediate, with a focus on a key transformation in the synthesis of bioactive molecules: amide bond formation. A detailed, field-proven protocol for the synthesis of an N-aryl benzamide, a common structural motif in kinase inhibitors, is presented, along with a discussion of the underlying chemical principles and experimental considerations.[1][6]

Core Application: Synthesis of N-Aryl Benzamides as Kinase Inhibitor Scaffolds

A primary application of this compound is in the synthesis of N-aryl benzamides, which serve as the backbone for a multitude of kinase inhibitors.[1][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The general structure of these inhibitors often involves an amide linkage connecting a heterocyclic moiety to a substituted aryl ring, which can interact with the hinge region of the kinase active site.

The following section provides a detailed, two-step protocol for the synthesis of a representative N-aryl-2-fluoro-5-(thiophen-3-yl)benzamide. This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.

Experimental Workflow: From Carboxylic Acid to Bioactive Amide

The synthesis of N-aryl-2-fluoro-5-(thiophen-3-yl)benzamides from the parent carboxylic acid is typically achieved through a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is a crucial step to facilitate the subsequent nucleophilic attack by the amine.

  • Amide Bond Formation: The resulting acyl chloride is then reacted with an appropriate aniline derivative to form the desired amide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C 2-Fluoro-5-(thiophen-3-yl)benzoyl chloride A->C Activation B Thionyl Chloride (SOCl2) B->C Reagent E N-Aryl-2-fluoro-5-(thiophen-3-yl)benzamide C->E Coupling D Substituted Aniline D->E Nucleophile

Caption: Synthetic workflow for the preparation of N-aryl benzamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a critical step for activating the carboxyl group for subsequent amidation.

Rationale for Reagent Selection:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for this transformation. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the desired acyl chloride.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 22.5 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (10 mL, 137 mmol) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Fluoro-5-(thiophen-3-yl)benzoyl chloride is typically a solid or oil and is used in the next step without further purification.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-2-fluoro-5-(thiophen-3-yl)benzamide

This protocol describes the amide coupling reaction between the synthesized acyl chloride and a representative aniline derivative.

Rationale for Reagent Selection:

  • Triethylamine (TEA): Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Dichloromethane (DCM): DCM is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both the acyl chloride and the aniline.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxyaniline (2.77 g, 22.5 mmol) and triethylamine (4.7 mL, 33.8 mmol) in dichloromethane (100 mL).

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of the crude 2-Fluoro-5-(thiophen-3-yl)benzoyl chloride (from Protocol 1, ~22.5 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-2-fluoro-5-(thiophen-3-yl)benzamide.

Quantitative Data Summary

The following table provides representative data for the synthesis of N-aryl-2-fluoro-5-(thiophen-3-yl)benzamides, highlighting the efficiency of the described protocol.

Starting MaterialAmine Coupling PartnerProductYield (%)Purity (%)
This compound4-methoxyanilineN-(4-methoxyphenyl)-2-fluoro-5-(thiophen-3-yl)benzamide85-95>98
This compoundAnilineN-phenyl-2-fluoro-5-(thiophen-3-yl)benzamide80-90>98
This compound4-chloroanilineN-(4-chlorophenyl)-2-fluoro-5-(thiophen-3-yl)benzamide82-92>98

Yields and purity are representative and may vary depending on the specific reaction conditions and purification methods.

Logical Relationships in Synthesis and Application

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Target Molecules cluster_3 Therapeutic Applications A This compound B Amide Bond Formation A->B C Suzuki-Miyaura Coupling A->C D N-Aryl Benzamides B->D E Bi-aryl Compounds C->E F Kinase Inhibitors D->F G Antiviral Agents D->G H Anticonvulsants D->H E->F

Caption: Relationship between the intermediate, its transformations, and applications.

Conclusion: A Versatile and Indispensable Building Block

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a fluorinated phenyl ring and a thiophene moiety provides a robust platform for the synthesis of a wide array of biologically active compounds. The detailed protocols provided herein for the synthesis of N-aryl benzamides offer a reliable and efficient pathway to access key scaffolds for the development of novel therapeutics, particularly in the realm of kinase inhibition. As the quest for more potent and selective drugs continues, the utility of versatile intermediates like this compound will undoubtedly continue to expand, solidifying its place as an indispensable tool in the medicinal chemist's arsenal.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. CN102627553A.
  • Di Mola, A., et al. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. J. Med. Chem.2014, 57 (21), 8854–8867.
  • Protein kinase inhibitors. WO2014102376A1.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Synthesis of 5-arylthiophene-2-sulfonamide (3a-k).
  • Preparation method of 2,4,5-trifluoro benzyl chloride. CN101665407B.
  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC - NIH.
  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace.
  • Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence. PubMed.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Making benzoyl chloride. YouTube.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Compounds useful as kinase inhibitors. WO2017103611A1.
  • Pyrrolopyrimidine compounds as inhibitors of protein kinases. US10596174B2.

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Application Notes & Protocols: Strategic Amide Coupling of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Importance of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid in Medicinal Chemistry

The molecular scaffold of this compound represents a confluence of structural motifs highly valued in contemporary drug discovery. The thiophene ring is a bioisostere for the phenyl group, often enhancing metabolic stability and modulating physicochemical properties. The fluorine substituent, a common feature in modern pharmaceuticals, can improve target affinity, metabolic stability, and membrane permeability. The carboxylic acid moiety serves as a versatile handle for the construction of amide bonds, a linkage that is central to the structure of countless biologically active molecules, from natural products to blockbuster drugs.[1]

The amide bond is one of the most prevalent functional groups in medicinal chemistry, and its formation is a cornerstone of synthetic campaigns.[1] The direct coupling of a carboxylic acid and an amine is a kinetically slow process, necessitating the activation of the carboxylic acid.[1] This guide provides a detailed exploration of robust and efficient protocols for the amide coupling of this compound, offering researchers a strategic framework for the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

II. Core Principles & Mechanistic Considerations

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine. The choice of coupling reagent is paramount and is dictated by factors such as the steric and electronic nature of the substrates, the potential for racemization, and the desired reaction conditions.

The presence of an electron-withdrawing fluorine atom ortho to the carboxylic acid in our substrate, this compound, can influence the acidity of the proton and the reactivity of the carbonyl group. This electronic feature must be considered when selecting the appropriate coupling conditions.

A. Carbodiimide-Mediated Couplings (EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[2][3] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide.

However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which can be a significant issue. To mitigate this and to enhance the reaction rate, additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester (HOBt Ester) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide (Product) Active_Ester->Amide + R'-NH2 Amine R'-NH2 Urea Urea Byproduct

Caption: Carbodiimide-mediated amide coupling mechanism.

B. Uronium/Aminium Salt-Based Couplings (HATU)

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for challenging substrates.[3] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to form an active ester derived from HOAt. This active ester then rapidly reacts with the amine to yield the amide.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH Active_Ester Active Ester (HOAt Ester) Carboxylic_Acid->Active_Ester + HATU + DIPEA HATU HATU Amide Amide (Product) Active_Ester->Amide + R'-NH2 Base DIPEA Amine R'-NH2 Byproduct Tetramethylurea

Caption: HATU-mediated amide coupling mechanism.

III. Reagent Selection Guide

The choice of coupling reagent is critical for the success of the reaction. The following table provides a comparative overview of common reagents suitable for the amide coupling of this compound.

Reagent SystemClassAdvantagesDisadvantagesRecommended Use Cases
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct simplifies workup.Can lead to N-acylurea formation; may require longer reaction times.General purpose, scalable syntheses.
HATU / DIPEA Uronium SaltHigh reactivity; fast reaction times; low racemization.More expensive; byproduct removal can be challenging.Difficult couplings, sterically hindered substrates, electron-deficient amines.
DCC / DMAP CarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration.When cost is a primary concern and byproduct precipitation is manageable.
SOCl₂ or (COCl)₂ Acyl Halide FormationHighly reactive acyl chloride intermediate.Harsh conditions; not suitable for sensitive substrates; generates acidic byproduct.For robust substrates where other methods fail.

IV. Experimental Protocols

The following protocols are provided as well-established starting points for the amide coupling of this compound. Optimization of stoichiometry, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the formation of amide bonds. The use of HOBt minimizes side reactions and enhances the coupling efficiency.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., 1N HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Protocol 2: HATU-Mediated High-Efficiency Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or when faster reaction times are desired.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

G Start Start: Dry Glassware under Inert Atmosphere Reagents Add Carboxylic Acid, Coupling Reagent, (Amine for EDC/HOBt) Start->Reagents Solvent Dissolve in Anhydrous Solvent (DMF or DCM) Reagents->Solvent Cool Cool to 0 °C Solvent->Cool Base_Amine Add Base (DIPEA) (Amine for HATU) Cool->Base_Amine React Stir at RT (1-24 h) Base_Amine->React Monitor Monitor by TLC or LC-MS React->Monitor Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Pure Amide Purify->End

Caption: General experimental workflow for amide coupling.

V. Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inefficient activation; sterically hindered substrates; low nucleophilicity of the amine.Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase reaction temperature or time. Ensure all reagents are anhydrous.
Formation of N-acylurea byproduct Slow reaction of the amine with the O-acylisourea intermediate (with EDC).Ensure an adequate amount of HOBt or HOAt is used. Pre-activate the acid with EDC/HOBt before adding the amine.
Racemization of Chiral Centers Use of a strong base; elevated temperatures.Use a non-nucleophilic base like DIPEA. Perform the reaction at lower temperatures (0 °C to RT). Use additives like HOBt or HOAt.
Difficult Purification Water-soluble byproducts in the organic layer.Perform thorough aqueous washes during workup. For EDC couplings, ensure the urea byproduct is fully removed.

VI. References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2023, September 18). Chemistry Steps. Retrieved January 24, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 24, 2026, from [Link]

  • EDC-HOBt Amide coupling workup help. (2022, April 28). Reddit. Retrieved January 24, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). Uronium and Guanidinium Salts: A Family of Reagents for Peptide Synthesis. Aldrichimica Acta, 46(1), 21-37.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Application Notes and Protocols for 2-Fluoro-5-(thiophen-3-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of 2-Fluoro-5-(thiophen-3-yl)benzoic acid. This document outlines a plausible synthetic protocol, proposes potential therapeutic applications based on the structural alerts of the molecule, and provides detailed protocols for preliminary biological screening.

Introduction: A Scaffold of Potential

This compound is a synthetic organic compound that holds promise as a versatile scaffold in medicinal chemistry. Its structure combines three key pharmacophoric elements: a benzoic acid moiety, a fluorine substituent, and a thiophene ring. Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Furthermore, the thiophene ring is a bioisostere of the phenyl ring and is a common motif in many approved drugs, contributing to their therapeutic efficacy. The strategic combination of these three fragments in this compound makes it an attractive starting point for the design of novel therapeutic agents.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Workflow

Synthesis_Workflow reagent1 5-Bromo-2-fluorobenzoic acid reaction Suzuki-Miyaura Cross-Coupling reagent1->reaction reagent2 Thiophen-3-ylboronic acid reagent2->reaction catalyst Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) catalyst->reaction base K2CO3 (Potassium carbonate) base->reaction solvent Dioxane/H2O solvent->reaction product This compound reaction->product

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • Thiophen-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the known biological activities of structurally related thiophene and benzoic acid derivatives, this compound could be investigated for several therapeutic applications.

Anti-inflammatory Activity: COX-2 Inhibition

Rationale: Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound make it a candidate for a selective COX-2 inhibitor.

Screening Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on the principle of measuring the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by recombinant human COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • PGE₂ EIA Kit

Procedure:

  • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include wells for vehicle control (DMSO) and positive control (celecoxib).

  • Add the recombinant human COX-2 enzyme to all wells except the blank.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate at 37 °C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE₂ produced in each well using a PGE₂ EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM) for COX-2 Inhibition
This compoundTBD
Celecoxib (Positive Control)TBD
Antiviral Activity: Influenza Virus Fusion Inhibition

Rationale: N-[(Thiophen-3-yl)methyl]benzamides have been identified as fusion inhibitors of the influenza virus.[3] The thiophene and benzoic acid moieties in the target compound suggest it could be explored for similar antiviral properties.

Screening Protocol: Cell-Based Influenza Pseudovirus Entry Assay

This assay measures the inhibition of viral entry mediated by the influenza hemagglutinin (HA) protein.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza pseudovirus expressing a reporter gene (e.g., luciferase)

  • DMEM supplemented with FBS and antibiotics

  • This compound (test compound)

  • Known influenza entry inhibitor (positive control)

  • Luciferase assay reagent

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Infect the cells with the influenza pseudovirus.

  • Incubate for 48-72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of viral entry and determine the EC₅₀ value.

Data Presentation:

CompoundEC₅₀ (µM) for Influenza Pseudovirus Entry Inhibition
This compoundTBD
Positive ControlTBD
Anticancer Activity: Tyrosine Kinase Inhibition

Rationale: Many small molecule kinase inhibitors incorporate aromatic and heteroaromatic ring systems. For instance, derivatives of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid are known tyrosine kinase inhibitors.[4] The fluoro-phenyl and thiophene groups of our compound of interest suggest it could be a scaffold for kinase inhibitors.

Screening Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 (substrate)

  • ATP

  • This compound (test compound)

  • Sunitinib (positive control)

  • Kinase assay buffer

  • Phospho-specific antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Procedure:

  • Coat a 96-well plate with the substrate.

  • Add the test compound at various concentrations.

  • Add the VEGFR2 kinase.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Wash the plate and add a phospho-specific primary antibody.

  • Incubate and wash.

  • Add the HRP-conjugated secondary antibody.

  • Incubate and wash.

  • Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM) for VEGFR2 Inhibition
This compoundTBD
Sunitinib (Positive Control)TBD

Structure-Activity Relationship (SAR) Considerations

Initial screening of this compound will provide a baseline for its biological activity. Subsequent SAR studies could explore modifications at several positions to optimize potency and selectivity.

  • Position of the Fluorine Atom: The electronic properties and position of the fluorine atom on the phenyl ring can significantly impact binding affinity and metabolic stability.

  • Thiophene Ring Isomers: The biological activity may differ with the thiophene ring attached at the 2-position versus the 3-position.

  • Benzoic Acid Modifications: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and target interactions.

Hypothetical Signaling Pathway Modulation

Should this compound demonstrate activity as a VEGFR2 inhibitor, it would be expected to interfere with the downstream signaling cascade that promotes angiogenesis.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound This compound Compound->VEGFR2 Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns targeting a range of diseases. The protocols outlined in these application notes provide a framework for the initial synthesis and biological evaluation of this compound and its future analogs. The insights gained from these studies will be crucial in guiding the development of novel therapeutics based on this versatile scaffold.

References

  • N/A. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00825]
  • N/A. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate. [URL: https://www.researchgate.net/publication/276404928_Structure_Activity_Relationship_SAR_of_Some_Benzoic_Acid_Derivatives_from_Plant_Origin_that_Exhibit_Anti-Sickling_Properties_in_vitro_-_Review]
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [URL: https://pubmed.ncbi.nlm.nih.gov/12646019/]
  • N/A. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [URL: https://ijarsct.co.in/media/submission/upload/25-06-2023-1687677848.pdf]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The inherent structural diversity of small molecules provides a rich landscape for the design of compounds that can effectively modulate the activity of these enzymes. This document outlines a comprehensive strategy for the development of kinase inhibitors starting from the privileged scaffold, 2-fluoro-5-(thiophen-3-yl)benzoic acid.

The selection of this starting material is predicated on several key features. The benzoic acid moiety is a common feature in many established kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket. The thiophene ring serves as a versatile bioisostere for a phenyl group, offering unique electronic properties and potential for improved metabolic stability and cell permeability. The fluorine substituent can enhance binding affinity through favorable interactions with the kinase active site and can also modulate the physicochemical properties of the molecule.

This guide provides a structured approach, from the rational design and synthesis of a focused library of candidate inhibitors to their comprehensive biological evaluation. We will detail robust protocols for chemical synthesis, in vitro kinase activity screening against a panel of strategically selected kinases, biophysical characterization of target engagement, and cellular assays to assess on-target efficacy and downstream signaling effects. The overarching goal is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the discovery of novel kinase inhibitors derived from this promising chemical scaffold.

Rational Design and Synthetic Strategy

The development of a successful kinase inhibitor library from this compound hinges on a rational design strategy that explores key chemical space around the core scaffold. Two primary synthetic routes are proposed to generate a diverse set of analogues: Amide Bond Formation and Suzuki-Miyaura Cross-Coupling . These methods are widely applicable, tolerant of a broad range of functional groups, and allow for the systematic modification of the scaffold to probe structure-activity relationships (SAR).

Proposed Synthetic Schemes

A library of compounds will be synthesized to explore the impact of various substituents on kinase inhibitory activity. The core idea is to append different chemical moieties to the carboxylic acid group and potentially modify the thiophene ring to optimize interactions with the target kinase's active site.

Scheme 1: Synthesis of Amide Derivatives

A diverse library of amides can be generated by coupling the starting carboxylic acid with a variety of anilines and amines. This approach allows for the introduction of various substituents that can probe different regions of the kinase ATP-binding site.

G start This compound reagents1 SOCl2 or EDC/HOBt start->reagents1 amines R-NH2 (Various anilines/amines) reagents1->amines product Amide Derivatives amines->product

Caption: Amide bond formation strategy.

Scheme 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

To explore a different vector of chemical space, the thiophene ring can be functionalized. Assuming a bromo-functionalized precursor to the starting material is available or can be synthesized, Suzuki-Miyaura cross-coupling can be employed to introduce a variety of aryl and heteroaryl groups. This strategy can lead to the discovery of inhibitors with different binding modes.

G start 2-Fluoro-5-(bromo-thiophen-3-yl)benzoic acid reagents1 Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->reagents1 product Biaryl Derivatives reagents1->product

Caption: Suzuki-Miyaura cross-coupling strategy.

Selection of Target Kinases

Based on the structural motifs present in the this compound scaffold, a panel of kinases has been selected for initial screening. This panel includes representatives from different kinase families that are known to be targeted by inhibitors containing thiophene and/or benzoic acid moieties.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels.[1][2] Many VEGFR2 inhibitors possess a core structure that can be mimicked by our scaffold.

  • B-Raf (Serine/threonine-protein kinase B-Raf): A crucial component of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.[3][4][5]

  • p38 MAPK (p38 Mitogen-Activated Protein Kinase): A member of the MAPK family that is activated by cellular stress and inflammatory cytokines.[6][7][8][9][10]

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, particularly the G1/S phase transition.[11][12][13][14]

Experimental Protocols

PART 1: Chemical Synthesis and Characterization

Protocol 1: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours.

  • Amine Coupling: In a separate flask, dissolve the desired aniline or amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM or DMF.

  • Reaction: Slowly add the activated carboxylic acid solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the bromo-functionalized this compound derivative (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Characterize the final products by ¹H NMR, ¹³C NMR, and HRMS, and determine purity by HPLC.

PART 2: In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds will be evaluated using commercially available in vitro kinase assay kits. The general principle involves measuring the phosphorylation of a specific substrate by the target kinase in the presence and absence of the test compounds.

Protocol 3: General Procedure for In Vitro Kinase Assay (Luminescence-based)

This protocol is adaptable for VEGFR2, B-Raf, p38 MAPK, and CDK2 assays using kits like the Kinase-Glo® Max Assay.

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions as per the manufacturer's instructions. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound (or DMSO for control), and the substrate.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at the recommended temperature (usually 30 °C) for the specified time (typically 30-60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-catalyzed reaction that produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Target Kinase Substrate Typical ATP Concentration
VEGFR2 Poly(Glu, Tyr) 4:110 µM
B-Raf (V600E) MEK1 (inactive)10 µM
p38 MAPKα ATF210 µM
CDK2/Cyclin A Histone H110 µM
Table 1: Recommended substrates and ATP concentrations for in vitro kinase assays.
PART 3: Biophysical Assays for Target Engagement

To confirm direct binding of the active compounds to the target kinase and to determine the binding kinetics, biophysical assays such as Surface Plasmon Resonance (SPR) are invaluable.

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization of Kinase: Covalently immobilize the purified recombinant target kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Inject serial dilutions of the test compound over the sensor surface. A reference flow cell without the immobilized kinase should be used to subtract non-specific binding.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

PART 4: Cellular Assays

Cellular assays are crucial to evaluate the on-target efficacy of the lead compounds in a more physiologically relevant context and to investigate their effects on downstream signaling pathways.

Protocol 5: Western Blot Analysis of Downstream Signaling

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a cell line with a known dependency on one of the target kinases) to 70-80% confluency. Treat the cells with various concentrations of the lead compound for a specified time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., phospho-ERK for the B-Raf pathway, phospho-Rb for the CDK2 pathway).

  • Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and downstream proteins.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the selected target kinases, highlighting the points of intervention for the developed inhibitors.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis Proliferation Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR2 Signaling Pathway.

G GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation G Stress Cellular Stress Inflammatory Cytokines MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors MK2->TranscriptionFactors Inflammation_Apoptosis Inflammation Apoptosis TranscriptionFactors->Inflammation_Apoptosis

Caption: Simplified p38 MAPK Signaling Pathway.

G CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb

Sources

Application of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient lead generation. 2-Fluoro-5-(thiophen-3-yl)benzoic acid emerges as a compound of significant interest, embodying key structural motifs that are prevalent in a range of clinically relevant molecules. This guide provides a comprehensive overview of its potential applications, with a particular focus on its role as a foundational scaffold for the development of novel kinase inhibitors.

The strategic incorporation of a fluorine atom on the benzoic acid ring can modulate the electronic properties of the molecule, potentially enhancing binding affinity and improving pharmacokinetic parameters such as bioavailability and metabolic stability. Furthermore, the thiophene moiety is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its ability to engage in various non-covalent interactions with protein targets.[1][2] The convergence of these two structural features in this compound makes it a compelling starting point for inhibitor design.

This document will detail the synthetic route to this valuable building block, outline its application in a hypothetical kinase inhibitor discovery cascade, and provide robust protocols for its screening and characterization.

Synthesis of this compound: From Aldehyde to Carboxylic Acid

The target compound can be readily synthesized from its commercially available aldehyde precursor, 2-Fluoro-5-(thiophen-3-yl)benzaldehyde. The following protocol describes a standard oxidation reaction to yield the desired carboxylic acid.

Protocol 1: Oxidation of 2-Fluoro-5-(thiophen-3-yl)benzaldehyde

This protocol is adapted from established methods for the oxidation of benzaldehydes to benzoic acids.[3][4][5]

Materials:

  • 2-Fluoro-5-(thiophen-3-yl)benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(thiophen-3-yl)benzaldehyde in a minimal amount of ethanol. Add a 10% aqueous solution of sodium carbonate to make the solution alkaline.

  • Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 1.5-2 hours.[3][4] The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicates the progression of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Filter the mixture through a Buchner funnel to remove the manganese dioxide.

  • Acidification: Carefully acidify the filtrate with concentrated sulfuric acid until the pH is acidic (pH ~2), as indicated by pH paper. This will precipitate the this compound.

  • Isolation and Purification: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Kinase Inhibitor Discovery: A Scaffold-Based Approach

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1] The this compound scaffold is an excellent starting point for the design of novel kinase inhibitors due to the prevalence of similar motifs in known inhibitors.[1][6][7][8]

Rationale for Targeting Kinases

The benzoic acid moiety can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors. The thiophene ring can be directed towards the solvent-exposed region of the ATP-binding pocket, providing a vector for further chemical modification to enhance potency and selectivity. This scaffold-based design approach allows for the systematic exploration of chemical space around a validated core.[9][10][11][12][13]

Experimental Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the application of this compound in a kinase inhibitor discovery program.

Kinase_Inhibitor_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of This compound Library Library Generation via Amide Coupling or Bioisosteric Replacement Synthesis->Library Core Scaffold PrimaryScreen Primary Kinase Screen (e.g., Kinase-Glo®) Library->PrimaryScreen Compound Library DoseResponse Dose-Response Analysis (IC50 Determination) PrimaryScreen->DoseResponse Hit Identification Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity Lead Prioritization SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Data for Next Cycle ADME In Vitro ADME/Tox Profiling SAR->ADME Iterative Design

Caption: Kinase Inhibitor Discovery Workflow.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for a primary screen to identify inhibitors of a specific kinase. The Kinase-Glo® assay (Promega) is a common example of this type of assay, which measures the amount of ATP remaining in solution following a kinase reaction.[14]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound (and derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to be tested.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase assay buffer to each well.

  • Inhibitor Addition: Add the diluted compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

Compound Concentration (µM) Luminescence (RLU) % Inhibition
Control (No Inhibitor)-100,0000
This compound1050,00050
............

Lead Optimization Strategies

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, a systematic SAR study is crucial. For this compound, this would involve modifications at two key positions:

  • The Carboxylic Acid: The carboxylic acid can be converted to a variety of amides via standard amide coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site.

  • Bioisosteric Replacement: The carboxylic acid moiety can be replaced with known bioisosteres such as tetrazoles or acyl sulfonamides to improve pharmacokinetic properties.[15][16][17][18]

SAR_Strategy cluster_mods Modification Strategies Core This compound Amide Amide Library (R-NH2) Core->Amide Amide Coupling Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Core->Bioisostere Synthetic Modification

Caption: SAR Strategies for Lead Optimization.

Protocol 3: Amide Coupling for Library Synthesis

This protocol outlines a general procedure for the synthesis of an amide library from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Reaction vials

Procedure:

  • Acid Activation: In a reaction vial, dissolve this compound in the chosen solvent. Add the coupling agent and base, and stir for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: The reaction mixture can be worked up by aqueous extraction and the product purified by flash chromatography or preparative HPLC.

Conclusion

This compound represents a valuable and versatile scaffold for modern drug discovery. Its strategic combination of a fluorinated benzoic acid and a thiophene ring provides a solid foundation for the development of potent and selective inhibitors, particularly targeting the kinase family. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to unlock the full potential of this promising molecule in their drug discovery endeavors.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]

  • To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde. Scribd. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Synthesis of Benzoic acid from Benzaldehyde. YouTube. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications. Available at: [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • Fluorescent kinase inhibitors as probes in cancer. RSC Publishing. Available at: [Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Publications. Available at: [Link]

  • What is the process for converting benzaldehyde into benzoic acid using a base? Why does this reaction occur?. Quora. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. NIH. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Available at: [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. Available at: [Link]

  • Some approved drugs contain thiophene nucleus. ResearchGate. Available at: [Link]

  • Help in synthesis of Benzoic acid from Benzaldehyde. Sciencemadness Discussion Board. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. Available at: [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

Sources

Application Note: High-Throughput Screening with 2-Fluoro-5-(thiophen-3-YL)benzoic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in HTS

High-Throughput Screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[1] The success of any HTS campaign is intrinsically linked to the quality and design of the screening library. While large, diverse libraries cast a wide net, there is increasing recognition of the efficiency and power of libraries built around "privileged structures." These are molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity.

This application note details the rationale, design, and application of a focused compound library based on the 2-Fluoro-5-(thiophen-3-YL)benzoic acid scaffold for High-Throughput Screening. We will explore the unique chemical characteristics of this scaffold, provide a strategic guide to library design, and present detailed protocols for HTS assay implementation and subsequent hit triage.

The this compound Scaffold: A Privileged Starting Point

The selection of this compound as a core scaffold is rooted in a deep understanding of medicinal chemistry principles. Each functional group contributes to its potential as a versatile starting point for drug discovery.

  • Fluorinated Benzoic Acid Moiety: The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] The fluorine atom at the 2-position of the benzoic acid ring can significantly enhance metabolic stability, binding affinity, and bioavailability through its unique electronic properties.[2][3] This strategic fluorination can block enzymatic breakdown and fine-tune the molecule's interaction with its target.[3] Fluorobenzoic acids are key intermediates in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.[2][4]

  • Thiophene Ring: The thiophene ring is a bioisostere of the phenyl ring and is considered a privileged pharmacophore in medicinal chemistry.[5][6] Its presence can enhance drug-receptor interactions, as the sulfur atom can participate in hydrogen bonding.[5] Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7]

  • Carboxylic Acid Group: The carboxylic acid provides a crucial anchor point for forming strong interactions with biological targets, such as salt bridges with basic residues in a protein's active site. It also serves as a versatile synthetic handle for combinatorial library development, allowing for the facile creation of amides, esters, and other derivatives.

Combinatorial Library Design and Synthesis Strategy

The power of the this compound scaffold lies in its potential for combinatorial elaboration to create a diverse library of analogues. The goal is to explore the chemical space around the core structure to identify compounds with improved potency and selectivity.[8][9][10]

A typical strategy involves the parallel synthesis of an amide library, leveraging the reactivity of the carboxylic acid. This can be readily achieved by coupling the core scaffold with a diverse panel of primary and secondary amines.

General Synthetic Scheme:

The selection of the amine building blocks is critical for the quality of the library. A well-designed set of amines should encompass a range of properties, including:

  • Size and Steric Bulk: From small, linear amines to larger, more complex cyclic structures.

  • Electronic Properties: Incorporating both electron-donating and electron-withdrawing groups.

  • Pharmacophoric Features: Including hydrogen bond donors and acceptors, aromatic rings, and aliphatic chains.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

High-Throughput Screening: Application and Protocols

Libraries derived from the this compound scaffold are well-suited for screening against a variety of target classes, particularly enzymes such as kinases and proteases, as well as for identifying modulators of protein-protein interactions (PPIs).[11][12][13]

Workflow for a Typical HTS Campaign

The following diagram illustrates a typical workflow for an HTS campaign utilizing the designed library.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Assay_Dev Assay Development & Validation Primary_HTS Primary HTS (Single Concentration) Assay_Dev->Primary_HTS Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal/Counter-Screen Dose_Response->Orthogonal_Assay Chemoinformatics Chemoinformatic Analysis Orthogonal_Assay->Chemoinformatics Hit_Triage Hit Prioritization Chemoinformatics->Hit_Triage SAR_Expansion SAR by Analogue Hit_Triage->SAR_Expansion Prioritized Hits MOA_Studies Mechanism of Action Studies SAR_Expansion->MOA_Studies Lead_Op Lead Optimization MOA_Studies->Lead_Op

Caption: High-level workflow for an HTS campaign.

Protocol 1: AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibitors

This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to screen for inhibitors of a target protein-protein interaction.

Principle of the Assay: The AlphaLISA technology relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[14] When in close proximity (i.e., when the protein-protein interaction is intact), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[14][15] Small molecule inhibitors of the PPI will disrupt this proximity, leading to a decrease in the AlphaLISA signal.

Materials and Reagents:

  • Target Proteins: Biotinylated Protein A and FLAG-tagged Protein B.

  • AlphaLISA Beads: Streptavidin-coated Donor beads and Anti-FLAG Acceptor beads (PerkinElmer).

  • Assay Buffer: 1X PBS, 0.1% BSA, pH 7.4.

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Microplates: 384-well, low-volume, white plates (e.g., Corning #3826).

  • Plate Reader: Capable of AlphaLISA detection (e.g., PerkinElmer EnVision).

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of Biotinylated Protein A and FLAG-tagged Protein B in assay buffer at 2X the final desired concentration.

    • Prepare a working solution of Anti-FLAG Acceptor beads and Streptavidin-coated Donor beads in assay buffer at 2X the final desired concentration. Protect from light.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each library compound from the stock plates into the 384-well assay plates.

    • For controls, dispense 50 nL of DMSO into the appropriate wells (negative control) and 50 nL of a known inhibitor (positive control).

  • Protein Addition:

    • Add 5 µL of the 2X Protein A/Protein B mixture to each well of the assay plate.

    • Mix by shaking the plate for 1 minute at 300 rpm.

    • Incubate for 60 minutes at room temperature.

  • Bead Addition:

    • In a darkened room, add 5 µL of the 2X AlphaLISA bead mixture to each well.

    • Seal the plate and shake for 1 minute at 300 rpm.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible plate reader, measuring the signal at 615 nm.

Data Analysis and Quality Control:

The quality of the HTS assay is assessed using the Z'-factor, which is a measure of the statistical effect size.[16][17]

  • Z'-factor Calculation:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and robustness.≥ 0.5
Signal to Background (S/B) Ratio of the mean signal of the negative control to the positive control.≥ 5
CV (%) of Controls The coefficient of variation for positive and negative controls.≤ 15%

Protocol 2: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol outlines a competitive binding FP assay to identify compounds that inhibit the interaction of a kinase with a fluorescently labeled tracer.

Principle of the Assay: Fluorescence polarization measures the change in the tumbling rate of a fluorescent molecule in solution. A small, fluorescently labeled tracer tumbles rapidly, resulting in low polarization. When bound to a larger protein (the kinase), its tumbling slows down, leading to high polarization. Compounds that bind to the kinase and displace the tracer will cause a decrease in polarization.

Materials and Reagents:

  • Kinase: Purified target kinase enzyme.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the kinase's active site.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Compound Library: this compound library in 100% DMSO.

  • Microplates: 384-well, black, low-volume plates (e.g., Greiner #784076).

  • Plate Reader: Equipped with FP capabilities (excitation and emission filters appropriate for the tracer).

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

  • Compound Plating:

    • Dispense 50 nL of library compounds, DMSO (negative control), and a known kinase inhibitor (positive control) into the assay plates.

  • Kinase and Compound Incubation:

    • Add 5 µL of the 2X kinase solution to each well.

    • Mix by shaking for 1 minute at 300 rpm.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

  • Tracer Addition:

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

    • Mix by shaking for 1 minute at 300 rpm.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the polarization (mP) values.

Data Analysis:

  • Inhibition is calculated relative to the high (DMSO) and low (known inhibitor) controls.

  • % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

Hit Triage and Confirmation Strategy

The primary HTS will identify a set of initial "hits." A rigorous triage process is essential to eliminate false positives and prioritize the most promising compounds for further investigation.[18][19]

Hit_Triage_Workflow cluster_0 Initial Hits from Primary Screen cluster_1 Confirmation & Validation cluster_2 Triage & Prioritization Primary_Hits Primary Hit List Reconfirm Re-test in Primary Assay Primary_Hits->Reconfirm Dose_Response IC50 Determination Reconfirm->Dose_Response Orthogonal Orthogonal Assay Validation Dose_Response->Orthogonal SAR_Analysis SAR & Chemoinformatics Orthogonal->SAR_Analysis Property_Filters ADME/Tox Profiling (in silico) SAR_Analysis->Property_Filters Final_Hits Prioritized Hit List Property_Filters->Final_Hits

Caption: Workflow for hit triage and confirmation.

Key Steps in Hit Triage:

  • Hit Confirmation: Re-test all initial hits in the primary assay to confirm their activity.

  • Dose-Response Curves: Generate 10-point dose-response curves for all confirmed hits to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits in a secondary, label-free assay (e.g., Surface Plasmon Resonance or Thermal Shift Assay) to confirm direct target engagement and rule out assay artifacts.[18]

  • Chemoinformatic Analysis: Analyze the structure-activity relationships (SAR) of the confirmed hits. Flag and remove compounds with undesirable chemical features (e.g., pan-assay interference compounds or PAINS).[19]

  • Prioritization: Rank the validated hits based on potency, ligand efficiency, and drug-like properties to select the most promising candidates for lead optimization.

Conclusion

The this compound scaffold represents a strategically sound starting point for the development of focused compound libraries for high-throughput screening. Its constituent parts are well-recognized in medicinal chemistry for their favorable properties. By combining rational library design with robust HTS protocols and a stringent hit triage process, researchers can significantly enhance the efficiency and success rate of their early-stage drug discovery campaigns. This application note provides a comprehensive framework to guide scientists in leveraging this promising chemical scaffold to identify novel, high-quality lead compounds.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • BenchChem. (2025).
  • Spivey, A. Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield.
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Singh, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (2012).
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772.
  • Arkin, M. R., et al. (2014). The essential roles of chemistry in high-throughput screening triage. Expert Opinion on Drug Discovery, 9(8), 847–863.
  • PerkinElmer. AlphaLISA Assay Development Guide.
  • Wermuth, C. G. (Ed.). (2003). The practice of medicinal chemistry. Academic press.
  • Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.
  • Drug Target Review. (2015, June 19).
  • SlideShare. (2016, September 27). Lec8: Combinatorial Chemistry: Drug design approach and HTS.
  • RSC Publishing. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • ResearchGate. (n.d.).
  • Journal of Medicinal Chemistry. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay.
  • Royal Society of Chemistry. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. In Protein-Protein Interactions.
  • Cognizance Journal of Multidisciplinary Studies. (2023).
  • Apollo Scientific. (2026, January 19).
  • IntechOpen. (2015, June 3).
  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
  • National Center for Biotechnology Information. (2023, April 21).
  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review.
  • ChemicalBook. (2022, November 9). Why thiophene is commonly used in drugs?

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Application Notes & Protocols for the Functionalization of the Thiophene Ring in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and professionals in drug development with a detailed overview of synthetic strategies for the functionalization of the thiophene ring within benzoic acid derivatives. Thiophene-containing benzoic acids are a critical structural motif in a wide array of pharmacologically active compounds and advanced organic materials. This document outlines key methodologies, including palladium-catalyzed cross-coupling reactions and direct C-H activation, offering step-by-step protocols, mechanistic insights, and practical considerations for the synthesis of these valuable molecules. The content is structured to provide both a conceptual understanding and actionable experimental details to empower innovation in the synthesis of novel chemical entities.

Introduction: The Significance of Thiophene-Benzoic Acid Scaffolds

The fusion of a thiophene ring with a benzoic acid moiety creates a molecular scaffold of significant interest in medicinal chemistry and materials science. Thiophene, a sulfur-containing heterocycle, is considered a bioisostere of the benzene ring and its incorporation can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, solubility, and receptor binding affinity.[1] The carboxylic acid group of the benzoic acid component provides a handle for further derivatization and can participate in crucial interactions with biological targets.[2]

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[3][4][5][6] For instance, drugs like the antiplatelet agent Clopidogrel and the anti-inflammatory drug Tiaprofenic acid feature a thiophene core, highlighting the therapeutic potential of this heterocyclic system.[7] The strategic functionalization of the thiophene ring in these scaffolds allows for the fine-tuning of their properties, leading to the development of new drug candidates with improved efficacy and safety profiles.[4][5]

This guide will delve into the primary synthetic routes for modifying the thiophene ring in the context of benzoic acid derivatives, providing both the "how" and the "why" behind the selection of specific reagents and reaction conditions.

Core Synthetic Strategies for Thiophene Functionalization

The functionalization of the thiophene ring can be broadly categorized into two main approaches:

  • Construction of the thiophene ring: Building the thiophene ring onto a pre-existing benzoic acid derivative.

  • Modification of a pre-existing thiophene ring: Introducing new functional groups to a thiophene moiety that is already part of the benzoic acid structure.

This guide will focus on the latter, which is a more common and versatile approach in late-stage functionalization and library synthesis. The key methods to be discussed are Palladium-Catalyzed Cross-Coupling Reactions and Direct C-H Activation/Arylation.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[8][9] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[9][10] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[8]

In the context of our topic, the Suzuki coupling can be employed to couple a thiophene boronic acid with a halogenated benzoic acid derivative, or conversely, a halogenated thiophene (attached to a benzoic acid) with an aryl boronic acid.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Weigh Reactants: - Halogenated Substrate - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base Solvent Add Degassed Solvent Start->Solvent Setup Assemble Reaction under Inert Atmosphere (N2 or Ar) Solvent->Setup Heating Heat to Reaction Temperature with Stirring Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Work-up and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification End Characterization (NMR, MS) Purification->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the synthesis of 5-arylthiophene-2-carboxylic acids.[8]

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromothiophene-2-carboxylic acid (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and acidify with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylthiophene-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as above.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Aqueous Dioxane: This solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous reaction mixture.

Data Presentation: Representative Yields for Suzuki Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenylthiophene-2-carboxylic acid85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)thiophene-2-carboxylic acid92
33-Chlorophenylboronic acid5-(3-Chlorophenyl)thiophene-2-carboxylic acid78
44-Fluorophenylboronic acid5-(4-Fluorophenyl)thiophene-2-carboxylic acid88
Direct C-H Activation/Arylation

Direct C-H activation is an increasingly important strategy in organic synthesis as it allows for the formation of C-C bonds without the need for pre-functionalized starting materials (e.g., halides or organometallics).[11][12] This approach is more atom-economical and can reduce the number of synthetic steps.

For thiophenes, C-H activation can be directed to either the C2/C5 or C3/C4 positions, depending on the directing group and reaction conditions.[12][13] In the context of benzoic acid derivatives, the carboxylic acid group itself can act as a directing group for ortho-C-H activation of the benzene ring.[14][15] However, for the functionalization of the thiophene ring, other strategies are often required.

CH_Activation Thiophene Thiophene Substrate (with Benzoic Acid Moiety) Product Arylated Thiophene-Benzoic Acid Derivative Thiophene->Product ArylHalide Aryl Halide ArylHalide->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., PCy₃·HBF₄) Ligand->Product Base Base (e.g., K₂CO₃) Base->Product Additive Additive (e.g., PivOH) Additive->Product

Caption: Key components for a direct C-H arylation of a thiophene ring.

This protocol provides a general method for the direct arylation at the C2 position of a thiophene ring.[12]

Materials:

  • Thiophene-containing benzoic acid derivative

  • Aryl bromide (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Pivalic acid (PivOH, 30 mol%)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a sealable reaction tube, combine the thiophene-containing benzoic acid derivative (1.0 mmol), aryl bromide (1.5 mmol), palladium(II) acetate (0.05 mmol), tricyclohexylphosphine tetrafluoroborate (0.10 mmol), potassium carbonate (2.0 mmol), and pivalic acid (0.30 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the arylated product.

Expertise & Experience Insights:

  • Pivalic Acid (PivOH): This additive often plays a crucial role in C-H activation reactions. It is believed to act as a proton shuttle and facilitate the C-H cleavage step, which is often the rate-determining step.

  • Ligand (PCy₃·HBF₄): Bulky, electron-rich phosphine ligands like tricyclohexylphosphine are often effective in promoting C-H activation by stabilizing the catalytically active palladium species.

  • High Temperature: Direct C-H activation reactions typically require higher temperatures than traditional cross-coupling reactions to overcome the kinetic barrier of C-H bond cleavage.

Conclusion and Future Perspectives

The functionalization of the thiophene ring in benzoic acid derivatives is a cornerstone of modern medicinal chemistry and materials science. The methodologies of Suzuki-Miyaura cross-coupling and direct C-H activation provide powerful and versatile tools for the synthesis of a diverse range of functionalized molecules. The choice of method will depend on the specific substrate, the desired functional group to be introduced, and the overall synthetic strategy.

Future developments in this field will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and reactions that can be performed under milder conditions. The continued exploration of novel functionalization strategies will undoubtedly lead to the discovery of new thiophene-benzoic acid derivatives with enhanced biological activities and material properties.

References

  • Thiophenes and Their Benzo Derivatives: Synthesis. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

  • One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]

  • Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Thiophene-benzoquinones: synthesis, crystal structures and preliminary coordination chemistry of derived anilate ligands. RSC Publishing. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. [Link]

  • Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... ResearchGate. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Synthetic approaches to functionalized thiophenes. ResearchGate. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

  • Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]

  • Generation of benzyne from benzoic acid using C–H activation. RSC Publishing. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

  • Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. Inorganic Chemistry. [Link]

  • Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. ResearchGate. [Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 2-Fluoro-5-(thiophen-3-yl)benzoic acid, a key intermediate in medicinal chemistry and materials science. The methodologies outlined herein are designed to ensure high-quality, reproducible data for unambiguous structure elucidation and purity assessment. This document will cover the rationale behind experimental choices, step-by-step protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR, and a guide to spectral interpretation.

Introduction: The Significance of Structural Verification

This compound is a bifunctional molecule incorporating a fluorinated benzoic acid moiety and a thiophene ring. This unique combination of functionalities makes it a valuable building block in the synthesis of novel therapeutic agents and organic electronic materials. The fluorine atom can modulate the physicochemical properties of the parent molecule, such as pKa and metabolic stability, while the thiophene ring offers a versatile scaffold for further chemical modifications.

Given its pivotal role in multi-step syntheses, rigorous structural confirmation and purity assessment of this compound are paramount. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This application note serves as a comprehensive guide for researchers to obtain and interpret high-quality NMR data for this compound.

Experimental Design: A Self-Validating Approach

The protocol described below is designed to be a self-validating system. By systematically acquiring and correlating data from ¹H, ¹³C, and ¹⁹F NMR, a confident and complete structural assignment can be achieved.

Core Principles of the NMR Analysis
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the number and electronic environment of carbon atoms. Due to the low natural abundance of ¹³C, this is often a longer experiment.

  • ¹⁹F NMR: As ¹⁹F has a spin of 1/2 and 100% natural abundance, this experiment is highly sensitive and provides a distinct spectral window for the fluorine atom, free from proton and carbon signals.[1][2]

  • 2D NMR (COSY & HSQC - Optional but Recommended): For unambiguous assignment, especially in complex molecules, 2D NMR techniques are invaluable. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. For small molecules like this compound, the following protocol is recommended.[3][4][5][6]

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

Protocol:

  • Solvent Selection: The choice of solvent is critical. This compound is a carboxylic acid, and its solubility can vary. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point due to its high polarity. Chloroform-d (CDCl₃) or Acetone-d₆ are also viable options. It is advisable to perform a solubility test with a small amount of non-deuterated solvent first. If the compound has poor solubility, gentle warming or sonication may aid dissolution.[7][8][9]

  • Sample Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Vortex the sample until the compound is fully dissolved. Visually inspect for any suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 1: Standard NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program zg30zgpg30zg
Number of Scans (NS) 16-641024-409632-128
Spectral Width (SW) 20 ppm240 ppm200 ppm
Transmitter Offset (O1P) Centered on aromatic region (~6-9 ppm)Centered around 130 ppmCentered around -110 to -130 ppm
Relaxation Delay (D1) 2 s2 s2 s
Acquisition Time (AQ) ~2-4 s~1-2 s~1-2 s
Temperature 298 K298 K298 K

Data Presentation and Interpretation

A crucial aspect of NMR characterization is the accurate assignment of all signals. The following sections provide a guide to interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be used:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm), which may exchange with residual water in the solvent.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
COOH>12.0br s-Acidic proton, often broad and concentration-dependent.
H3~7.3-7.5dd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 4.5Ortho coupling to H4 and meta coupling to F.
H4~7.7-7.9ddd³J(H-H) ≈ 8.5, ⁴J(H-H) ≈ 2.5, ³J(H-F) ≈ 8.5Ortho coupling to H3, meta to H6, and ortho to F.
H6~8.0-8.2dd⁴J(H-H) ≈ 2.5, ⁵J(H-F) ≈ 2.0Meta coupling to H4 and para coupling to F.
H2'~7.8-8.0dd⁴J(H-H) ≈ 2.0, ⁵J(H-H) ≈ 1.0Small couplings to H4' and H5'.
H4'~7.4-7.6dd³J(H-H) ≈ 5.0, ⁴J(H-H) ≈ 2.0Ortho coupling to H5' and meta to H2'.
H5'~7.6-7.8dd³J(H-H) ≈ 5.0, ⁵J(H-H) ≈ 1.0Ortho coupling to H4' and para to H2'.

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the nine distinct carbon atoms. The signals for carbons bonded to fluorine will appear as doublets due to ¹J(C-F) and ²J(C-F) couplings.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
COOH~165-170s-Carboxylic acid carbonyl carbon.
C1~115-120d²J(C-F) ≈ 20-25Carbon adjacent to fluorine.
C2~160-165d¹J(C-F) ≈ 240-260Carbon directly bonded to fluorine.
C3~118-122d²J(C-F) ≈ 20-25Carbon adjacent to fluorine.
C4~130-135d³J(C-F) ≈ 5-10Carbon meta to fluorine.
C5~135-140s-Quaternary carbon attached to thiophene.
C6~125-130d⁴J(C-F) ≈ 2-4Carbon para to fluorine.
C2'~120-125s-Thiophene carbon.
C3'~138-142s-Quaternary thiophene carbon.
C4'~125-130s-Thiophene carbon.
C5'~128-132s-Thiophene carbon.

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom, which will be split by neighboring protons.

Table 4: Predicted ¹⁹F NMR Data (in DMSO-d₆)

FluorinePredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
F-110 to -130ddd³J(F-H4) ≈ 8.5, ⁴J(F-H3) ≈ 4.5, ⁵J(F-H6) ≈ 2.0Coupling to ortho, meta, and para protons.

Note: ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Verification A Weigh Compound (5-50 mg) B Select & Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve & Homogenize (Vortex/Sonicate) B->C D Filter (if necessary) & Transfer to NMR Tube C->D E Acquire ¹H NMR D->E F Acquire ¹³C NMR E->F I Process & Analyze ¹H Spectrum (Chemical Shifts, Multiplicity, Integration) E->I G Acquire ¹⁹F NMR F->G J Process & Analyze ¹³C Spectrum (Chemical Shifts, C-F Couplings) F->J H Acquire 2D NMR (COSY, HSQC) - Optional G->H K Process & Analyze ¹⁹F Spectrum (Chemical Shift, F-H Couplings) G->K L Correlate 1D & 2D Data for Unambiguous Assignment H->L I->L J->L K->L M Final Structure Confirmation & Purity Assessment L->M

Caption: Experimental workflow for NMR characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Signal-to-Noise Low sample concentration.Increase sample concentration or increase the number of scans.
Broad Peaks Poor shimming, sample inhomogeneity, or presence of paramagnetic impurities.Re-shim the instrument. Ensure the sample is fully dissolved. Filter the sample if particulates are present.
Incomplete Dissolution Poor solvent choice.Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). Gentle heating or sonication may help.[7][8][9]
Extra Peaks Solvent impurities, water, or grease.Use high-purity deuterated solvents. A D₂O shake can confirm exchangeable protons (like -COOH). Ensure clean glassware.[10][11][12][13]

Conclusion

This application note provides a robust and detailed framework for the NMR characterization of this compound. By following these protocols, researchers can obtain high-quality, reliable data essential for structural verification and purity assessment. The principles and techniques described herein are broadly applicable to the characterization of other novel small molecules in drug discovery and materials science.

References

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • EPFL. 13C NMR with 1H and 19F double decoupling. [Link]

  • Weldon, A. J., & Sandford, G. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(1), 463–469. [Link]

  • Emsley, J. W., & Phillips, L. (1974). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(4), 1169–1177. [Link]

  • ResearchGate. How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Gakh, A. A., & Ugrak, B. I. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 644–650. [Link]

  • Singh, A., & Kumar, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. [Link]

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A, 104(45), 10247–10252. [Link]

  • Reddit. Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2530–2535. [Link]

  • Jerschow, A., & Pomplun, N. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5364. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • YouTube. CHM4930 Example of Solving Structure from 2D NMR. [Link]

  • ResearchGate. How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?. [Link]

  • University of Ottawa NMR Facility Blog. 19F - 13C HMQC. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. The Journal of Physical Chemistry A, 104(45), 10247-10252. [Link]

  • Takahashi, K., Matsuki, Y., Mashiko, T., & Hazato, G. (1962). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 35(9), 1573–1577. [Link]

  • ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–877. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Bertini, I., Luchinat, C., & Parigi, G. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5679–5686. [Link]

Sources

Application Note: High-Resolution LC-MS Strategies for the Analysis of 2-Fluoro-5-(thiophen-3-YL)benzoic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Thiophene-Containing Scaffolds

The compound 2-Fluoro-5-(thiophen-3-YL)benzoic acid represents a class of molecules with significant potential in medicinal chemistry and materials science. The unique combination of a fluorinated benzoic acid and a thiophene moiety imparts specific physicochemical properties that are of great interest in drug discovery and development. The thiophene ring, a common scaffold in pharmaceuticals, can undergo various metabolic transformations, while the fluorinated phenyl ring influences properties such as metabolic stability and binding affinity[1]. Consequently, a robust analytical methodology is paramount for ensuring the purity, stability, and safety of this compound and for characterizing its reaction products, which may include impurities from synthesis, degradation products, or metabolites.

This application note provides a comprehensive guide to the analysis of this compound and its potential reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind the chosen analytical strategies, from sample preparation to data interpretation, providing researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific principles.

Anticipating the Analytical Challenge: A Look at the Synthesis of this compound

A common and efficient method for the synthesis of biaryl compounds such as this compound is the Suzuki-Miyaura cross-coupling reaction[2]. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an aryl boronic acid or ester. In the context of our target molecule, this would likely involve the reaction of a halogenated 2-fluorobenzoic acid derivative with a thiophene-3-boronic acid or a similar organoboron reagent.

Understanding the synthetic route is crucial as it allows us to predict potential process-related impurities. The primary species to monitor in a reaction mixture, aside from the desired product and unreacted starting materials, include:

  • Homocoupling products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material.

  • Deborylation products: The replacement of the boronic acid group with a hydrogen atom.

  • Isomeric impurities: Arising from impurities in the starting materials or side reactions.

The following diagram illustrates the likely Suzuki-Miyaura coupling reaction and potential side products.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products A 2-Fluoro-5-bromobenzoic acid P This compound A->P Suzuki-Miyaura Coupling I1 5,5'-bis(2-Fluorobenzoic acid) (Homocoupling Product) A->I1 Homocoupling B Thiophene-3-boronic acid B->P I2 3,3'-Bithiophene (Homocoupling Product) B->I2 Homocoupling I3 2-Fluorobenzoic acid (Deborylation Product) B->I3 Deborylation C Pd Catalyst (e.g., Pd(PPh3)4) C->P D Base (e.g., K2CO3) D->P

Caption: Predicted Suzuki-Miyaura synthesis of the target compound and potential impurities.

Protocol 1: Sample Preparation for LC-MS Analysis

The goal of sample preparation is to produce a clean, filtered sample in a solvent compatible with the LC-MS system, ensuring reproducible results and minimizing instrument contamination[3][4].

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.2 µm syringe filters (PTFE or PVDF)

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the reaction mixture or sample powder. Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and acetonitrile (or methanol) that mimics the initial mobile phase conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid). This prevents peak distortion due to solvent mismatch.

  • Filtration: Filter the working solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the LC column or MS source.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial for analysis.

Protocol 2: LC-MS Method for Separation and Detection

This method is designed to provide good chromatographic separation of the target compound from its potential impurities on a standard reversed-phase column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap for high-resolution analysis).

LC Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B and equilibrate for 5 minutes.A gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2-5 µL

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI Positive and NegativeThe carboxylic acid moiety will ionize well in negative mode, while the thiophene may ionize in positive mode. Running both provides comprehensive data.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values for ESI.
Source Temperature 120 °C
Desolvation Gas Nitrogen, 800 L/hr at 350 °CTo efficiently desolvate the ESI droplets.
Scan Range m/z 50-500To cover the mass range of the expected parent compound and its impurities.
Data Acquisition Full Scan with Data-Dependent MS/MS (dd-MS2)To obtain accurate mass of the parent ions and fragmentation data for structural elucidation.

Data Analysis and Interpretation

Expected m/z Values and Adducts:

The molecular weight of this compound (C11H7FO2S) is approximately 222.01 g/mol . In ESI-MS, it is common to observe adducts, which are ions formed by the association of the analyte with other species in the mobile phase[2][5].

CompoundFormulaExact Mass (Da)Expected [M-H]⁻ (m/z)Expected [M+H]⁺ (m/z)Potential Adducts (Positive Mode)
Parent Compound C11H7FO2S222.0147221.0070223.0225[M+Na]⁺: 245.0044, [M+K]⁺: 260.9784
2-Fluoro-5-bromobenzoic acid C7H4BrFO2217.9327216.9249218.9405[M+Na]⁺: 240.9224
Thiophene-3-boronic acid C4H5BO2S127.9978-129.0056[M+Na]⁺: 151.9875
5,5'-bis(2-Fluorobenzoic acid) C14H8F2O4278.0391277.0313279.0469[M+Na]⁺: 301.0288
3,3'-Bithiophene C8H6S2166.0016-167.0094[M+Na]⁺: 189.9913
2-Fluorobenzoic acid C7H5FO2140.0274139.0196141.0352[M+Na]⁺: 163.0171

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation[6]. For this compound, characteristic fragmentation patterns can be predicted. In negative ion mode, the primary fragmentation is often the loss of CO2 (44 Da) from the carboxylate anion. In positive ion mode, fragmentation of the thiophene ring or cleavage of the bond between the two rings can be expected.

The following diagram illustrates a potential fragmentation pathway for the [M-H]⁻ ion.

G A [M-H]⁻ m/z 221.0070 B Loss of CO₂ (44 Da) A->B C [M-H-CO₂]⁻ m/z 177.0171 B->C D Further Fragmentation C->D E Thienyl or Fluorophenyl Anion D->E

Caption: Predicted fragmentation of the deprotonated parent molecule.

Conclusion and Best Practices

This application note provides a robust starting point for the LC-MS analysis of this compound and its reaction products. The provided protocols are designed to be a foundation for method development and can be optimized based on the specific instrumentation and analytical requirements.

Key Takeaways for Successful Analysis:

  • Method Validation: For quantitative applications, it is essential to fully validate the LC-MS method for linearity, accuracy, precision, and limits of detection and quantification according to regulatory guidelines.

  • Reference Standards: Whenever possible, obtain or synthesize reference standards for the parent compound and any expected impurities to confirm their identity and for accurate quantification.

  • High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry is highly recommended to aid in the confident identification of unknown impurities by providing accurate mass measurements and enabling the determination of elemental compositions.

  • System Suitability: Before each analytical run, perform a system suitability test to ensure the LC-MS system is performing optimally.

By following the protocols and principles outlined in this guide, researchers can confidently characterize this compound and its reaction products, ensuring the quality and integrity of this promising chemical entity.

References

  • Bichi, C., Rubiolo, P., Bicchi, C., & Frattini, C. (1992). Thiophenes in the essential oil of Tagetes patula L. Flavour and Fragrance Journal, 7(4), 221-225.
  • Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Scientia Pharmaceutica, 66, 63-71.
  • Harris, P. A., Berger, S. B., Jeong, J. U., et al. (2017). DNA-encoded library screening identifies benzo[b][3][7]oxazepin-4-ones as highly potent and monoselective receptor interacting protein 1 (RIP1) kinase inhibitors. Journal of Medicinal Chemistry, 60(15), 6801-6815.

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Valentin, J., & O'Hagan, D. (2021). Fluorine in pharmaceuticals: A brief history and outlook. Journal of Fluorine Chemistry, 248, 109821.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2018). Journal of Medicinal Chemistry, 61(21), 9573-9586. Retrieved from [Link]

  • Shyamala, N., et al. (2022). LC-MS/MS profiling of the dehydrated Allium sativum. La Clinica Terapeutica, 173(3), 275-280.
  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.
  • Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights. (2024). PubMed Central. Retrieved from [Link]

  • Golizeh, M. (2015). Développement de méthodes LC-MS/MS pour l'analyse de protéines cibles des métabolites réactifs. Archipel, UQAM.
  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Fragmentation mass... Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Pyrimidinone Derivatives Catalyzed by Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrimidinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, through the Biginelli reaction. A detailed protocol is presented, highlighting the use of fluorinated benzoic acids as effective Brønsted acid catalysts. The rationale behind the selection of these catalysts, stemming from the unique electronic properties conferred by fluorine substitution, is discussed in the context of reaction mechanism and efficiency. This guide is intended to provide researchers and professionals in drug development with the foundational knowledge and practical steps to implement this synthetic strategy.

Introduction: The Significance of Pyrimidinones and the Role of Fluorine in Medicinal Chemistry

Pyrimidinone scaffolds are core structures in a vast array of biologically active molecules and approved pharmaceuticals.[1] Their derivatives have demonstrated a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The modular nature of their synthesis, particularly through multicomponent reactions like the Biginelli reaction, allows for the creation of diverse chemical libraries for drug discovery.[2]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, the development of synthetic methodologies that efficiently introduce fluorine or utilize fluorinated reagents is of paramount importance.

This application note explores the use of fluorinated benzoic acids as organocatalysts in the synthesis of pyrimidinone derivatives. The electron-withdrawing nature of fluorine can enhance the acidity of the benzoic acid, potentially leading to increased catalytic activity in acid-catalyzed reactions like the Biginelli condensation.

Mechanistic Rationale: Fluorinated Benzoic Acids as Brønsted Acid Catalysts in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[2] The reaction is typically catalyzed by a Brønsted or Lewis acid.[2] The accepted mechanism involves a series of equilibria, with the acid catalyst playing a crucial role in activating the reactants and facilitating key steps.

A plausible catalytic cycle for the Biginelli reaction using a generic acid catalyst is depicted below. The initial and rate-determining step is often considered the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[2] This electrophilic species then undergoes nucleophilic attack by the enol form of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H⁺ Urea Urea Urea->Iminium Ketoester β-Dicarbonyl Compound Enol Enol Intermediate Ketoester->Enol H⁺ Adduct Open-Chain Adduct Iminium->Adduct + Enol Enol->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization, -H₂O Catalyst Acid Catalyst (e.g., Fluorinated Benzoic Acid) Catalyst->Iminium Catalyst->Enol

Figure 1: General mechanism of the acid-catalyzed Biginelli reaction.

The use of a fluorinated benzoic acid as the catalyst is expected to enhance the rate of the reaction. The electron-withdrawing fluorine atoms on the benzene ring increase the acidity of the carboxylic acid proton. This heightened acidity leads to more efficient protonation of the aldehyde and urea, thereby accelerating the formation of the crucial N-acyliminium ion intermediate and subsequent steps.

Experimental Protocol: Representative Synthesis of a Dihydropyrimidinone using a Fluorinated Benzoic Acid Catalyst

This protocol describes a representative synthesis of a dihydropyrimidinone derivative using 2-fluorobenzoic acid as the catalyst.

Materials and Reagents
  • Benzaldehyde (Reagent Grade, ≥99%)

  • Ethyl acetoacetate (Reagent Grade, ≥99%)

  • Urea (Reagent Grade, ≥99%)

  • 2-Fluorobenzoic acid (Catalyst, ≥98%)

  • Ethanol (Anhydrous, 200 proof)

  • Ethyl acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and syringes

Experimental Workflow

experimental_workflow start Start reactants Combine Benzaldehyde, Ethyl Acetoacetate, Urea, and 2-Fluorobenzoic Acid in Ethanol start->reactants reflux Reflux the Reaction Mixture (e.g., 4-6 hours at 80°C) reactants->reflux monitor Monitor Reaction Progress by TLC reflux->monitor cool Cool to Room Temperature and Concentrate monitor->cool Reaction Complete workup Aqueous Workup: Add Ethyl Acetate and Water cool->workup extract Separate Layers and Extract Aqueous Layer with Ethyl Acetate workup->extract wash Wash Combined Organic Layers with NaHCO₃ and Brine extract->wash dry Dry Organic Layer over Anhydrous MgSO₄ wash->dry filter_concentrate Filter and Concentrate in vacuo dry->filter_concentrate purify Purify by Recrystallization or Column Chromatography filter_concentrate->purify characterize Characterize the Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and 2-fluorobenzoic acid (0.14 g, 1 mmol, 10 mol%).

  • Solvent Addition: Add 15 mL of anhydrous ethanol to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

  • Aqueous Workup: To the resulting residue, add 30 mL of ethyl acetate and 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Shake the separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional 15 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data and Expected Results

The use of different fluorinated benzoic acids and substituted aldehydes is expected to influence the reaction time and yield. The table below provides a summary of potential variations and expected outcomes based on the principles of the Biginelli reaction and the electronic effects of the substituents.

Catalyst (10 mol%)Aldehydeβ-DicarbonylAmideExpected Reaction TimeExpected Yield
2-Fluorobenzoic AcidBenzaldehydeEthyl AcetoacetateUrea4-6 hoursHigh
4-Fluorobenzoic AcidBenzaldehydeEthyl AcetoacetateUrea4-6 hoursHigh
2,4-Difluorobenzoic AcidBenzaldehydeEthyl AcetoacetateUrea3-5 hoursVery High
2-Fluorobenzoic Acid4-NitrobenzaldehydeEthyl AcetoacetateUrea2-4 hoursVery High
2-Fluorobenzoic Acid4-MethoxybenzaldehydeEthyl AcetoacetateUrea6-8 hoursModerate to High
2-Fluorobenzoic AcidBenzaldehydeAcetylacetoneUrea4-6 hoursHigh
2-Fluorobenzoic AcidBenzaldehydeEthyl AcetoacetateThiourea5-7 hoursHigh

Note: The expected reaction times and yields are estimates and may vary depending on the specific reaction conditions and the scale of the reaction. Electron-withdrawing groups on the aldehyde generally accelerate the reaction, while electron-donating groups may slow it down.

Trustworthiness and Self-Validation

The protocol described is based on the well-established Biginelli reaction.[2] The progress of the reaction can be reliably monitored by TLC. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry. The expected spectroscopic data for the product of the representative protocol (5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one) are well-documented in the chemical literature, providing a clear benchmark for successful synthesis.

Conclusion

This application note provides a detailed protocol for the synthesis of pyrimidinone derivatives using fluorinated benzoic acids as efficient organocatalysts. The rationale for their use, based on the electronic effects of fluorine substitution, is explained in the context of the Biginelli reaction mechanism. The provided step-by-step procedure and expected outcomes offer a solid foundation for researchers to explore the synthesis of a wide range of pyrimidinone derivatives for applications in drug discovery and medicinal chemistry.

References

  • J. C. Barrow, "The Pyrimidinone Moiety in Medicinal Chemistry," in Privileged Scaffolds in Medicinal Chemistry, ed. S. Bräse (Wiley-VCH, 2015), 241-264. [Link]

  • K. Müller, C. Faeh, and F. Diederich, "Fluorine in Pharmaceuticals: Looking Beyond Intuition," Science 317, no. 5846 (2007): 1881-1886. [Link]

  • S. Purser et al., "Fluorine in medicinal chemistry," Chem. Soc. Rev. 37, no. 2 (2008): 320-330. [Link]

  • C. O. Kappe, "100 Years of the Biginelli Dihydropyrimidine Synthesis," Tetrahedron 49, no. 32 (1993): 6937-6963. [Link]

  • Wikipedia, "Biginelli reaction." [Link]

  • W. Lin and W. Li, "Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications," Beilstein J. Org. Chem. 8 (2012): 1258-1264. [Link]

  • A. R. Katritzky, D. L. Ostercamp, and T. I. Yousaf, "The Mechanisms of Heterocyclic Tautomerism," Tetrahedron 42, no. 21 (1986): 5729-5738. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. The insights provided herein are based on established principles of organic chemistry and practical laboratory experience.

Introduction: Navigating the Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with an organoboron species, catalyzed by a palladium complex. In this case, the typical coupling partners are a halogenated 2-fluorobenzoic acid derivative and 3-thienylboronic acid.

While the Suzuki-Miyaura coupling is a robust and versatile reaction, its application to specific substrates, such as the synthesis of this compound, can present unique challenges that may lead to diminished yields and purification difficulties. This guide will address these potential issues in a practical question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your synthetic protocol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors. The primary suspects are often related to the stability of the boronic acid, the efficiency of the catalytic cycle, or incomplete reaction.

  • Protodeboronation of 3-thienylboronic acid: Thienylboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thiophene.[1] This process is often promoted by elevated temperatures and the presence of aqueous bases.[2]

  • Inefficient Catalytic System: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. A suboptimal catalyst-ligand combination may result in slow reaction rates and the prevalence of side reactions. For couplings involving heteroaryl boronic acids, specialized ligands are often required to achieve high yields.[1]

  • Poor Solubility of Reactants: Inadequate solubility of either the halogenated benzoic acid or the thienylboronic acid in the chosen solvent system can lead to a sluggish and incomplete reaction.[1]

  • Presence of Oxygen: Although some Suzuki reactions can be performed in the presence of air, it is generally advisable to degas the reaction mixture. Oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium black, which reduces the concentration of the active catalyst.

Troubleshooting Low Yields:
Potential Cause Recommended Solution Scientific Rationale
Protodeboronation Use a milder base such as cesium fluoride (CsF) or potassium fluoride (KF).[2] Consider using a non-aqueous solvent system or minimizing the amount of water. Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also enhance stability.[3]Milder bases are less likely to promote the cleavage of the C-B bond. Boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[3]
Inefficient Catalyst Screen different palladium catalysts and ligands. Buchwald-type ligands like SPhos or XPhos are often effective for challenging couplings.[1] A pre-catalyst screen can be highly beneficial.[2]Bulky, electron-rich phosphine ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction rates and higher yields.[4]
Poor Solubility Choose a solvent system that ensures the dissolution of all reactants at the reaction temperature. A mixture of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic solvent (e.g., DMF) or water can be effective.[5]Ensuring all reactants are in the same phase maximizes the collision frequency and reaction rate.[1]
Oxygen Contamination Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.
FAQ 2: I am observing significant amounts of side products. What are they and how can I minimize them?

The most common side products in this Suzuki coupling are the result of homocoupling and dehalogenation.

  • Homocoupling: This involves the coupling of two molecules of the same starting material. You may observe the formation of 3,3'-bithiophene (from the boronic acid) or a biphenyl derivative (from the halogenated benzoic acid). Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.

  • Dehalogenation: The halogenated benzoic acid starting material can be reduced, replacing the halogen with a hydrogen atom to form 2-fluorobenzoic acid.

Minimizing Side Products:
Side Product Recommended Action Underlying Principle
Homocoupling Ensure a thoroughly degassed reaction mixture. Use a high-purity palladium catalyst and ensure the complete reduction of any Pd(II) precatalyst to the active Pd(0) species.Minimizing oxygen and Pd(II) concentration reduces the likelihood of oxidative coupling of the boronic acids.
Dehalogenation Use a less reactive aryl halide if possible (e.g., bromide instead of iodide). Ensure the reaction is not overheated.The rate of oxidative addition of the aryl halide to the palladium center is generally faster for iodides than for bromides, which can sometimes favor side reactions.[6]
FAQ 3: Should I use the free carboxylic acid or the methyl ester of the 2-fluorobenzoic acid derivative in the coupling reaction?

Both approaches are viable, and the choice depends on several factors, including the specific reaction conditions and purification strategy.

  • "Acid-First" Approach (using 5-bromo-2-fluorobenzoic acid directly):

    • Pros: More convergent synthesis (fewer steps).

    • Cons: The free carboxylic acid can sometimes interfere with the catalytic cycle or complicate the workup and purification due to its acidity and potential to act as a ligand for the palladium catalyst. The basic reaction conditions will deprotonate the acid, forming a carboxylate salt.

  • "Ester-First" Approach (using methyl 5-bromo-2-fluorobenzoate followed by hydrolysis):

    • Pros: The methyl ester is generally more soluble in organic solvents and less likely to interfere with the catalyst. Purification of the ester intermediate by chromatography is often more straightforward than purifying the carboxylic acid.

    • Cons: Adds an extra step (hydrolysis) to the synthesis. The hydrolysis of the sterically hindered methyl 2-fluoro-5-(thiophen-3-yl)benzoate may require forcing conditions.[7][8]

Workflow Comparison:

G cluster_0 Acid-First Route cluster_1 Ester-First Route A1 5-Bromo-2-fluorobenzoic Acid A2 Suzuki Coupling A1->A2 A3 This compound A2->A3 B1 Methyl 5-bromo-2-fluorobenzoate B2 Suzuki Coupling B1->B2 B3 Methyl 2-fluoro-5-(thiophen-3-yl)benzoate B2->B3 B4 Hydrolysis B3->B4 B5 This compound B4->B5

Caption: Comparison of the "Acid-First" and "Ester-First" synthetic routes.

FAQ 4: My purification is challenging. How can I effectively isolate the pure product?

Purification of this compound can be complicated by the presence of unreacted starting materials and side products.

  • Removal of Boronic Acid: Excess 3-thienylboronic acid and its byproducts can be difficult to remove. An acidic workup will protonate the desired carboxylic acid, allowing for extraction into an organic solvent, while the boronic acid may remain in the aqueous phase to some extent. A subsequent basic wash can help remove any remaining boronic acid.

  • Separation from Starting Halide: If the reaction is incomplete, separating the product from the starting 5-bromo-2-fluorobenzoic acid can be challenging due to their similar polarities. Recrystallization or careful column chromatography may be necessary.

  • Column Chromatography: If using the "ester-first" approach, the intermediate ester can often be purified by silica gel chromatography. For the final carboxylic acid product, chromatography can be performed, but tailing is a common issue. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.

Purification Workflow:

G start Crude Reaction Mixture acid_workup Acidic Workup (e.g., 1M HCl) start->acid_workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) acid_workup->extraction base_wash Wash with Base (e.g., sat. NaHCO3) extraction->base_wash Removes excess boronic acid dry_concentrate Dry and Concentrate base_wash->dry_concentrate purification Purification dry_concentrate->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography product Pure Product recrystallization->product chromatography->product

Caption: General purification workflow for this compound.

Experimental Protocols

The following are suggested starting protocols. Optimization will likely be required for your specific setup and reagent purity.

Protocol 1: "Acid-First" Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq.), 3-thienylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the mixture with 1M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: "Ester-First" Suzuki-Miyaura Coupling and Hydrolysis

Part A: Suzuki-Miyaura Coupling

  • Follow the procedure in Protocol 1, using methyl 5-bromo-2-fluorobenzoate as the starting material.

  • After the reaction is complete, perform a standard aqueous workup and extract the product into an organic solvent.

  • Purify the crude methyl 2-fluoro-5-(thiophen-3-yl)benzoate by silica gel chromatography.

Part B: Hydrolysis

  • Dissolve the purified ester in a suitable solvent mixture (e.g., THF/methanol/water).

  • Add an excess of a strong base (e.g., LiOH or NaOH, 3-5 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvents under reduced pressure.

  • Dilute the residue with water and acidify with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

References

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 63. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?[Link]

  • Google Patents. (n.d.).
  • Lidström, P., et al. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(4), 173-175. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Preparation of 2-arylmethylene-5-methylbenzo[b]thiophen-3(2H)-one 1-oxides, 1,1-dioxides, spiroepoxides, 1-oxide spiroepoxides and 1,1-dioxide spiroepoxides. [Link]

  • Thomas, D. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(24), 7842–7852. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Organic Syntheses. (n.d.). via a plastic syringe fitted with a 21G needle in one portion, and. [Link]

  • Dawood, K. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Arkivoc, 2015(7), 50-62. [Link]

  • Google Patents. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Lidström, P., et al. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(4), 173-175. [Link]

  • PubMed. (2013). Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 10(30), 5764-5770. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25357-25361. [Link]

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Technical Support Center: Synthesis of Fluorinated Thiophenyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist:

The strategic incorporation of a fluorinated thiophenyl moiety into a benzoic acid scaffold is a powerful tactic in modern medicinal chemistry. These structures are integral to the development of novel therapeutics, leveraging the unique electronic properties of fluorine and sulfur to modulate a compound's metabolic stability, binding affinity, and overall efficacy.[1][2] However, the synthesis of these valuable compounds is not without its challenges. The path from starting materials to the final, pure product is often complicated by a variety of side reactions that can diminish yield, complicate purification, and ultimately hinder research progress.

This technical support guide is designed to serve as a practical resource in your laboratory. Drawing from established chemical principles and extensive field experience, we will explore the common pitfalls encountered during the synthesis of fluorinated thiophenyl benzoic acids. This guide is structured in a question-and-answer format to directly address the specific issues you may face, providing not only solutions but also the fundamental reasoning behind them. Our goal is to empower you to troubleshoot effectively, optimize your synthetic routes, and achieve your research objectives with greater confidence and efficiency.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction has a very low yield or has not proceeded at all. What are the likely causes and how can I fix it?

Answer: A low or zero yield is one of the most common frustrations in synthesis. The root cause typically falls into one of three categories: incorrect reaction choice for your substrates, suboptimal reaction conditions, or degradation of reagents.

Causality & Recommended Actions:

  • Inherent Reactivity (SNAr vs. Cross-Coupling):

    • Nucleophilic Aromatic Substitution (SNAr): This is often the first choice due to its operational simplicity. However, SNAr reactions are highly dependent on the electronic nature of the fluorinated benzoic acid. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the fluorine leaving group.[3] If your benzoic acid is not sufficiently electron-deficient, the reaction will be sluggish or fail entirely.

    • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): This method is generally more versatile and tolerant of a wider range of electronic effects on the aromatic ring.[4] If SNAr fails, a Buchwald-Hartwig C-S coupling is a robust alternative. However, these reactions are sensitive to catalyst, ligand, and base choice.[5]

  • Suboptimal SNAr Conditions:

    • Base Selection: The base's primary role is to deprotonate the thiol, generating the more nucleophilic thiolate.[6] Common inorganic bases like K₂CO₃ or Cs₂CO₃ are effective.[7] Cesium carbonate (Cs₂CO₃) is often superior due to its better solubility in polar aprotic solvents, which can accelerate the reaction. For particularly stubborn substrates, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary, but exercise caution as they can promote side reactions.[8]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or DMAc are essential for Sngcontent-ng-c1703228563="" class="ng-star-inserted">NAr reactions as they solvate the cation of the base and leave the nucleophile reactive.[6] Insolubility of a reactant is a frequent cause of reaction failure. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

    • Temperature: SNAr reactions often require heat to proceed at a reasonable rate. A typical starting point is 80-120 °C. If you see no reaction at a lower temperature, incrementally increasing the heat may be necessary.

  • Issues in Buchwald-Hartwig Coupling:

    • Catalyst/Ligand Deactivation: The Pd catalyst and phosphine ligand are susceptible to oxidation if oxygen is present. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[9]

    • Incorrect Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. For C-S coupling, bulky, electron-rich ligands like Xantphos or DPEPhos are often effective.

Q2: I've isolated my product, but it's contaminated with a significant amount of a disulfide byproduct. Why did this happen and how can I prevent it?

Answer: The formation of a diaryl disulfide is a classic side reaction when working with thiols. Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), a reaction that is often accelerated by the presence of a base and trace amounts of oxygen.[10]

Mechanism of Disulfide Formation & Prevention Strategies:

  • The Chemistry: The basic conditions required for the main reaction deprotonate the thiol to the thiolate. This thiolate is then susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.

  • Prevention is Key:

    • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Assemble your reaction vessel under a stream of an inert gas like argon or nitrogen. Use a Schlenk line or a glovebox for the best results.[9]

    • Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas your solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]

    • Use of Reducing Agents: In some cases, adding a small amount of a mild reducing agent can help scavenge any formed disulfide. However, be cautious as this can interfere with other functional groups. Dithiothreitol (DTT) is a common choice in biochemical contexts for keeping thiols in their reduced state.[10][11]

    • Thiolate Pre-formation vs. In Situ Generation: Instead of generating the thiolate in the presence of the aryl halide, you can pre-form it by reacting the thiol with a strong base (like NaH) under an inert atmosphere and then adding this solution to the reaction mixture. This can sometimes minimize the time the reactive thiolate is exposed to potential oxidants.

Q3: My NMR and Mass Spec data show unexpected side products. What are the most common possibilities?

Answer: Beyond disulfide formation, several other side reactions can occur, leading to a complex product mixture.

Common Side Reactions and Their Identification:

  • Di-substitution (Formation of a Thioether with Two Benzoic Acid Groups): This occurs if your starting thiophenyl compound has more than one reactive site or if the product of the initial reaction can react further. This is more common when using highly reactive substrates or harsh conditions.

    • Solution: Use a stoichiometric amount of the limiting reagent, or even a slight excess of the fluorinated benzoic acid. Lowering the reaction temperature can also improve selectivity.

  • Homocoupling of the Aryl Halide: In Buchwald-Hartwig reactions, the aryl halide can sometimes couple with itself to form a biaryl species.[12]

    • Solution: This is often a sign of poor catalyst performance or incorrect ligand choice. Screening different palladium precatalysts and ligands is the best approach.

  • Reaction at Other Positions: If the fluorinated benzoic acid has other potential leaving groups (e.g., -Cl, -Br), you may see substitution at those positions as well, leading to isomeric products. The reactivity generally follows the order F > Cl > Br for SNAr, but this can be influenced by the electronic environment.[3]

Q4: My product is an oil or streaks badly on a silica gel column, making purification very difficult. What strategies can I use?

Answer: The carboxylic acid functionality of your target molecule is the most likely culprit. The polar, acidic nature of the -COOH group leads to strong interactions with the silica gel, causing streaking and poor separation.[13]

Purification Strategies for Acidic Compounds:

  • Acidified Eluent: Add a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase (e.g., ethyl acetate/hexanes). This protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Esterification as a Purification Handle: A highly effective strategy is to temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before purification.

    • Workflow: a. Take the crude reaction mixture and esterify it using a simple procedure (e.g., Fischer esterification with methanol/H₂SO₄). b. The resulting ester will be much less polar and will behave well on a standard silica gel column. c. Purify the ester by column chromatography. d. Hydrolyze the pure ester back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in THF/water).

  • Reverse-Phase Chromatography: If available, preparative reverse-phase HPLC (C18) is an excellent option for purifying polar, acidic compounds that are challenging on normal-phase silica.[14]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can be scaled up easily. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Frequently Asked Questions (FAQs)

  • Q: Should I choose SNAr or Buchwald-Hartwig for my synthesis?

    • A: Start with SNAr if your fluorinated benzoic acid has strong electron-withdrawing groups ortho or para to the fluorine. It is generally cheaper and easier to set up. If the SNAr reaction is slow, gives low yields, or fails, then move to the more robust and versatile Buchwald-Hartwig C-S coupling.

  • Q: What are the best analytical techniques to monitor my reaction?

    • A: Thin Layer Chromatography (TLC) is the quickest method for qualitative monitoring. Stain with potassium permanganate to visualize the thiol, which often appears as a yellow spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it allows you to track the disappearance of starting materials and the appearance of your product's mass peak.

  • Q: My thiol has a very strong, unpleasant odor. Are there any alternatives?

    • A: In some cases, you can use a disulfide as the starting material.[15] Certain reaction conditions, particularly with reducing agents present, can cleave the disulfide in situ to generate the reactive thiolate. This can be a useful strategy to avoid handling volatile and odorous thiols directly.

Data Presentation & Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding reaction.

G Start Reaction Failed or Low Yield Check_SM Confirm Starting Material Purity & Identity (NMR, MS) Start->Check_SM Reaction_Type Reaction Type? Check_SM->Reaction_Type SNAr S(N)Ar Path Reaction_Type->SNAr S(N)Ar BH Buchwald-Hartwig Path Reaction_Type->BH Buchwald-Hartwig SNAr_Cond Optimize S(N)Ar Conditions SNAr->SNAr_Cond BH_Cond Optimize B-H Conditions BH->BH_Cond Base Screen Bases (K2CO3 -> Cs2CO3 -> tBuOK) SNAr_Cond->Base Solvent Check Solubility Change Solvent (DMF, DMSO) SNAr_Cond->Solvent Temp Increase Temperature Incrementally SNAr_Cond->Temp Success Successful Synthesis Base->Success Solvent->Success Temp->Success Inert Ensure Inert Atmosphere (Degas Solvent, Ar/N2) BH_Cond->Inert Ligand Screen Ligands (Xantphos, DPEPhos) BH_Cond->Ligand Catalyst Try Different Pd Precatalyst BH_Cond->Catalyst Inert->Success Ligand->Success Catalyst->Success

Caption: A decision-tree for troubleshooting common synthesis failures.

Key Reaction Pathways and Side Reactions

This diagram illustrates the desired SNAr reaction versus the common disulfide side reaction.

G cluster_desired Desired S(N)Ar Pathway cluster_side Oxidative Side Reaction ArylF Fluorinated Benzoic Acid (Ar-F) Product Desired Product (Ar-S-R) Thiol Thiophenol (R-SH) Thiolate Thiolate (R-S-) Thiol->Thiolate Deprotonation Base Base (e.g., K2CO3) Thiolate->Product Nucleophilic Attack Disulfide Side Product (R-S-S-R) Thiolate->Disulfide Oxidation Oxygen O2 (Air)

Caption: Competing reaction pathways for the thiolate intermediate.

Table 1: SNAr Condition Optimization Guide
ParameterStandard ConditionTroubleshooting ActionRationale
Solvent DMFSwitch to DMSOIncreases solubility of salts and can accelerate reaction rates.
Base K₂CO₃Switch to Cs₂CO₃Greater solubility and basicity often leads to faster reactions.[6]
Temperature 80 °CIncrease to 100-120 °CProvides activation energy for sluggish reactions.
Atmosphere AirSwitch to N₂ or ArPrevents oxidative side reactions, especially disulfide formation.[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize a fluorinated thiophenyl benzoic acid via SNAr.

Materials:

  • Fluorinated benzoic acid (1.0 eq)

  • Thiophenol derivative (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round bottom flask equipped with a magnetic stir bar, add the fluorinated benzoic acid (1.0 eq), thiophenol derivative (1.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and acidify to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography or recrystallization as described in the troubleshooting section.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

Objective: To synthesize a fluorinated thiophenyl benzoic acid via Buchwald-Hartwig coupling.

Materials:

  • Fluorinated benzoic acid (as a bromo- or iodo- derivative) (1.0 eq)

  • Thiophenol derivative (1.2 eq)

  • Pd₂(dba)₃ (Palladium precatalyst) (2 mol%)

  • Xantphos (Ligand) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or sealed vial, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq) under an inert atmosphere (preferably in a glovebox).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the thiophenol derivative (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Proceed with an aqueous workup and purification as described in Protocol 1.

References

  • Vertex AI Search. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Barbry, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
  • Averesch, N. J. H., & Krömer, J. O. (2020). Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges. Frontiers in Bioengineering and Biotechnology.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved January 25, 2026.
  • Kumar, S., et al. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Pozharskii, A. F., et al. (2010). Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform.
  • ResearchGate. (2010). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Request PDF.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved January 25, 2026.
  • BenchChem. (2025).
  • Vilgelm, A., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides.
  • LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Reddit. (2018).
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Preprints.org. (2023).
  • Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. Digital CSIC.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved January 25, 2026.
  • Leah4sci. (2015). Acidity of Aromatic Compounds Vid 8 Orgo Acids and Bases. YouTube.
  • Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube.
  • ResearchGate. (2014).
  • ChemRxiv. (n.d.).
  • ResearchGate. (2019).
  • EMU Physics Department. (2023).
  • ResearchGate. (n.d.). Prevention of disulfide bond formation during fibrin formation alters.... Retrieved January 25, 2026.
  • ResearchGate. (2019).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

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Technical Support Center: Purification of 2-Fluoro-5-(thiophen-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-(thiophen-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in achieving the desired purity. Drawing from extensive experience with Suzuki-Miyaura cross-coupling reactions and the purification of complex aromatic carboxylic acids, this document provides in-depth troubleshooting guides and frequently asked questions to navigate common obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, which is commonly synthesized via a Suzuki-Miyaura coupling reaction.

Issue 1: Persistent Gray/Black Coloration in the Final Product, Indicating Palladium Residue

Q: My final product is a gray or black powder, even after initial purification. How can I remove residual palladium catalyst?

A: Palladium residues are a common challenge in cross-coupling chemistry. The dark coloration is due to colloidal or finely dispersed palladium metal. Here’s a systematic approach to address this:

Root Cause Analysis: The persistence of palladium can be due to several factors:

  • Incomplete Quenching: The reaction may not have been fully quenched, leaving active palladium species.

  • Ligand Degradation: Phosphine ligands can degrade, leading to palladium black precipitation.

  • Insufficient Initial Workup: The initial aqueous workup may not have been effective at removing the bulk of the catalyst.

Troubleshooting Protocol:

  • Redissolution and Filtration:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, THF).

    • Add a small amount of activated carbon (charcoal). Be cautious, as this can sometimes adsorb the product as well. Use a minimal amount and test on a small scale first.

    • Stir for 30-60 minutes at room temperature.

    • Filter the mixture through a pad of Celite®. This is crucial for removing finely dispersed palladium particles that might pass through standard filter paper.

  • Thiol Scavenging:

    • If filtration is insufficient, consider using a thiol-based scavenger.

    • Dissolve the product in an appropriate solvent.

    • Add a silica-bound thiol scavenger resin and stir for several hours or overnight.

    • Filter off the resin. The thiol groups will chelate with the palladium, effectively removing it from the solution.

  • Aqueous Wash with a Chelating Agent:

    • During the workup, wash the organic layer with an aqueous solution of a mild chelating agent like thiourea or a dilute solution of sodium thiosulfate. This can help to sequester palladium salts.

Issue 2: Difficulty in Removing Unreacted Starting Materials

Q: My NMR/HPLC analysis shows the presence of unreacted 2-fluoro-5-bromobenzoic acid and/or 3-thiopheneboronic acid. How can I separate these from my product?

A: The separation of starting materials from the final product can be challenging due to their similar polarities.

Troubleshooting Workflow:

start Crude Product with Starting Materials extraction Acid-Base Extraction start->extraction Initial Purification Step chromatography Column Chromatography extraction->chromatography If impurities persist crystallization Recrystallization extraction->crystallization If product is solid pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: Decision workflow for removing starting materials.

Detailed Protocols:

  • Acid-Base Extraction:

    • This is the most effective method for separating the acidic product from neutral or less acidic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt.

      • Separate the layers. The organic layer will contain non-acidic impurities.

      • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid, like 1 M HCl, until the pH is acidic (pH ~2). The product will precipitate out.

      • Filter the solid product and wash with cold water.

  • Column Chromatography:

    • If extraction is not sufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid product on the silica gel.

  • Recrystallization:

    • If the product is a solid, recrystallization can be highly effective.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like toluene/heptane.

Issue 3: Presence of Homocoupled Byproduct (3,3'-bithiophene)

Q: I have a significant amount of a non-polar impurity that I suspect is the homocoupled product of my boronic acid. How do I remove it?

A: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, especially if the reaction conditions are not optimal[1]. The resulting byproduct (in this case, 3,3'-bithiophene) is typically much less polar than the desired carboxylic acid product.

Purification Strategy:

  • Acid-Base Extraction: As described in the previous section, an acid-base workup is highly effective. The non-polar 3,3'-bithiophene will remain in the organic layer, while the desired product moves to the aqueous basic layer.

  • Column Chromatography: If the homocoupled product is still present after extraction, it will elute much earlier from a silica gel column than the polar product. A simple flash column should provide excellent separation.

  • Trituration/Recrystallization:

    • Trituration: Stirring the crude solid in a non-polar solvent like hexanes or diethyl ether can wash away the more soluble, non-polar homocoupled byproduct, leaving the less soluble desired product behind.

    • Recrystallization: During recrystallization, the homocoupled product will likely remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically an off-white to light yellow solid. While a specific melting point is not widely published, similar fluorinated benzoic acid derivatives often have melting points in the range of 140-200°C[2]. It is recommended to establish a melting point range for your own purified material as a benchmark for purity.

Q2: What are the best analytical techniques to assess the purity of my product?

A2: A combination of techniques is recommended for a comprehensive purity assessment[3]:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): ¹H NMR will confirm the structure and can be used to identify impurities if their signals are resolved. ¹⁹F NMR is particularly useful for fluorinated compounds to confirm the presence of the fluorine and check for fluorine-containing impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q3: What are the typical solubility properties of this compound?

A3: As a carboxylic acid, its solubility is pH-dependent.

  • In acidic and neutral aqueous solutions: Poorly soluble.

  • In basic aqueous solutions (e.g., dilute NaOH, NaHCO₃): Soluble due to the formation of the carboxylate salt.

  • In organic solvents: Generally soluble in polar aprotic solvents like THF, ethyl acetate, acetone, and DMSO. It has lower solubility in less polar solvents like dichloromethane and is poorly soluble in non-polar solvents like hexanes.

Solubility Summary Table

SolventSolubilityNotes
Water (pH < 7)Low
Aqueous NaOH/NaHCO₃HighForms the sodium salt.
Methanol/EthanolModerate to High
Ethyl AcetateModerate to HighGood for extraction and chromatography.
DichloromethaneLow to Moderate
Hexanes/HeptaneLowUseful as an anti-solvent for crystallization.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification?

A4: Yes, TLC is an excellent tool for monitoring the progress of your purification[5].

  • Visualization: The aromatic rings in the molecule allow for easy visualization under UV light (254 nm).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) with a drop of acetic acid is a good starting point for developing a separation method on silica gel plates. The product should have a lower Rf value than less polar impurities like the homocoupled byproduct.

References

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the... Retrieved from [Link]

  • MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Stability of 2-(1,1-Difluoroalkyl) Thiophenes and Related 1,1-Difluoroalkyl Benzenes: Fluorinated Building Blocks for Liquid Crystal Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114812A1 - Processes for the preparation of fluorinated benzoic acids.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity, C11H7FO2S, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-(4-oxo-3_4-dihydrophthalazin-1-yl_methyl_benzoic-acid]([Link]

  • Patsnap. (n.d.). Preparation method of lornoxicam impurity. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Coupling Conditions for Aryl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving aryl fluorides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C–F bond activation. The inert nature of the C–F bond presents unique challenges compared to other aryl halides, necessitating carefully optimized conditions. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My Suzuki coupling reaction with an aryl fluoride is not working or giving very low yield. What are the most common causes?

Low or no yield in the Suzuki coupling of aryl fluorides typically points to a failure in the rate-determining oxidative addition step. The high bond dissociation energy of the C–F bond makes it significantly less reactive than C–Cl, C–Br, or C–I bonds.

Here are the primary areas to investigate:

  • Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard Suzuki coupling catalysts are often not potent enough for C–F activation.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base play a more pronounced role in activating aryl fluorides.

  • Aryl Fluoride Electronics: Electron-deficient aryl fluorides are generally more reactive than their electron-rich counterparts.

  • Side Reactions: Protodeborylation of the boronic acid partner and catalyst deactivation can compete with the desired coupling.

We will address each of these points in detail in the following sections.

Q1: How do I choose the right catalyst and ligand for my aryl fluoride substrate?

The key to a successful Suzuki coupling with aryl fluorides lies in selecting a catalyst system that is both highly active and stable.

Answer:

The choice of ligand is arguably the most critical parameter. The ligand must be electron-rich to facilitate the oxidative addition of the electron-rich C-F bond to the Pd(0) center. Bulky ligands are also favored as they promote the final reductive elimination step of the catalytic cycle.[1]

Here is a breakdown of recommended catalyst systems:

  • For Electron-Deficient Aryl Fluorides: These substrates are more amenable to coupling.

    • Palladium-based systems: Electron-rich and bulky phosphine ligands are the go-to choice. Ligands like RuPhos and SPhos have shown excellent performance.[2] N-Heterocyclic Carbenes (NHCs) are also highly effective as they are strong σ-donors and can stabilize the active Pd(0) species.[1][3]

  • For Electron-Rich Aryl Fluorides: These are notoriously challenging substrates.

    • Nickel-based systems: Nickel catalysts are often more effective than palladium for activating the C-F bonds of electron-rich aryl fluorides.[4][5] This is attributed to nickel's higher nucleophilicity and ability to undergo different redox cycles.

    • Palladium systems with specialized ligands: If you must use palladium, highly electron-donating and sterically demanding ligands are essential.

Troubleshooting Flowchart for Catalyst Selection:

catalyst_selection A Start: Aryl Fluoride Substrate B Electron-Deficient? A->B C Electron-Rich? B->C No D Try Pd-based system with bulky phosphine ligands (e.g., RuPhos, SPhos) or NHC ligands. B->D Yes E Consider Ni-based catalyst system (e.g., Ni(COD)2 with an appropriate ligand). C->E Yes G Reaction Successful? D->G E->G F If Pd is necessary, use highly electron-donating ligands. F->G H End G->H Yes I Troubleshoot other parameters (base, solvent, temp). G->I No I->B

Caption: Decision workflow for catalyst selection.

Comparative Table of Common Ligands:

Ligand TypeExamplesRecommended forKey Advantages
Bulky Phosphines RuPhos, SPhos, XPhosElectron-deficient and some electron-neutral aryl fluoridesHigh activity, commercially available.[2][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesBroad range of aryl fluoridesStrong σ-donors, promote catalyst stability.[1][3]
Specialized Ligands for Ni PCy3, dppfElectron-rich and sterically hindered aryl fluoridesOvercomes the high activation barrier of C-F bonds.[4]
Q2: My reaction is still sluggish even with a good catalyst. How do I optimize the base and solvent?

Answer:

The base and solvent work in concert to facilitate the crucial transmetalation step of the catalytic cycle.

Base Selection:

The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species.[3] For aryl fluoride couplings, stronger bases are often required.

BaseCommon SolventsConsiderations
Potassium Carbonate (K2CO3) Toluene/water, Dioxane/waterA good starting point for many systems.[2]
Cesium Carbonate (Cs2CO3) Toluene/water, DioxaneMore effective for challenging substrates due to its higher solubility.[2]
Potassium Phosphate (K3PO4) Dioxane, TolueneA strong base that can be effective when others fail.
Potassium tert-butoxide (KOtBu) THF, DioxaneA very strong, non-nucleophilic base suitable for difficult couplings.

Solvent Selection:

A polar aprotic solvent is generally preferred to aid in the dissolution of the base and the boronate species. The addition of water is often crucial when using boronic acids.

  • Toluene/Water or Dioxane/Water Mixtures: These are the most common solvent systems. The water facilitates the formation of the active boronate species. A typical ratio is 10:1 organic solvent to water.[2]

  • Anhydrous Conditions: If using potassium trifluoroborate salts, the reaction can sometimes be run under anhydrous conditions, as the fluoride ion can activate the boron species.

Pro-Tip: If you suspect protodeborylation (see Q3), minimizing the amount of water or using an anhydrous solvent system with a suitable boronic acid derivative (e.g., a pinacol ester) might be beneficial.

Q3: I am observing significant amounts of protodeborylation of my boronic acid. How can I prevent this?

Answer:

Protodeborylation is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water) before it can transmetalate to the palladium center. This is particularly problematic with electron-rich or heteroaromatic boronic acids.

Strategies to Minimize Protodeborylation:

  • Use a Milder Base: If possible, switch to a less aggressive base. However, this might negatively impact the C-F activation.

  • Minimize Water Content: Use the minimum amount of water necessary to facilitate the reaction. You can even try running the reaction under anhydrous conditions, especially if using boronic esters or trifluoroborates.

  • Use Boronic Esters or Trifluoroborates: These are generally more stable towards protodeborylation than boronic acids. Pinacol esters are a popular choice. Potassium trifluoroborates are also highly effective and air-stable.

  • Increase the Rate of the Desired Reaction: By optimizing the catalyst, ligand, and temperature to accelerate the Suzuki coupling, you can outcompete the rate of protodeborylation.

Q4: What is the optimal reaction temperature and time?

Answer:

Due to the inertness of the C-F bond, higher reaction temperatures are generally required compared to other aryl halides.

  • Typical Temperature Range: 80-120 °C.

  • Monitoring Reaction Progress: It is crucial to monitor the reaction by TLC or GC/MS to determine the optimal reaction time. Prolonged heating can lead to catalyst decomposition and the formation of byproducts.

  • Microwave Irradiation: This can sometimes accelerate the reaction and improve yields, but optimization is required to avoid decomposition.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki Coupling of an Electron-Deficient Aryl Fluoride:

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl fluoride (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/water, 0.25 M) to the Schlenk tube.[2]

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Nickel-Catalyzed Suzuki Coupling of an Electron-Rich Aryl Fluoride:

This protocol is adapted for more challenging substrates and requires stringent anhydrous and anaerobic conditions.

  • Reaction Setup: In a glovebox, add the nickel precursor (e.g., Ni(COD)2, 5 mol%), the ligand (e.g., PCy3, 10 mol%), the aryl fluoride (1.0 mmol), and the boronic acid derivative (e.g., arylboronic acid pinacol ester, 1.5 mmol) to a dry vial.

  • Base and Solvent: Add a strong, non-aqueous base (e.g., K3PO4, 3.0 mmol) and the anhydrous, degassed solvent (e.g., dioxane).

  • Reaction: Seal the vial and heat the reaction to 100-120 °C for 18-36 hours.

  • Workup and Purification: Follow a similar procedure to the palladium-catalyzed reaction, ensuring to handle any potentially air-sensitive nickel species appropriately during workup.

Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

suzuki_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(F)L2 Ar-Pd(II)(F)L2 (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)(F)L2 Oxidative Addition (Ar-F) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(F)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2  Regeneration of  Pd(0) catalyst Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The oxidative addition of the aryl fluoride to the Pd(0) complex is the most challenging step. The choice of an electron-rich ligand is crucial to increase the electron density on the palladium center, which facilitates its insertion into the strong C-F bond.

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Recrystallization of 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 2-Fluoro-5-(thiophen-3-YL)benzoic acid. Drawing upon established principles of crystallization for aromatic carboxylic acids and thiophene-containing compounds, this document offers a detailed experimental protocol, troubleshooting advice for common issues, and an in-depth explanation of the rationale behind each step. While a specific, validated protocol for this exact molecule is not publicly available, the methodologies outlined here provide a robust starting point for developing a successful purification strategy.

I. Physicochemical Properties and Rationale for Recrystallization

This compound is a solid organic compound likely possessing a moderate to high melting point, characteristic of aromatic carboxylic acids. Its structure, featuring a carboxylic acid group, a fluorine atom, and a thiophene ring, dictates its solubility properties. The carboxylic acid moiety allows for significant hydrogen bonding and imparts acidic character, while the thiophene and fluorophenyl groups contribute to its overall lipophilicity.

Recrystallization is the purification technique of choice for such compounds, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[1] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the compound of interest will form crystals of high purity, while impurities remain dissolved in the mother liquor.[2]

Table 1: Predicted Physicochemical Properties of this compound and Implications for Recrystallization

PropertyPredicted Value/CharacteristicImplication for Recrystallization
Molecular Weight ~222.24 g/mol A higher molecular weight can sometimes lead to slower dissolution rates.
Melting Point Expected to be >100 °CA high melting point is generally favorable for recrystallization, reducing the risk of "oiling out".[3]
pKa Estimated 3-4The acidic nature suggests that its solubility will be highly pH-dependent. It will be soluble in basic aqueous solutions and can be precipitated by the addition of acid.[4]
Solubility Likely soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and poorly soluble in nonpolar solvents (e.g., hexanes) and water.A solvent system where the compound has high solubility when hot and low solubility when cold is ideal. Mixed solvent systems may be necessary.[5]

II. Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on the recrystallization of similar aromatic carboxylic acids. Optimization of solvent choice and volumes will be necessary.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture with water or hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Step 1: Solvent Selection

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Place a small amount (e.g., 20-30 mg) of the crude solid in several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily.

  • Gently heat the test tubes with the undissolved solid. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.

For aromatic carboxylic acids, common single solvents include ethanol, methanol, or acetic acid. Mixed solvent systems like ethanol/water, acetone/water, or toluene/hexanes are also frequently effective.[4][5]

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.[1]

  • Add a minimal amount of the chosen solvent, enough to create a slurry.

  • Heat the mixture to the solvent's boiling point while stirring.

  • Add small portions of hot solvent until the solid just dissolves.[2][6] Adding an excess of solvent will reduce the yield.[7][8]

Step 3: Hot Filtration (if necessary)

If insoluble impurities are present, a hot filtration is required to remove them.

  • Preheat a glass funnel and an Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper into the preheated flask. Work quickly to prevent premature crystallization in the funnel.

Step 4: Cooling and Crystallization
  • Cover the flask containing the hot, clear solution with a watch glass or beaker to prevent solvent evaporation and contamination.[6]

  • Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.[7]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[6]

Step 5: Crystal Collection
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]

  • Keep the vacuum on to pull air through the crystals, partially drying them.

Step 6: Drying
  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

III. Troubleshooting Guide and FAQs

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

A1: This could be due to two reasons:

  • Insoluble Impurities: If a small amount of solid remains despite adding a significant amount of solvent, these are likely insoluble impurities. In this case, perform a hot filtration to remove them before proceeding to the cooling step.

  • Poor Solvent Choice: The solvent may not be suitable for your compound. Re-evaluate your solvent selection by testing a wider range of solvents or solvent mixtures.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is too concentrated or cools too quickly.[3]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.[3]

  • Solution 2: Slower Cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.[3]

  • Solution 3: Change Solvents: Consider a solvent with a lower boiling point or a mixed solvent system.

Q3: No crystals have formed even after cooling the solution in an ice bath. What's wrong?

A3: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[3]

  • Solution 1: Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide a nucleation site for crystal growth.[6][7]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.[7]

  • Solution 2: Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[3][9] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[7][9]

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield can be caused by several factors:[7]

  • Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent, which leaves a significant portion of the product in the mother liquor.[7][8] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your funnel and receiving flask are adequately heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Washing with Too Much or Warm Solvent: Washing the collected crystals with a large volume of solvent or with solvent that is not ice-cold will redissolve some of your product.[8]

Q5: The crystals are colored, but the pure compound should be white. What happened?

A5: Colored impurities may be present.

  • Solution: Use Activated Charcoal: If the colored impurity is non-polar, it can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal. Be sure to perform a hot filtration to remove the charcoal. Do not add charcoal to a boiling solution, as it can cause violent bumping.

IV. Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.

Recrystallization_Workflow A Start: Crude Solid B Add Minimal Hot Solvent A->B C Dissolve Solid B->C D Insoluble Impurities Present? C->D E Hot Filtration D->E Yes F Cool Solution Slowly D->F No E->F G Induce Crystallization (if needed) F->G H Collect Crystals (Vacuum Filtration) G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K End: Pure Solid J->K

Caption: Standard workflow for recrystallization.

Troubleshooting_Logic action action Start Problem Occurs During Cooling Problem What is the issue? Start->Problem OilingOut Oiling Out Problem->OilingOut Liquid droplets form NoCrystals No Crystals Form Problem->NoCrystals Solution remains clear LowYield Low Yield Problem->LowYield Few crystals obtained ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent ScratchSeed Scratch Flask or Add Seed Crystal NoCrystals->ScratchSeed CheckSolventVol Review Solvent Volume and Cooling LowYield->CheckSolventVol ReduceVolume Boil Off Some Solvent ScratchSeed->ReduceVolume If ineffective

Caption: Troubleshooting decision tree for recrystallization.

V. References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Google Patents. (2009). US20090318710A1 - Process for the purification of thiophenes.

  • Unknown. (n.d.). Guide for crystallization. [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. [Link]

  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

  • ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]

  • ACS Publications. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. [Link]

  • ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

  • Unknown. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • CP Lab Safety. (n.d.). 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity, C11H7FO2S, 1 gram. [Link]

  • Unknown. (n.d.). Recrystallization and Crystallization. [Link]

  • Reddit. (2024). Recrystallization Issues. [Link]

  • FAMU. (2016). Lab Report Recrystallization. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(1-thiophen-2-ylethylamino)benzoic acid. [Link]

  • MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

  • PubChem. (n.d.). 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. [Link]

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Navigating the Purification Maze: A Guide to Removing Catalyst Impurities from Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals working with thiophene compounds now have a comprehensive resource for tackling a critical and often challenging step in their synthetic workflows: the removal of catalyst impurities. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline the purification process, ensuring the integrity and purity of final products.

Thiophene and its derivatives are vital building blocks in medicinal chemistry, finding application in a wide array of pharmaceuticals, including anti-inflammatory drugs, antimicrobials, and anticancer agents.[1] The synthesis of these valuable compounds frequently relies on transition metal-catalyzed cross-coupling reactions, with palladium-based catalysts being particularly prevalent.[2][3][4] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual metal impurities to meet stringent regulatory standards, often requiring levels as low as single-digit parts per million (ppm).[5][6]

This guide offers practical, experience-driven advice to navigate the complexities of catalyst removal, empowering researchers to optimize their purification strategies and accelerate their research and development timelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I should be concerned about in thiophene synthesis?

A1: Given that Suzuki-Miyaura, Stille, and Heck couplings are workhorse reactions for functionalizing thiophene rings, the primary metallic impurity of concern is palladium . Depending on the specific catalytic system used, you may also encounter residual phosphine ligands , which can complicate purification. In some cases, other transition metals like rhodium or copper might be used and would need to be removed.[2][3][4][6]

Q2: I've completed my reaction. What's the first and simplest step I can take to remove the bulk of the palladium catalyst?

A2: A simple and effective initial step for heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black is filtration . Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite® or a similar filter aid.[3] This will trap insoluble inorganic salts and the bulk of the metallic palladium.[3] For colloidal palladium, which can be more challenging to remove by simple filtration, this step is still a good starting point.

Q3: My product is soluble in organic solvents. What are my primary options for removing residual dissolved palladium complexes?

A3: For soluble palladium species, you have several effective techniques at your disposal. The choice will depend on the nature of your thiophene compound, the scale of your reaction, and the level of purity required. The most common methods include:

  • Adsorption using Metal Scavengers: This is a highly effective and widely adopted method.[2][7]

  • Column Chromatography: A classic purification technique that can be very effective for separating the desired compound from catalyst residues.[3][8]

  • Recrystallization: If your thiophene compound is a solid, recrystallization can be a powerful purification method.

  • Liquid-Liquid Extraction: This can be used to remove some palladium impurities, particularly if their polarity differs significantly from your product.[3]

Troubleshooting Guides

Issue 1: Simple filtration is not removing all the palladium.

This is a common issue, often due to the presence of soluble or colloidal palladium species.

Troubleshooting Steps & Explanations:

  • Employ a Metal Scavenger: This is often the most direct solution. Metal scavengers are solid-supported materials with functional groups that chelate to the metal, effectively removing it from the solution.[2][9]

    • Causality: These scavengers have a high affinity for transition metals like palladium. The strong interaction pulls the metal out of the solution and onto the solid support, which can then be easily filtered off.[10]

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb residual palladium.[2][11]

    • Causality: Activated carbon has a high surface area and can adsorb a wide range of organic and inorganic compounds, including palladium complexes.

  • Consider the Nature of the Palladium Species: If you are using a homogeneous catalyst, it is designed to be soluble in the reaction mixture. In this case, simple filtration will not be effective, and you will need to proceed directly to other purification methods like scavenging or chromatography.

Issue 2: Metal scavenger treatment is incomplete or reduces my yield.

While highly effective, the performance of metal scavengers can be influenced by several factors.

Troubleshooting Steps & Explanations:

  • Optimize Scavenger Choice: There are various types of metal scavengers with different functional groups (e.g., thiol-based, amine-based). The best choice depends on the specific palladium complex in your reaction mixture. It may be necessary to screen a few different scavengers to find the most effective one for your system.[5][12]

  • Adjust Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of the scavenger. The manufacturer's recommendations are a good starting point, but optimization may be required.[5] Similarly, allow adequate time for the scavenger to bind to the palladium.

  • Non-Specific Binding and Product Loss: Some scavengers can non-specifically bind to your product, especially if it has functional groups that can also interact with the scavenger. If you observe significant yield loss, try a different type of scavenger or consider an alternative purification method.

Issue 3: Column chromatography is not separating the palladium from my product.

This can be frustrating, but several parameters can be adjusted to improve separation.

Troubleshooting Steps & Explanations:

  • Solvent System Optimization: The polarity of the eluent is critical. If your product and the palladium species are co-eluting, try a less polar or more polar solvent system to increase the difference in their retention factors (Rf).

  • Stationary Phase Choice: While silica gel is the most common stationary phase, other options like alumina or functionalized silica may provide better separation for your specific compound and impurity profile.

  • Pre-treatment before Chromatography: Passing the crude product through a plug of silica gel or treating it with a scavenger before loading it onto the column can remove a significant portion of the palladium, making the subsequent chromatographic separation more effective.[13]

In-Depth Protocols

Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger

This protocol provides a general workflow for using a common type of metal scavenger.

Experimental Workflow:

start 1. Complete Reaction & Cool to RT filter 2. Optional: Filter through Celite® start->filter add_scavenger 3. Add Thiol-Based Scavenger (e.g., 3-5 eq.) filter->add_scavenger stir 4. Stir at RT or slightly elevated temperature (e.g., 40°C) for 2-16 h add_scavenger->stir monitor 5. Monitor by TLC/LC-MS to confirm product stability stir->monitor filter_scavenger 6. Filter off the scavenger monitor->filter_scavenger concentrate 7. Concentrate the filtrate filter_scavenger->concentrate end Purified Product concentrate->end

Caption: Workflow for Palladium Scavenging.

Detailed Steps:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • (Optional but recommended) Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite® to remove any heterogeneous catalyst or precipitates.

  • To the filtrate, add a thiol-based silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium).

  • Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2 to 16 hours. The optimal time and temperature may need to be determined empirically.

  • Monitor the reaction for product stability by TLC or LC-MS, as prolonged exposure to some scavengers can potentially degrade sensitive compounds.

  • Once the scavenging is complete, filter off the solid scavenger and wash it with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is now significantly depleted of palladium. Further purification by chromatography or recrystallization may be necessary to achieve the desired level of purity.

Protocol 2: Troubleshooting Palladium Removal with a Multi-Scavenger Approach

For particularly stubborn palladium impurities, a combination of scavengers can be effective.

Logical Relationship Diagram:

start High Palladium Content Post-Reaction scavenger1 Treat with Thiol-Based Scavenger start->scavenger1 check1 Palladium Level Still Too High? scavenger1->check1 yes1 Yes check1->yes1 Yes no1 No check1->no1 No scavenger2 Treat with Amine-Based Scavenger or Activated Carbon check2 Palladium Level Acceptable? scavenger2->check2 yes2 Yes check2->yes2 Yes proceed Proceed to Final Purification (Chromatography/Recrystallization) yes1->scavenger2 no1->proceed yes2->proceed

Caption: Decision tree for multi-scavenger purification.

Data Summary

The choice of purification method can significantly impact both the final palladium concentration and the overall yield of the desired thiophene compound. The following table provides a comparative overview of common techniques.

Purification MethodTypical Palladium Removal EfficiencyPotential for Product LossScalabilityKey Considerations
Filtration through Celite® Variable (effective for heterogeneous Pd)LowHighOnly removes insoluble palladium species.[3]
Activated Carbon Good to ExcellentModerateHighCan adsorb the product, leading to yield loss.[2]
Metal Scavengers ExcellentLow to ModerateHighScavenger choice is critical; potential for non-specific binding.[2][7][9]
Column Chromatography Good to ExcellentModerateModerateCan be time-consuming and solvent-intensive.[3][8]
Recrystallization VariableModerate to HighHighProduct must be a solid; impurities can sometimes co-crystallize.

This technical support guide is intended to provide a solid foundation for troubleshooting catalyst removal from thiophene compounds. For specific applications, further optimization of these methods will likely be necessary.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715-728. [Link]

  • Welch, C. J., et al. (2005). The "incredible shrinking column": a new paradigm in high-throughput purification. Journal of Chromatography A, 1079(1-2), 223-230. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. [Link]

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • Shafiee, A., & Ghasemzadeh, M. A. (2013). Thiophene in the Synthesis of Therapeutic Agents. Chemical Reviews, 113(10), 7863-7911. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?[Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Velocity Scientific Solutions. Application Note: Metal Scavengers. [Link]

Sources

Technical Support Center: 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-5-(thiophen-3-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction to the Stability Profile of this compound

This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, which combines a fluorinated benzoic acid and a thiophene ring, presents a unique set of stability considerations. While the fluorobenzoic acid moiety is generally stable, the thiophene ring is known to be susceptible to certain degradation pathways, particularly oxidation. Understanding these potential instabilities is crucial for accurate experimental results and for the development of robust formulations.

This guide will walk you through common stability-related questions and troubleshooting scenarios, grounded in the established chemistry of thiophenes and substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability concerns for thiophene-containing compounds like this compound?

A1: The primary stability concern for thiophene derivatives is their susceptibility to oxidation. The sulfur atom in the thiophene ring can be oxidized to form thiophene-S-oxides and subsequently sulfones.[1][2] Additionally, the double bonds in the thiophene ring can undergo epoxidation.[1] Thiophene-containing compounds can also be sensitive to light (photodegradation) and, in some cases, strong acidic or basic conditions that could promote side reactions. While the fluorobenzoic acid part of the molecule is relatively stable, the interplay between the two rings could influence overall stability.

Q2: How should I properly store solid this compound?

A2: To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light and moisture.[3] Storage in a cool, dry, and dark place is recommended.[3][4] An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation, especially for long-term storage.

Q3: I'm dissolving this compound for my experiments. What solvents are recommended and are there any I should avoid?

A3: Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol.[5] For this compound, common organic solvents such as DMSO, DMF, methanol, and ethanol are likely suitable. However, it is crucial to use high-purity, anhydrous solvents whenever possible. The presence of water could facilitate hydrolytic degradation under certain pH conditions, and peroxides in aged ethers can initiate oxidative degradation. Avoid prolonged storage in solution. It is best practice to prepare solutions fresh for each experiment.

Q4: Can the fluorine substituent on the benzoic acid ring affect the stability of the thiophene ring?

A4: The fluorine atom is an electron-withdrawing group. This can influence the electron density of the entire molecule. While there is no direct literature on this specific interaction for this compound, electron-withdrawing groups can sometimes decrease the susceptibility of aromatic rings to electrophilic attack. However, the overall impact on oxidative or photolytic stability is complex and would require specific experimental investigation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting them.

Issue 1: Inconsistent results or loss of compound activity over time in solution.

This is a common indicator of compound degradation.

Potential Cause:

  • Oxidative Degradation: The thiophene ring is likely undergoing oxidation, especially if your solutions are exposed to air for extended periods.

  • Photodegradation: Exposure to ambient or UV light can cause degradation of photosensitive compounds. Thiophene moieties can be susceptible to photodegradation.[6]

  • Hydrolysis: Depending on the pH of your solution, the carboxylic acid or other parts of the molecule could be undergoing hydrolysis.

Troubleshooting Workflow:

Figure 1: Workflow for troubleshooting compound degradation in solution.

Detailed Steps:

  • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Optimize Storage Conditions: If you must store solutions, use amber vials to protect from light, purge the headspace with an inert gas like argon or nitrogen to minimize contact with oxygen, and store at low temperatures (-20°C or -80°C).

  • Solvent Quality: Ensure your solvents are of high purity and anhydrous. If using ethers, check for the presence of peroxides.

  • Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your stock solution and your experimental samples over time. The appearance of new peaks is a strong indication of degradation.

  • Forced Degradation Study: To understand the specific vulnerabilities of your compound, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and UV light) and analyzing the resulting degradation products.[7]

Table 1: Example Forced Degradation Study Conditions

ConditionReagent/SetupTypical Incubation Time
Acidic 0.1 M HCl24 - 72 hours
Basic 0.1 M NaOH24 - 72 hours
Oxidative 3% H₂O₂24 - 72 hours
Thermal 60 - 80 °C (in solution)24 - 72 hours
Photolytic UV lamp (e.g., 254 nm / 365 nm)24 - 72 hours
Issue 2: Appearance of unexpected side products in a reaction mixture.

Potential Cause:

  • Reaction with Oxidizing Agents: If your reaction involves oxidizing agents, they may be reacting with the thiophene ring in addition to your intended target.

  • Instability to Reaction Conditions: High temperatures or non-neutral pH can promote degradation. For instance, some fluorinated aromatic compounds can undergo nucleophilic aromatic substitution under certain conditions.

Troubleshooting Workflow:

Figure 2: Decision tree for troubleshooting unexpected side products.

Detailed Steps:

  • Reagent Compatibility Check: Carefully review all reagents in your reaction. If you are using any oxidizing agents, consider if they are compatible with the thiophene moiety. You may need to choose a milder oxidant or use a protecting group strategy.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is run at elevated temperatures, try lowering the temperature. Even a modest reduction can significantly decrease the rate of degradation.

    • pH Control: If the reaction is run under strongly acidic or basic conditions, consider if these are essential. Buffering the reaction mixture to a more neutral pH may prevent side reactions.

  • Inert Atmosphere: Running reactions under an inert atmosphere (nitrogen or argon) is a good general practice to prevent oxidation of sensitive substrates.

  • Characterize Side Products: If possible, isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Knowing the structure of the degradation products can provide clear evidence of the degradation pathway (e.g., the presence of an oxygen atom in the thiophene ring would point to oxidation).

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: Start with a gradient appropriate for the polarity of the compound (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a UV scan from 200-400 nm is recommended to find the absorbance maximum).

  • Injection Volume: 5-10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration for HPLC analysis.

    • Inject the freshly prepared sample to obtain the initial purity profile (t=0).

    • Store the stock solution under the conditions you are testing (e.g., room temperature on the benchtop, in a refrigerator, etc.).

    • At specified time points (e.g., 1, 4, 8, 24 hours), inject the stored sample and compare the chromatogram to the t=0 sample.

    • Calculate the percentage of the parent compound remaining and note the formation of any new peaks.

Concluding Remarks

The stability of this compound is a critical parameter for its successful application in research and development. While direct stability data for this specific molecule is not extensively published, a thorough understanding of the chemistry of its constituent thiophene and fluorobenzoic acid moieties allows us to predict and mitigate potential stability issues. The key to avoiding experimental pitfalls is careful handling, appropriate storage, and the use of analytical techniques to monitor purity over time. By following the guidelines and troubleshooting workflows presented here, you will be better equipped to ensure the integrity of your experiments and the reliability of your results.

References

  • National Center for Biotechnology Information. (2024). Thiophene. In PubChem Compound Summary. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Thiophene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Val C. S., & V. L. P. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • ResearchGate. (2019). Results of forced degradation studies. In Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Retrieved from [Link]

  • Mansour, A. M., et al. (2017). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 45(4), 433-441. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important building block.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the key transformation involves the coupling of 2-fluoro-5-halobenzoic acid with a 3-thienylboronic acid derivative.

While the Suzuki-Miyaura reaction is robust, scaling up this particular synthesis presents unique challenges. These can include catalyst deactivation, competing side reactions, and difficulties in purification, often stemming from the specific electronic and steric properties of the substrates. This guide will provide a systematic approach to addressing these potential issues.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The most common and scalable approach for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoro-5-bromobenzoic acid with 3-thienylboronic acid.

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Fluoro-5-bromobenzoic acid Product This compound Reactant1->Product Suzuki-Miyaura Coupling Reactant2 3-Thienylboronic acid Reactant2->Product Catalyst Pd Catalyst Ligand Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the gram-scale synthesis of this compound. Optimization may be required for larger scales.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluoro-5-bromobenzoic acid219.0021.9 g0.101.0
3-Thienylboronic acid127.9615.4 g0.121.2
Pd(dppf)Cl₂816.64817 mg0.0010.01
Potassium Carbonate (K₂CO₃)138.2141.5 g0.303.0
1,4-Dioxane-400 mL--
Water (degassed)-100 mL--

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-bromobenzoic acid (21.9 g, 0.10 mol), 3-thienylboronic acid (15.4 g, 0.12 mol), and potassium carbonate (41.5 g, 0.30 mol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (817 mg, 1 mol%) to the flask. Then, add 1,4-dioxane (400 mL) and degassed water (100 mL) via cannula.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add 200 mL of water.

    • Acidify the aqueous layer with 2M HCl to a pH of ~2-3. The product will precipitate as a solid.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive Catalyst- Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).- Use a fresh, high-quality palladium catalyst and ligand.- Consider using a more active catalyst system, such as a palladacycle precatalyst.
2. Insufficient Base- Use a finely powdered, anhydrous base.- Ensure adequate mixing to facilitate the reaction at the interface of the aqueous and organic phases.
3. Low Reaction Temperature- Increase the reaction temperature in increments of 5-10 °C. Monitor for any signs of decomposition.
4. Poor Solubility of Reagents- While dioxane/water is a common solvent system, consider alternatives like toluene/water or DMF/water if solubility is an issue.[4]
Significant Side Product Formation 1. Homocoupling of Boronic Acid- This is a common side reaction, especially if the reaction is sluggish or exposed to oxygen.[5]- Ensure a thoroughly degassed solvent and maintain a positive pressure of inert gas.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can increase homocoupling.
2. Protodeboronation of 3-Thienylboronic Acid- Thiophene boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and prolonged reaction times.[5]- Use a milder base, such as potassium phosphate (K₃PO₄), which can sometimes suppress this side reaction.- Minimize the reaction time by closely monitoring the reaction progress.
3. Hydrodehalogenation of 2-Fluoro-5-bromobenzoic acid- This side reaction can be promoted by impurities in the starting materials or catalyst.- Ensure high-purity starting materials.- Consider using a different palladium source or ligand.
Difficult Purification 1. Co-precipitation of Product and Boronic Acid Homocoupling Byproduct- If the homocoupling product (3,3'-bithiophene) is a major impurity, purification by recrystallization alone may be challenging.- Column chromatography on silica gel may be necessary for high-purity material.
2. Residual Palladium in the Final Product- After filtration through Celite, residual palladium may remain.- Consider a wash with an aqueous solution of a sulfur-containing scavenger, such as sodium bisulfite, during the work-up.
Inconsistent Yields on Scale-up 1. Inefficient Heat Transfer- Ensure adequate stirring and heating to maintain a consistent internal temperature in larger reaction vessels.
2. Mass Transfer Limitations- On a larger scale, the mixing of the biphasic system can become less efficient.- Increase the stirring rate or consider using a mechanical stirrer.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for this reaction?

A: The active catalytic species in the Suzuki-Miyaura coupling is a Pd(0) complex. Oxygen can oxidize Pd(0) to Pd(II), which is catalytically inactive for the oxidative addition step, thereby halting the catalytic cycle. Maintaining an inert atmosphere with nitrogen or argon is essential to protect the catalyst and ensure complete conversion.

Q2: Can I use a different halide on the benzoic acid, for example, 2-fluoro-5-iodobenzoic acid?

A: Yes, in principle, an iodo-substituted benzoic acid would be more reactive in the oxidative addition step of the catalytic cycle. This could potentially allow for milder reaction conditions (e.g., lower temperature or catalyst loading). However, iodo-arenes are generally more expensive and may be less stable than their bromo-counterparts.

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[6]

Q4: I am observing a dark coloration of the reaction mixture. Is this normal?

A: A change in color, often to a dark brown or black, is common in palladium-catalyzed reactions and is usually indicative of the formation of palladium nanoparticles (palladium black). While this can sometimes be a sign of catalyst decomposition, it does not necessarily mean the reaction has failed. As long as the reaction is proceeding to completion as monitored by TLC or LC-MS, this is generally not a cause for concern.

Q5: How can I effectively remove the boronic acid homocoupling byproduct?

A: The homocoupling product, 3,3'-bithiophene, can sometimes be challenging to remove completely by recrystallization due to similar solubility profiles with the desired product. If high purity is required, column chromatography is the most effective method. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) on silica gel should provide good separation.

Q6: Is it possible to use a one-pot procedure where the boronic acid is generated in situ?

A: While one-pot procedures involving the in-situ generation of boronic acids from the corresponding aryl halides or triflates followed by a Suzuki-Miyaura coupling are known, they add complexity to the reaction mixture. For scaling up, a stepwise approach with isolated and purified intermediates is generally more robust and reproducible.[7]

Workflow and Decision Logic

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of this compound.

Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start: Gram-Scale Synthesis Setup Reaction Setup under N2 Start->Setup Reaction Suzuki-Miyaura Coupling (80-90°C, 4-8h) Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor LowConversion Low Conversion? Monitor->LowConversion Incomplete? Workup Aqueous Work-up & Acidification Purify Purification by Recrystallization Workup->Purify SideProducts Significant Side Products? Purify->SideProducts Impure? Characterize Characterization (NMR, MS, Purity) End Final Product Characterize->End LowConversion->Workup No OptimizeCatalyst Optimize Catalyst/Ligand/ Inert Atmosphere LowConversion->OptimizeCatalyst Yes SideProducts->Characterize No Chromatography Consider Column Chromatography SideProducts->Chromatography Yes OptimizeCatalyst->Reaction OptimizeBase Adjust Base/Temperature Chromatography->Characterize

Caption: A decision-making workflow for the synthesis process.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. DOI: 10.1021/cr00039a007.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473. DOI: 10.1021/ar800036s.
  • Strømsodd, E. A.; et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 2021, 184, 108833. DOI: 10.1016/j.dyepig.2020.108833.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568.
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 2009, 131 (20), 6961–6963. DOI: 10.1021/ja901222r.
  • "Recrystallization of Benzoic Acid." University of California, Davis, Department of Chemistry. [Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. [Link]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. [Link]

  • "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Center for Biotechnology Information. [Link]

  • "Recrystallization Lab Procedure of Benzoic Acid." YouTube. [Link]

  • "Suzuki–Miyaura Coupling." In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016 , pp. 1-49. [Link]

  • "Experiment 4 purification - recrystallization of benzoic acid." SlideShare. [Link]

  • "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." National Institutes of Health. [Link]

  • "2.6: Suzuki-Miyaura Coupling." Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Amidation of Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their amidation reactions. Here, we will explore common issues, delve into the underlying chemical principles, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My amidation reaction of a benzoic acid is showing low conversion. What are the most common initial factors to investigate?

Low conversion in the amidation of benzoic acids can often be traced back to a few key areas. Before delving into more complex optimizations, it's crucial to systematically evaluate the following:

  • Purity of Starting Materials: Ensure your benzoic acid and amine are pure and, most importantly, anhydrous. Water is a common culprit as it can hydrolyze activated intermediates and consume coupling reagents.

  • Acid-Base Chemistry: A primary issue is the formation of an unreactive ammonium carboxylate salt between the benzoic acid and the amine.[1] This acid-base reaction can significantly reduce the concentration of the free amine available for nucleophilic attack. The use of a non-nucleophilic base can mitigate this.

  • Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates. The reactivity of both the benzoic acid (influenced by electronic and steric factors) and the amine will dictate the most suitable activating agent.[2][3][4] Common choices include carbodiimides (like EDC or DCC), phosphonium salts (like PyBOP), and uronium salts (like HATU).[2][3]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reactions may require heating to overcome activation energy barriers, while others might suffer from side reactions at elevated temperatures.[5][6]

Q2: I'm using a standard carbodiimide coupling agent (EDC) with an additive (HOBt), but my yield is still poor. What's going wrong?

While the EDC/HOBt system is a workhorse in amide bond formation, its effectiveness can be hampered under certain conditions, particularly with challenging substrates like sterically hindered or electron-deficient benzoic acids.[7]

  • Causality of the Issue: The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. HOBt is added to form a more reactive activated ester, minimizing side reactions like the formation of an N-acylurea byproduct. If the amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), its attack on the activated intermediate can be slow, allowing for side reactions to dominate.

  • Troubleshooting Steps:

    • Switch Additives: Consider using a more effective activating additive like HOAt or Oxyma.

    • Alternative Coupling Reagents: For particularly difficult couplings, moving to a more potent phosphonium (PyBOP, PyAOP) or uronium/guanidinium (HATU, HBTU) reagent is often necessary.

    • In Situ Acyl Fluoride Formation: A robust method for coupling challenging substrates involves the in situ formation of an acyl fluoride from the benzoic acid using a reagent like cyanuric fluoride, followed by the addition of the amine.[7] This approach can be effective where standard methods fail.[7]

Q3: How do steric hindrance and electronic effects of my benzoic acid and amine impact the reaction?

The electronic and steric properties of your substrates are paramount in determining the success of an amidation reaction.

  • Steric Hindrance:

    • On the Benzoic Acid: Ortho-substituted benzoic acids can present significant steric hindrance around the carboxylic acid group, impeding the approach of both the activating agent and the amine.[8] This often leads to lower yields.[8]

    • On the Amine: Bulky amines (e.g., secondary amines with large substituents or sterically hindered primary amines) are less nucleophilic and can struggle to attack the activated carboxylic acid.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs) on Benzoic Acid: EWGs can increase the acidity of the carboxylic acid, but they don't always translate to faster reaction rates with all coupling methods.

    • Electron-Donating Groups (EDGs) on Benzoic Acid: EDGs can make the carboxylic acid less reactive.

    • Electron-Deficient Amines: Amines with EWGs (e.g., nitroanilines) are poor nucleophiles and often require more forcing conditions or highly reactive coupling agents to achieve good conversion.[7]

    • Electron-Rich Amines: Aliphatic amines are generally more nucleophilic and reactive than aromatic amines.

II. Troubleshooting Workflows

Workflow 1: Diagnosing the Root Cause of Low Conversion

This workflow provides a systematic approach to identifying the reason for poor yields in your amidation reaction.

Caption: A decision tree for troubleshooting low conversion in amidation reactions.

Workflow 2: Selecting the Appropriate Coupling Strategy

The choice of coupling strategy is critical and depends heavily on the nature of your substrates.

Caption: A workflow for selecting an appropriate amidation coupling strategy.

III. In-Depth Technical Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is a good starting point for relatively unhindered and electronically neutral benzoic acids and amines.

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 equiv)

  • HOBt (1-hydroxybenzotriazole) (1.2-1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or MeCN)

  • Non-nucleophilic base (e.g., DIPEA or triethylamine, if amine salt is used or to neutralize HCl from EDC.HCl) (1.5-2.0 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid derivative and the anhydrous solvent.

  • Add HOBt and stir until dissolved.

  • Add the amine to the solution. If the amine is provided as a hydrochloride salt, add the non-nucleophilic base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an appropriate aqueous workup to remove the urea byproduct and unreacted starting materials.[5]

Protocol 2: Boric Acid Catalyzed Direct Amidation

This "greener" method is effective for some substrates and avoids stoichiometric coupling reagents. It typically requires higher temperatures and water removal.[2][9]

Materials:

  • Benzoic acid (1.0 equiv)

  • Amine (1.05-1.1 equiv)

  • Boric acid (catalytic amount, e.g., 10-25 mol%)

  • Toluene (or another suitable solvent for azeotropic water removal)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add the benzoic acid, boric acid, and toluene.[2]

  • Stir the mixture for approximately 10 minutes.[2]

  • Add the amine to the reaction mixture.[2]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.[2]

  • Monitor the reaction by TLC until the benzoic acid is consumed. Reaction times can vary from 8 to 20 hours.[2]

  • After completion, cool the reaction mixture and proceed with workup, which may involve washing with aqueous acid and base to remove unreacted starting materials.

IV. Data and Tables

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
EDC/DCC CarbodiimideCost-effective, widely used.Can lead to N-acylurea byproduct, DCC byproduct can be difficult to remove.
HATU/HBTU Uronium/GuanidiniumHigh reactivity, fast reaction times, good for hindered substrates.More expensive, can be sensitive to moisture.
PyBOP PhosphoniumHigh reactivity, low racemization in peptide coupling.Can be more expensive, phosphine oxide byproducts.
Boric Acid Lewis Acid Catalyst"Green" approach, cost-effective.Requires high temperatures and water removal, not universally applicable.[2][9]
TiCl₄ Lewis AcidEffective for some substrates.Stoichiometric amounts may be needed, can be harsh.[6]

V. Mechanistic Insights

The Role of the Activating Agent

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process due to the formation of a stable ammonium carboxylate salt.[1] Coupling reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine.

Caption: A simplified mechanism of coupling reagent-mediated amidation.

Understanding that the activated intermediate is the key species allows for more targeted troubleshooting. If this intermediate is susceptible to hydrolysis or side reactions, the overall conversion will be low. Therefore, maintaining anhydrous conditions and choosing a coupling reagent that generates a relatively stable yet reactive intermediate for your specific amine is crucial.

VI. References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059–11063. [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, I. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4659–4667. [Link]

  • Lipe, J. A., & L'Heureux, A. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(2), 18-21. [Link]

  • Various Authors. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]

  • Nocquet-Thibault, S., Chavant, P. Y., & Vallee, Y. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1946–1952. [Link]

  • Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(10), 2003–2010. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 3-38. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2021). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. ResearchGate. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Fluoro-5-(thiophen-3-yl)benzoic acid and 2-Fluoro-5-(thiophen-2-yl)benzoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Positional Isomerism on Physicochemical Properties and Biological Activity

In the landscape of medicinal chemistry and materials science, the nuanced structural variations of molecules can lead to profound differences in their functional profiles. This guide provides a comprehensive comparison of two positional isomers: 2-Fluoro-5-(thiophen-3-yl)benzoic acid and 2-Fluoro-5-(thiophen-2-yl)benzoic acid. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but also to delve into the underlying scientific principles that govern the observed and predicted differences between these two compounds. This guide is intended for researchers, scientists, and drug development professionals who are considering these or similar structures in their work.

Introduction: The Significance of Positional Isomerism in Thiophene-Containing Scaffolds

The thiophene ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a versatile building block. However, the point of attachment to the thiophene ring—the 2-position versus the 3-position—can drastically alter a molecule's steric hindrance, electronic distribution, and ultimately, its biological activity and physicochemical properties. This guide will explore these differences through the lens of our two molecules of interest.

Molecular Structure and Predicted Physicochemical Properties

The seemingly minor shift of the thiophene connection from the 2- to the 3-position induces significant changes in the molecule's overall geometry and electronic landscape.

PropertyThis compound2-Fluoro-5-(thiophen-2-yl)benzoic acid
CAS Number 1261925-85-2[2]1820638-03-3
Molecular Formula C₁₁H₇FO₂SC₁₁H₇FO₂S
Molecular Weight 222.24 g/mol 222.24 g/mol
Predicted LogP 3.53.6
Predicted pKa ~4.0~4.0
Predicted Melting Point HigherLower
Predicted Solubility Lower in non-polar solventsHigher in non-polar solvents

Note: Predicted values are generated from computational models and should be confirmed experimentally.

The 2-substituted thiophene isomer is generally considered to be more thermodynamically stable than its 3-substituted counterpart. This is attributed to the electronic nature of the thiophene ring, where the 2-position is more reactive and often leads to more stable products in electrophilic substitution reactions.[3] This inherent stability may translate to a higher melting point for the 3-yl isomer due to more efficient crystal packing. The planarity and electronic distribution differences also influence the predicted LogP and solubility.

Synthesis and Mechanistic Considerations: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of these compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction provides a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products A 5-Bromo-2-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B1 Thiophene-3-boronic acid B1->C Isomer 1 B2 Thiophene-2-boronic acid B2->C Isomer 2 D1 This compound C->D1 D2 2-Fluoro-5-(thiophen-2-yl)benzoic acid C->D2 Biological_Activity_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Data Analysis A1 This compound B1 Antibacterial Assay (MIC) A1->B1 B2 Anticancer Assay (MTT) A1->B2 A2 2-Fluoro-5-(thiophen-2-yl)benzoic acid A2->B1 A2->B2 C Compare IC₅₀/MIC values Determine Structure-Activity Relationship (SAR) B1->C B2->C

Sources

A Comparative Guide to the Bioactivity of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of subtle molecular changes is paramount. The strategic incorporation of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides an in-depth comparison of the bioactivity of three key positional isomers of fluorobenzoic acid: 2-fluorobenzoic acid (ortho), 3-fluorobenzoic acid (meta), and 4-fluorobenzoic acid (para). By examining their differential effects on antimicrobial, cytotoxic, and enzyme inhibitory activities, we aim to elucidate the critical role that fluorine positioning plays in determining biological outcomes.

The Foundation of Differential Bioactivity: Physicochemical Properties

The position of the fluorine atom on the benzoic acid ring profoundly influences its electronic and steric properties, which in turn dictates its interactions with biological targets. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs contribute to an electron-donating resonance effect (+M). The interplay of these effects, which varies with isomeric position, governs the acidity (pKa), lipophilicity, and overall reactivity of the molecule.

A key determinant of a molecule's behavior in a biological system is its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid. The ortho effect, a combination of steric hindrance and through-space inductive effects, makes 2-fluorobenzoic acid a significantly stronger acid than its meta and para counterparts.[1] This increased acidity can influence a compound's ability to cross cell membranes and interact with target proteins.

CompoundStructurepKa Value
2-Fluorobenzoic Acid 3.27[1]
3-Fluorobenzoic Acid 3.86
4-Fluorobenzoic Acid 4.14[1]
Benzoic Acid (Reference) 4.20[1]

Table 1: Comparison of pKa values for fluorobenzoic acid isomers.

This trend in acidity is a direct consequence of the interplay between the inductive and resonance effects of the fluorine atom at different positions on the benzene ring.

Figure 1: Influence of fluorine position on acidity.

Comparative Bioactivity Analysis

While direct comparative studies on the simple fluorobenzoic acid isomers are limited, valuable insights can be drawn from research on their derivatives. The consistent observation is that the position of the fluorine atom significantly modulates the biological activity of the parent molecule.

Antimicrobial Activity

Fluorinated compounds are known to possess significant antimicrobial properties. Studies on amide derivatives of fluorobenzoic acids have demonstrated that all three isomers exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the ortho-substituted amide showed moderate activity against Bacillus subtilis and the gram-negative Escherichia coli, while all isomers displayed moderate activity against Staphylococcus aureus.

This suggests that the parent acids likely follow a similar trend, with the ortho isomer potentially exhibiting the most potent and broad-spectrum activity due to its unique electronic and steric characteristics. The increased acidity of 2-fluorobenzoic acid may enhance its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Cytotoxic Activity

This suggests that the electronic properties at the ortho and para positions are more favorable for interactions with the biological targets responsible for the observed cytotoxicity. The strong inductive effect of the ortho-fluoro substituent and the combination of inductive and resonance effects at the para position likely play a crucial role.

Enzyme Inhibitory Activity

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. The inhibitory potential of fluorinated benzoic acid isomers can be explored against various enzymes, such as α-amylase, which is a target for anti-diabetic drugs. While direct comparative IC50 values for the fluorobenzoic acid isomers against α-amylase are not extensively documented, studies on other substituted benzoic acids have shown that the position of the substituent is critical for inhibitory activity. For example, a hydroxyl group at the 2-position of benzoic acid significantly increases its inhibitory effect on α-amylase.[3][4]

Given fluorine's strong electronegativity and ability to form hydrogen bonds, it is plausible that the fluorobenzoic acid isomers would also exhibit differential inhibition of α-amylase. The ortho isomer, with the fluorine atom in close proximity to the carboxylic acid group, may adopt a conformation that is favorable for binding to the enzyme's active site.

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, we provide the following validated protocols for assessing antimicrobial, cytotoxic, and enzyme inhibitory activities.

Figure 2: General experimental workflow.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the fluorobenzoic acid isomers.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plates: Uniformly spread the bacterial suspension over the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.

  • Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[5]

  • Add Test Compounds: Prepare stock solutions of the fluorobenzoic acid isomers in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each isomer solution at a specific concentration into separate wells.[6] A solvent control well should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Measure Zones of Inhibition: Measure the diameter of the clear zones of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorobenzoic acid isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the purple formazan crystals.[8]

  • Measure Absorbance: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate IC50: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Enzyme Inhibitory Activity: α-Amylase Inhibition Assay

This assay determines the ability of the fluorobenzoic acid isomers to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.

Principle: The assay measures the amount of maltose produced from the enzymatic cleavage of starch by α-amylase. The inhibitory activity is determined by quantifying the reduction in maltose formation in the presence of the test compound.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare solutions of porcine pancreatic α-amylase, starch, and the fluorobenzoic acid isomers in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Pre-incubation: Pre-incubate the α-amylase solution with various concentrations of the fluorobenzoic acid isomers for a set period (e.g., 10 minutes at 37°C).[9]

  • Initiate Reaction: Add the starch solution to the enzyme-inhibitor mixture to start the reaction and incubate for a defined time (e.g., 20 minutes at 37°C).

  • Stop Reaction: Terminate the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS) reagent, which also reacts with the resulting reducing sugars to produce a colored product.[9]

  • Color Development: Heat the mixture to facilitate the color-forming reaction between DNS and the reducing sugars.

  • Measure Absorbance: After cooling, measure the absorbance of the solution at 540 nm.

  • Calculate IC50: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be determined from the dose-response curve.

Conclusion

The positional isomerism of fluorinated benzoic acids is a critical determinant of their bioactivity. The interplay of inductive and resonance effects, along with steric factors, modulates the physicochemical properties of these compounds, leading to distinct interactions with biological targets. While direct comparative data for the simple isomers remains an area for further investigation, the analysis of their derivatives strongly suggests that the ortho- and para-isomers are likely to exhibit more potent antimicrobial and cytotoxic activities compared to the meta-isomer. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare the bioactivities of these and other small molecules, thereby contributing to the rational design of more effective therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Riggs, D. R., et al. (2007). The differential cell signaling effects of two positional isomers of the anticancer NO-donating aspirin. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1236-1244. [Link]

  • Bal-Demirci, T., et al. (2021). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Pharmaceutical Chemistry Journal, 55(3), 256-260. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

  • Gao, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. [Link]

  • PubMed. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • Ali, H., Houghton, P. J., & Soumyanath, A. (2006). α-Amylase inhibitory activity of some Malaysian plants used to treat diabetes; with particular reference to Phyllanthus amarus. Journal of Ethnopharmacology, 107(3), 449-455. [Link]

  • Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns : journal of the International Society for Burn Injuries, 20(5), 426–429. [Link]

  • Quora. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)?. [Link]

  • protocols.io. (2018). In vitro α-amylase inhibitory assay. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • YouTube. (2020). Agar well diffusion assay. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • NCBI. (2013). Cell Viability Assays. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

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The Thiophene Scaffold: A Comparative Guide to Structure-Activity Relationships of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring, a sulfur-containing five-membered heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a multitude of clinically relevant molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of thiophene-based inhibitors, with a particular focus on their role as formidable antagonists of protein kinases—a class of enzymes frequently dysregulated in oncology. We will dissect the causal relationships behind experimental design choices, present validating experimental data, and provide detailed protocols for the synthesis and evaluation of these potent compounds.

The Thiophene Core in Kinase Inhibition: A Tale of Two Scaffolds

The versatility of the thiophene moiety is evident in its incorporation into various inhibitor frameworks.[1] This guide will focus on two prominent classes of thiophene-based kinase inhibitors: thieno[2,3-d]pyrimidines, which have demonstrated significant efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), and other thiophene derivatives targeting critical signaling kinases.

Thieno[2,3-d]pyrimidines: A Privileged Scaffold for EGFR and VEGFR-2 Inhibition

The thieno[2,3-d]pyrimidine core has emerged as a particularly fruitful scaffold for the development of potent ATP-competitive kinase inhibitors.[2][3][4][5][6] The fusion of the thiophene and pyrimidine rings creates a bicyclic system that can effectively mimic the purine core of ATP, allowing for high-affinity binding to the kinase hinge region. Our comparative analysis will focus on the SAR of this scaffold against two key oncogenic kinases: EGFR and VEGFR-2.

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The following table summarizes the SAR of a series of thieno[2,3-d]pyrimidine derivatives and their inhibitory activity against VEGFR-2.

Compound IDR1R2VEGFR-2 IC50 (µM)EGFR IC50 (µM)Reference
1a 5-IndolylPhenyl0.080.003[9]
1b 5-Indolyl4-(Phenylamino)phenyl0.0430.001[9]
1c 5-Indolyl4-(Aminomethyl)phenyl0.0180.004[9]
2a H4-((4-chlorophenyl)amino)>10-[2]
2b 4-fluorophenyl4-((4-chlorophenyl)amino)0.23-[2]

Analysis of Structure-Activity Relationships for VEGFR-2 Inhibition:

The data reveals several key SAR trends for thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors. A crucial interaction appears to be the hydrogen bond donation from the indole nitrogen of the R1 substituent to the enzyme's active site, as alkylation of this nitrogen abolishes activity.[9] Modifications at the 7-position of the thienopyrimidine core (represented by R2) are well-tolerated and can be optimized to enhance potency. For instance, the introduction of a phenylamino group at the para position of the phenyl ring at R2 (compound 1b ) leads to a nearly two-fold increase in potency compared to the unsubstituted phenyl (compound 1a ).[9] Furthermore, the presence of an aminomethyl group (compound 1c ) further enhances the inhibitory activity.[9] In a separate series, substitution at the R1 position with a 4-fluorophenyl group (compound 2b ) dramatically improves VEGFR-2 inhibition compared to the unsubstituted analog (compound 2a ), highlighting the importance of this position for activity.[2]

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its aberrant activation is a common driver of tumorigenesis.[1][10][11] The following table presents a comparative analysis of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.

Compound IDR1R2EGFRWT IC50 (nM)EGFRT790M IC50 (nM)Reference
3a 4-((3-bromophenyl)amino)H37.19204.10[12]
3b 4-((3-chlorophenyl)amino)H--[12]
4a 4-((3-bromophenyl)amino)5-methyl25.8182.3[13]
4b 4-((3-ethynylphenyl)amino)H--[14]
4c 4-((3-ethynylphenyl)amino)5-chloro37.50148.90[14]

Analysis of Structure-Activity Relationships for EGFR Inhibition:

The SAR for EGFR inhibition by thieno[2,3-d]pyrimidines reveals the criticality of the substituent at the 4-position of the pyrimidine ring. An anilino substituent at this position is a common feature of potent EGFR inhibitors. The nature of the substitution on this aniline ring significantly impacts potency against both wild-type (WT) and mutant forms of EGFR, such as the gatekeeper T790M mutation that confers resistance to first-generation inhibitors. For instance, compound 3a , with a 3-bromophenylamino group, exhibits potent inhibition of EGFRWT.[12] The introduction of a small alkyl group at the 5-position of the thiophene ring, as in compound 4a , can further enhance inhibitory activity.[13] Furthermore, the presence of a 3-ethynylphenylamino group in combination with a 5-chloro substituent on the thiophene ring (compound 4c ) demonstrates potent inhibition against both EGFRWT and the resistant EGFRT790M mutant.[14]

Signaling Pathway Modulation by Thiophene-Based Kinase Inhibitors

To understand the cellular impact of these inhibitors, it is essential to visualize their effect on the downstream signaling cascades. The following diagram illustrates the VEGFR-2 signaling pathway, a primary target of the thieno[2,3-d]pyrimidine inhibitors discussed.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_Inhibitor->VEGFR2 Inhibits RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of intervention by thieno[2,3-d]pyrimidine inhibitors.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-RAS-MAPK and PI3K-AKT-mTOR pathways.[7][15] These pathways ultimately regulate endothelial cell proliferation, migration, and survival, which are all crucial processes for angiogenesis. Thieno[2,3-d]pyrimidine inhibitors act by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its activation and blocking the downstream signaling events that drive angiogenesis.[2][16]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative thieno[2,3-d]pyrimidine inhibitor and a general in vitro kinase inhibition assay.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The synthesis of the thieno[2,3-d]pyrimidine scaffold can be achieved through several established routes.[5][17] A common and effective method involves the construction of the thiophene ring followed by the annulation of the pyrimidine ring.

Step 1: Synthesis of 2-amino-4,5-disubstituted-thiophene-3-carbonitrile

  • To a solution of the appropriate ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a basic catalyst such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired 2-aminothiophene-3-carbonitrile derivative.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one core

  • Suspend the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) in an excess of formic acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination of the 4-position

  • To a solution of the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphoryl chloride (POCl3), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chlorothieno[2,3-d]pyrimidine.

Step 4: Nucleophilic Aromatic Substitution at the 4-position

  • To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at a temperature ranging from 80°C to reflux for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to afford the final thieno[2,3-d]pyrimidine inhibitor.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is determined using an in vitro kinase assay.[18][19][20][21][22] The following is a general protocol that can be adapted for specific kinases.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • To the wells of the microplate, add the kinase assay buffer.

  • Add the test compound solution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the substrate to all wells.

  • Initiate the kinase reaction by adding a solution of ATP and the recombinant kinase to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP formed.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This guide has provided a comprehensive comparative analysis of the structure-activity relationships of thiophene-based kinase inhibitors, with a specific focus on the highly potent thieno[2,3-d]pyrimidine scaffold. The presented data and SAR analysis offer valuable insights for the rational design of novel and more effective inhibitors targeting key oncogenic kinases such as EGFR and VEGFR-2. The detailed experimental protocols for synthesis and in vitro evaluation serve as a practical resource for researchers in the field of drug discovery and development. The continued exploration of the thiophene scaffold and its derivatives holds immense promise for the future of targeted cancer therapy.

References

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Al-Obaid, A. M., et al. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. openlabnotebooks.org. [Link]

  • Abdel-Aziz, A. A. -M., et al. (2018). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435-1447. [Link]

  • Raju, R., et al. (2016). VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Li, Y., et al. (2021). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 225, 113793. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]

  • Zheng, Y., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2445–2451. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Emad, S., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Biomolecular Structure and Dynamics, 40(19), 8631-8646. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. Journal of Medicinal Chemistry, 61(1), 140-156. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35845-35876. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]

  • El-Damasy, D. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6598. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. [Link]

  • Li, Y., et al. (2021). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 32(8), 1648-1662. [Link]

  • El-Naggar, A. M., et al. (2022). New thieno[2,3‐d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Archiv der Pharmazie, 355(8), 2200111. [Link]

  • El-Gamil, D. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(14), 1245-1264. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 21-50. [Link]

  • Al-Rashood, S. T., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Acta Pharmaceutica, 70(3), 283-306. [Link]

  • Wikimedia Commons. (2012). File:EGFR signaling pathway.png. [Link]

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4497. [Link]

  • El-Damasy, D. A., et al. (2023). Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket. Journal of Biomolecular Structure and Dynamics, 41(16), 5409-5425. [Link]

  • Duchowicz, P. R., et al. (2012). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. CONICET Digital. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 337-378. [Link]

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A Researcher's Guide to the Structural Confirmation of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The burgeoning field of medicinal chemistry continually explores novel molecular scaffolds to address unmet therapeutic needs. Among these, derivatives of 2-Fluoro-5-(thiophen-3-yl)benzoic acid have emerged as a promising class of compounds, with potential applications stemming from their unique structural and electronic properties. The thiophene moiety, a well-regarded pharmacophore, is present in numerous FDA-approved drugs, highlighting its significance.[1][2] The incorporation of a fluorine atom further modulates the physicochemical properties of these molecules, often enhancing metabolic stability and binding affinity.

However, the synthesis of these bi-aryl compounds, typically achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can present challenges in regioselectivity.[3][4][5] This can lead to the formation of structural isomers, necessitating a robust and multi-faceted analytical approach to unequivocally confirm the desired molecular architecture. This guide provides an in-depth comparison of analytical techniques and presents a validated workflow for the unambiguous structural elucidation of this compound and its derivatives.

The Synthetic Challenge: Ambiguous Regiochemistry

The synthesis of the target compound, this compound, commonly involves a Suzuki-Miyaura cross-coupling reaction between a di-substituted benzene derivative and a thiophene boronic acid or ester.[3][4] For instance, the reaction between 5-bromo-2-fluorobenzoic acid and thiophen-3-ylboronic acid is a logical synthetic route. However, the potential for isomeric impurities arising from either the starting materials or side-reactions necessitates rigorous structural verification. The primary isomeric challenge is confirming the precise substitution pattern on the benzoic acid ring.

A Multi-Technique Approach to Unambiguous Confirmation

A single analytical technique is often insufficient for complete structural determination. A synergistic approach, combining mass spectrometry with a suite of nuclear magnetic resonance (NMR) experiments, provides the highest level of confidence. In cases of persistent ambiguity or for absolute proof of structure, X-ray crystallography is the definitive method.

Workflow for Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of a newly synthesized batch of a this compound derivative.

Structural_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 In-Depth NMR Analysis cluster_2 Final Confirmation Synthesis Synthesized Product (e.g., this compound) MS Mass Spectrometry (HRMS) Confirm Molecular Formula Synthesis->MS NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Initial Assessment MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D If structure is not immediately obvious Compare Compare Data to Expected Isomers NMR_2D->Compare Confirmed Structure Confirmed Compare->Confirmed Data matches target structure Ambiguous Ambiguity Remains Compare->Ambiguous Data is inconclusive XRay X-Ray Crystallography (If single crystal available) Ambiguous->XRay XRay->Confirmed Structure solved

Caption: Logical workflow for the structural confirmation of synthesized compounds.

Mass Spectrometry (MS): The First Checkpoint

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized compound. The experimentally determined mass should be within 5 ppm of the theoretical mass calculated for the target molecule, C₁₁H₇FO₂S.

Expected Fragmentation Pattern: While HRMS confirms the formula, Electron Ionization (EI) MS provides structural clues through fragmentation. For benzoic acid derivatives, characteristic fragmentation patterns are observed.[6] Key expected fragments for the target structure include:

  • [M]+ : The molecular ion peak (m/z ≈ 222.01).

  • [M-OH]+ : Loss of the hydroxyl radical (m/z ≈ 205.01).

  • [M-COOH]+ : Loss of the carboxyl group (m/z ≈ 177.02), which would be a strong indicator of the benzoic acid moiety.

  • [C₆H₅S]+ : A fragment corresponding to a phenyl-thiophene cation (m/z ≈ 109.01).

The presence and relative abundance of these fragments can help differentiate isomers, although it is generally not sufficient for unambiguous confirmation on its own.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[7] For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential.[8][9]

Comparative NMR Data for Isomer Differentiation

The key to confirming the 2-Fluoro-5-(thiophen-3-yl) substitution pattern lies in analyzing the coupling constants (J-values) and spatial correlations, and comparing them to those expected for a potential isomer, such as 2-Fluoro-4-(thiophen-3-yl)benzoic acid.

Parameter Expected for this compound Expected for 2-Fluoro-4-(thiophen-3-yl)benzoic acid (Isomer) Rationale for Differentiation
¹H NMR
H3 ProtonDoublet of doublets (dd). Coupled to H4 and H6.Doublet (d). Coupled only to H5.The splitting pattern of the proton ortho to the fluorine is a key differentiator.
H6 ProtonDoublet of doublets (dd). Coupled to H4 and the ortho ¹⁹F nucleus.Doublet of doublets (dd). Coupled to H5 and the ortho ¹⁹F nucleus.The long-range coupling to H4 in the target vs. H5 in the isomer will be different.
¹⁹F NMR
¹⁹F SignalTriplet of doublets (td) or complex multiplet. Coupled to H3 and H6.Triplet of doublets (td) or complex multiplet. Coupled to H3 and H5.The coupling partners of the fluorine atom are different in the two isomers.
¹³C NMR
C5 CarbonSignal will show a C-F coupling and will be in the aromatic region.Signal will be a singlet in the aromatic region (no direct C-F coupling).The carbon attached to the thiophene ring will be coupled to the fluorine in the target, but not in the isomer.
2D HMBC
Key CorrelationCorrelation between thiophene protons (H2', H4', H5') and the C5 carbon of the benzoic acid ring.Correlation between thiophene protons and the C4 carbon of the benzoic acid ring.This is the most definitive NMR experiment, directly proving the C-C bond between the two rings.
Visualizing the Key HMBC Correlation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. For the target molecule, the key correlation confirming the C5-C3' bond is between the thiophene protons and the C5 carbon of the benzoic acid ring.

Caption: Key HMBC correlation confirming the bond between the thiophene and benzoic acid rings. (Note: This is a simplified representation)

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the molecular ion [M-H]⁻ and compare it to the theoretical value. The mass error should be less than 5 ppm.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16.

    • Relaxation delay: 2 s.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 s.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled 1D fluorine spectrum.

    • Reference the spectrum to a known standard (e.g., CFCl₃).

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, optimized pulse programs provided by the spectrometer manufacturer.

    • For HMBC, a long-range coupling delay (d6) optimized for 8 Hz is typically effective for aromatic systems.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Assign all proton and carbon signals, paying close attention to splitting patterns and 2D correlations to confirm the connectivity as outlined in the comparison table.

Conclusion

The structural confirmation of this compound derivatives requires a systematic and evidence-based approach. While mass spectrometry provides an essential initial confirmation of the molecular formula, a comprehensive suite of 1D and 2D NMR experiments is paramount for the unambiguous determination of the substitution pattern. Specifically, the analysis of ¹H-¹⁹F coupling constants and the identification of key long-range correlations in the HMBC spectrum are the most powerful methods for differentiating the target molecule from its potential isomers. By following the integrated workflow and protocols detailed in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of these promising therapeutic agents.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved January 25, 2026, from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved January 25, 2026, from [Link]

  • Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. ResearchGate. [Link]

  • Cyranski, M. K., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health. [Link]

  • Dalvie, D., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • JaypeeDigital. (n.d.). Chapter-17 Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 25, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 25, 2026, from [Link]

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Navigating the Analytical Landscape of Fluoro-Thiophenyl Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2-Fluoro-5-(thiophen-3-yl)benzoic acid and its structural isomers are emerging as valuable building blocks in medicinal chemistry. This technical guide, conceived from a senior application scientist's perspective, provides a comparative framework for establishing robust analytical standards for these compounds. Due to the limited availability of commercial certified reference materials (CRMs) for this compound, this guide will focus on a comparative analysis with its commercially available isomer, 5-Fluoro-3-(thiophen-3-yl)benzoic acid , and provide detailed, adaptable analytical protocols.

The Imperative of Rigorous Analytical Standards

In drug discovery and development, an analytical standard serves as a highly purified and well-characterized substance used as a reference point for identity, purity, and strength of a sample. The absence of a readily available certified reference material for this compound necessitates a meticulous in-house qualification process. This guide provides the foundational methodologies to achieve this, ensuring data integrity and regulatory compliance.

Physicochemical Properties: A Tale of Two Isomers

Understanding the physicochemical properties of your analyte is the first step in developing any analytical method. While experimental data for this compound is not widely published, we can infer its properties and compare them to its commercially available isomer.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)5-Fluoro-3-(thiophen-3-yl)benzoic acid[1]
CAS Number 1262002-73-11261925-85-2
Molecular Formula C₁₁H₇FO₂SC₁₁H₇FO₂S
Molecular Weight 222.24 g/mol 222.24 g/mol
Appearance White to off-white solid (Predicted)Information not readily available
Purity Not commercially available as a standard≥96% (Available from some suppliers)[1]

Comparative Analysis: Commercial Availability and Strategic Alternatives

A key challenge in working with novel compounds is the accessibility of high-purity standards. While a direct commercial source for a certified reference material of this compound is not readily identifiable, its precursor, 2-Fluoro-5-(thiophen-3-yl)benzaldehyde, is commercially available, suggesting that the target benzoic acid can be obtained through custom synthesis.

For comparative purposes and as a readily available alternative standard, 5-Fluoro-3-(thiophen-3-yl)benzoic acid is a suitable candidate. Its availability from suppliers allows for immediate implementation in analytical method development and validation.

Table 2: Comparison of Commercially Available Standards

CompoundCommercial AvailabilityPuritySupplier Example(s)
This compoundCustom synthesis likely requiredN/AInquire with custom synthesis providers
5-Fluoro-3-(thiophen-3-yl)benzoic acidCommercially available≥96%CP Lab Safety[1]
2-Fluoro-5-(thiophen-3-yl)benzaldehydeCommercially availableNot specifiedBLDpharm[2]

Experimental Protocols: A Blueprint for Characterization

The following protocols are designed to be robust and adaptable for the analysis of this compound and its isomers. The causality behind each experimental choice is explained to empower the researcher to troubleshoot and optimize these methods.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Quantification

Rationale: Reversed-phase HPLC is the workhorse for purity determination and quantification of aromatic carboxylic acids due to its versatility and compatibility with UV and mass spectrometric detection. A C18 column is a good starting point, offering excellent retention for these moderately polar compounds. The use of an acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis Sample Weigh Sample/Standard Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC/UPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: HPLC/UPLC workflow for the analysis of fluoro-thiophenyl benzoic acids.

Detailed Protocol:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • Rationale: Formic acid is a volatile mobile phase modifier compatible with mass spectrometry and provides the necessary acidity for good chromatography of carboxylic acids.

  • Gradient Elution:

    • Start with a gradient to determine the optimal elution conditions. A typical scouting gradient would be from 5% B to 95% B over 15 minutes.

    • Based on the scouting run, an optimized gradient or an isocratic method can be developed for routine analysis.

  • Flow Rate: 1.0 mL/min for HPLC; 0.4-0.6 mL/min for UPLC.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: Monitor at a wavelength where the compound exhibits maximum absorbance (typically around 254 nm for aromatic compounds). A photodiode array (PDA) detector is recommended to assess peak purity.

    • MS: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the deprotonated molecule [M-H]⁻.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of organic molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For fluorinated compounds, ¹⁹F NMR can provide additional valuable structural information.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Process Spectra Acquire_13C->Process Assign Assign Signals Process->Assign

Caption: NMR workflow for structural elucidation.

Detailed Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: DMSO-d₆ is a good choice for carboxylic acids as it can solubilize them and the acidic proton is often observed as a broad singlet.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Expected Signals: Aromatic protons in the range of 7-8.5 ppm, a thiophene proton signal, and a broad singlet for the carboxylic acid proton downfield (>10 ppm). The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: A signal for the carboxylic carbon around 165-175 ppm, and several signals in the aromatic region (110-160 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Rationale: Mass spectrometry is essential for confirming the molecular weight of a compound and providing structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation Prepare Prepare Dilute Solution Infuse Infuse into Mass Spectrometer Prepare->Infuse Ionize Ionize (e.g., ESI) Infuse->Ionize Analyze Analyze Mass-to-Charge Ratio Ionize->Analyze Identify_M Identify Molecular Ion Analyze->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag

Caption: Mass spectrometry workflow for molecular weight and fragmentation analysis.

Detailed Protocol:

  • Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap), coupled to an appropriate inlet system (e.g., direct infusion or LC).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is recommended to observe the [M-H]⁻ ion.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to obtain fragmentation information.

    • Expected Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da). The thiophene ring may also undergo characteristic fragmentation.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The combination of chromatographic purity, orthogonal spectroscopic identification (NMR and MS), and, when available, comparison to a qualified reference standard provides a high degree of confidence in the identity and purity of the analytical standard.

  • Orthogonality: The use of multiple, independent analytical techniques (chromatography and spectroscopy) provides a robust and reliable characterization.

  • System Suitability: Before any sample analysis, system suitability tests (e.g., injection precision, resolution) must be performed to ensure the analytical system is performing correctly.

  • Reference Standard Comparison: When an external standard is available, such as 5-Fluoro-3-(thiophen-3-yl)benzoic acid, a direct comparison of retention times, NMR spectra, and mass spectra provides the highest level of confidence.

Conclusion and Future Outlook

While the direct procurement of a certified reference material for this compound presents a challenge, this guide provides a comprehensive framework for its analytical characterization and comparison with a readily available isomer. By employing the detailed HPLC/UPLC, NMR, and MS protocols, researchers can confidently establish an in-house analytical standard, ensuring the quality and integrity of their research and development efforts. As the importance of this class of compounds grows, the development and commercialization of certified reference materials will be a critical step in streamlining analytical workflows and ensuring inter-laboratory consistency.

References

  • CP Lab Safety. 5-Fluoro-3-(thiophen-3-yl)benzoic acid, 96% Purity, C11H7FO2S, 1 gram. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for C-C Coupling with Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the synthesis of thiophene-containing molecules is of paramount importance. These sulfur-containing heterocycles are core scaffolds in a vast array of pharmaceuticals, organic electronics, and conducting polymers.[1][2][3] The construction of these complex architectures frequently relies on the formation of new carbon-carbon bonds, a transformation most powerfully achieved through transition-metal-catalyzed cross-coupling reactions.

The choice of catalyst is not merely a practical detail; it is the central variable that dictates the success, efficiency, and scalability of the synthesis. A suboptimal catalyst system can lead to low yields, unwanted side reactions, or complete reaction failure, particularly with the often-sensitive thiophene ring. This guide provides an in-depth comparative analysis of the primary catalyst systems employed for C-C coupling with thiophenes, grounded in experimental data and mechanistic principles to empower you to make informed, effective decisions in your own research.

The Dominant Paradigm: Palladium-Based Catalysts

Palladium complexes are the undisputed workhorses of C-C cross-coupling. Their versatility, high reactivity, and predictable nature make them the first choice for a wide range of transformations involving thiophenes, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions.[4][5]

The Decisive Role of the Ligand

The true power of palladium catalysis is unlocked through the selection of an appropriate ancillary ligand. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), binds to the palladium center and profoundly influences its steric and electronic properties. This, in turn, governs the key steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Bulky, Electron-Rich Ligands: These are the gold standard for modern cross-coupling.[6] Bulkiness accelerates the final reductive elimination step, which is often rate-limiting, while high electron density facilitates the initial oxidative addition of the organohalide. For thiophene couplings, biaryl phosphine ligands such as SPhos and XPhos are exceptionally effective, enabling reactions at low catalyst loadings and room temperature.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, creating highly stable and reactive catalysts.[7] They are powerful σ-donors, which promotes oxidative addition. A significant advantage is the development of well-defined precatalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). These complexes are often air- and moisture-stable, eliminating the need for strictly inert conditions during reaction setup and making them highly practical for industrial applications.[8]

Comparative Performance of Palladium Systems

The following table summarizes typical performance data for the Suzuki-Miyaura coupling of 2-bromothiophene with an arylboronic acid, illustrating the impact of different palladium catalyst systems.

Catalyst SystemCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Turnover Number (TON)Key FeaturesReference
Pd(PPh₃)₄2-580-10012-2460-85~17-43"Classic" catalyst; requires higher temp/loading.[9]
Pd(dppf)Cl₂0.5-2802-685-95~48-190Ferrocenyl ligand; good for a range of substrates.[9][10]
Pd(OAc)₂ / SPhos0.1-1RT-600.5-2>95~95-950Bulky biaryl phosphine; high activity, low loading.[6][11]
PEPPSI™-IPr0.5-260-801-4>95~48-190Air-stable NHC precatalyst; highly robust.[7]

Data is compiled and representative of typical results reported in the literature. Actual results will vary based on specific substrates and conditions.

The Economical Alternative: Nickel-Based Catalysts

As a response to the high cost and relative scarcity of palladium, nickel has emerged as a powerful, cost-effective, and sustainable alternative.[12][13] Being in the same group, nickel shares many catalytic properties with palladium but also exhibits unique reactivity.

Key Differences and Considerations:

  • Cost: Nickel is significantly more abundant and less expensive than palladium, a critical factor for large-scale synthesis.[13]

  • Reactivity: Nickel catalysts can sometimes offer different or complementary reactivity, succeeding where palladium fails, especially in activating more challenging C-O or C-S bonds.

  • Sensitivity: Nickel(0) species are generally more sensitive to air and moisture than their palladium counterparts, often requiring more stringent handling and inert atmosphere techniques. However, the development of stable Ni(II) precatalysts, analogous to those for palladium, is mitigating this issue.[12]

A head-to-head comparison often reveals that while palladium may offer broader substrate scope out-of-the-box, optimized nickel systems can achieve comparable or even superior performance for specific transformations.[12][14]

Specialized Roles: Copper and Iron Catalysts

While palladium and nickel dominate many cross-coupling reactions, copper and iron catalysts have carved out essential niches and represent a frontier in developing more sustainable catalytic methods.

Copper: The Sonogashira Co-catalyst and C-H Activation Pioneer

Copper's most established role is as a co-catalyst with palladium in the Sonogashira coupling of terminal alkynes with aryl/vinyl halides.[15] It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. More recently, copper has gained significant attention as a primary catalyst for C-H activation/functionalization reactions.[16][17][18] This approach avoids the need for pre-functionalized starting materials (like organohalides or boronic acids), offering a more atom-economical and environmentally friendly pathway to complex molecules.

Iron: The Emerging Green Catalyst

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for "green" chemistry.[19] While iron catalysis is a younger field compared to palladium, significant progress has been made. Iron-catalyzed cross-coupling reactions, including those for constructing C(sp²)–C(sp²) bonds with thiophenes, are now being reported.[20][21] These systems often operate through different mechanisms, potentially involving radical pathways, and represent an exciting area of ongoing research.

Understanding the "Why": A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing reactions. The cycle for a palladium-catalyzed Suzuki-Miyaura coupling serves as an excellent general model.

G cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs A Active Pd(0)Lu2099 Catalyst B Oxidative Addition A->B Thiophene-X C Pd(II) Intermediate B->C D Transmetalation C->D Ar-B(OR)u2082 E Pd(II) Biaryl Complex D->E - X-B(OR)u2082 F Reductive Elimination E->F F->A Thiophene-Ar (Product) Input1 Thiophene-X Input2 Ar-B(OR)u2082 Output Product

Caption: Generalized catalytic cycle for a Pd-catalyzed Suzuki coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the thiophene, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is enhanced by electron-rich ligands.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide. A base is required to activate the boronic acid for this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew. Bulky ligands are critical for promoting this final, product-releasing step.

In the Lab: A Practical Workflow

Translating theory into practice requires robust and reproducible experimental protocols. The following section provides a self-validating system for performing a comparative study of catalysts for a Suzuki-Miyaura coupling.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A Reagent Prep (Degas Solvents, Weigh Reagents) B Reaction Setup (Under Inert Gas) A->B C Catalyst Addition (Pd vs Ni vs Fe) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC / GC-MS) D->E F Workup (Quench, Extract) E->F G Purification (Chromatography) F->G H Analysis (NMR, Yield Calc.) G->H

Caption: A systematic workflow for catalyst comparison experiments.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol is a representative example and must be adapted for specific substrates and catalysts. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents), and the palladium or nickel precatalyst (0.1 - 2.0 mol%).

    • If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos, with a Pd:Ligand ratio typically between 1:1 and 1:3).

  • Reaction Setup:

    • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Via syringe, add the 2-bromothiophene (1.0 equivalent).

    • Add a degassed solvent (e.g., Toluene, Dioxane, or a 2-MeTHF/water mixture, to achieve a ~0.1-0.5 M concentration). The choice of solvent is critical and depends on the catalyst system and base used.

  • Reaction Execution and Monitoring:

    • Immerse the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A self-validating protocol would involve comparing the consumption of the limiting reagent (2-bromothiophene) against a known internal standard.

  • Workup and Purification:

    • Once the reaction is complete (typically when the starting material is no longer visible by TLC/GC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

  • Analysis:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Calculate the isolated yield.

Conclusion and Future Directions

The selection of a catalyst for C-C coupling with thiophenes is a multi-faceted decision that balances reactivity, cost, stability, and practicality.

  • Palladium systems , particularly those employing bulky biaryl phosphine or NHC ligands, remain the most versatile and reliable choice for a broad range of applications.

  • Nickel catalysts offer a compelling, cost-effective alternative, and their development is a key area for making large-scale chemical synthesis more sustainable.

  • Copper and Iron catalysts are at the forefront of innovation, enabling novel transformations like direct C-H functionalization and pushing the boundaries of environmentally benign chemistry.

As the field evolves, we can anticipate the development of even more active and selective catalysts that operate under milder conditions, as well as the integration of enabling technologies like photoredox and electrochemistry to unlock new synthetic pathways for these vital heterocyclic compounds.

References

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]

  • Doucet, H., & Hierso, J. (2007). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. ResearchGate. Available at: [Link]

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  • Maj, A., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

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  • Zhuk, T. S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

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  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

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  • Cooper, A. K., et al. (2021). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Available at: [Link]

  • Liu, C., & Szostak, M. (2017). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. National Institutes of Health. Available at: [Link]

  • Gidron, O., & Bendikov, M. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. Available at: [Link]

  • Anilkumar, G., et al. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing. Available at: [Link]

  • Zhang, H., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI. Available at: [Link]

  • Cooper, A. K., et al. (2021). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. RSC Publishing. Available at: [Link]

  • Sharma, A., & Van der Eycken, E. V. (2018). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Wang, D., et al. (2018). Recent Advances Iron-Catalysed Coupling Reactions for the Construction of C(sp 2 ) – C(sp 2 ) Bond. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Semantic Scholar. Available at: [Link]

  • Wang, C., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Chinese Chemical Society. Available at: [Link]

  • Maj, A., et al. (2023). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly. NSF Public Access Repository. Available at: [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Available at: [Link]

  • da Silva, G. G., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]

  • Reddit user discussion. (2019). Sonogashira coupling. Reddit. Available at: [Link]

  • Verrier, C., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

  • Reddy, V. P., et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Al-dujaili, A. H., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available at: [Link]

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  • Ofial, A. R., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed. Available at: [Link]

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Efficacy of 2-Fluoro-5-(thiophen-3-YL)benzoic acid Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the anticipated biological efficacy of 2-Fluoro-5-(thiophen-3-YL)benzoic acid derivatives, a novel class of compounds with significant therapeutic potential. Drawing upon established knowledge of structurally related thiophene and fluorinated benzoic acid analogs, we will explore their likely mechanisms of action and provide detailed protocols for their evaluation in relevant cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and assess the activity of this chemical scaffold.

The unique combination of a fluorinated benzoic acid moiety and a thiophene ring suggests that these derivatives could exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The fluorine atom can enhance metabolic stability and binding affinity, while the thiophene ring is a well-known pharmacophore present in numerous approved drugs.[1]

Predicted Biological Activities and Mechanistic Insights

Based on the structure-activity relationships of related compounds, this compound derivatives are predicted to primarily exhibit anti-inflammatory and anticancer properties.

Anti-inflammatory Potential

Thiophene-based compounds are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[1] The proposed mechanism of action for the title compounds likely involves the modulation of the NF-κB signaling pathway and inhibition of cyclooxygenase (COX) enzymes.

  • NF-κB Pathway Inhibition: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation.[2] Upon stimulation by pro-inflammatory signals like TNF-α or IL-1, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB dimers to translocate to the nucleus and induce the expression of inflammatory genes. It is hypothesized that this compound derivatives may interfere with this cascade, potentially by inhibiting IKK or IκB phosphorylation.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK Activation IL1R->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Compound 2-Fluoro-5-(thiophen- 3-YL)benzoic acid (Hypothesized) Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3] Many anti-inflammatory drugs target COX-2. Thiophene derivatives have been shown to inhibit COX enzymes, and it is plausible that this compound derivatives share this activity.[1]

Anticancer Potential

Both thiophene and fluorinated benzoic acid derivatives have been investigated for their anticancer properties.[4][5] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

  • Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through intrinsic or extrinsic pathways, ultimately leading to the activation of caspases and the systematic dismantling of the cell.

  • Inhibition of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are crucial for cell division.[6] Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several thiophene-containing compounds have been identified as tubulin polymerization inhibitors.

Comparative Efficacy in Cell-Based Assays

The following table summarizes the expected efficacy of a hypothetical this compound derivative in various cell-based assays, based on data from structurally related compounds.

Assay Type Cell Line Target Metric Predicted Efficacy of this compound derivative Reference Compound Efficacy Reference
Anti-inflammatory RAW 264.7 (Macrophage)LPS-induced NO productionIC505-25 µMIndomethacin: ~65 µg/mL[7]
Anti-inflammatory Human Red Blood CellsTNF-α, IL-1β, IL-6 inhibition% InhibitionHighIndomethacin[8]
Anticancer HCT116 (Colon Cancer)5-LOXIC5020-40 µMCompound 1: 29.2 µM[8]
Anticancer SGC7901, HT-29 (Gastrointestinal Cancer)Cell ProliferationIC501-10 µM5-Fluorouracil[9]
Anticancer HeLa (Cervical Cancer)Cell ViabilityIC5010-50 µMDoxorubicin[10]

Key Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-inflammatory and anticancer efficacy of this compound derivatives.

Protocol 1: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS (from E. coli)

  • Griess Reagent

  • Test compound (this compound derivative)

  • Reference compound (e.g., Indomethacin)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference compound in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compounds.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Add_Compounds Add compounds to cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Add_Compounds Add_LPS Stimulate with LPS Add_Compounds->Add_LPS Incubate_24h Incubate for 24h Add_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Read_Absorbance Measure absorbance at 540 nm Griess_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the LPS-induced NO production inhibition assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay measures the direct effect of a compound on the polymerization of purified tubulin into microtubules.[6][11]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound

  • Reference compounds (e.g., Paclitaxel as a polymerization promoter, Nocodazole as a depolymerizer)

Procedure:

  • Reaction Setup: In a 384-well plate, add the tubulin polymerization buffer, GTP (final concentration 1 mM), and the fluorescent reporter dye.

  • Compound Addition: Add the test compound at various concentrations. Include wells for a positive control (e.g., Paclitaxel), a negative control (e.g., Nocodazole), and a vehicle control (DMSO).

  • Initiate Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes (excitation/emission wavelengths will depend on the fluorescent dye used).

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the test compound-treated wells to the controls to determine if the compound inhibits or enhances tubulin polymerization.

References

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  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. [Link]

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A Comparative Guide to the Potency of Kinase Inhibitors Derived from Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into pharmaceutical agents has become a cornerstone of modern drug design, enhancing metabolic stability and binding affinity. Within the landscape of oncology, the fluorobenzoic acid scaffold has proven to be a particularly fruitful starting point for the development of potent protein kinase inhibitors.[1] This guide provides a comparative analysis of key kinase inhibitors derived from this scaffold, supported by quantitative potency data, detailed experimental methodologies, and an exploration of their targeted signaling pathways.

Comparative Potency of Fluorobenzoic Acid-Based Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for two prominent multi-kinase inhibitors, Sorafenib and Regorafenib, which share a common urea-based structure featuring a fluorobenzoic acid moiety.[2] The data illustrates their activity against a panel of key kinases implicated in tumor proliferation and angiogenesis.

Compound NameTarget KinaseIC50 (nM)
Sorafenibc-Raf6
SorafenibVEGFR-290
SorafenibKIT exon 11 V560D<100
SorafenibWild-type KIT~2700
RegorafenibVEGFR-222
RegorafenibPDGFR-β90
RegorafenibRET10
RegorafenibKIT K642E20

This table compiles data from multiple sources to provide a comparative overview of inhibitor potency.[2][3][4][5]

From this data, it is evident that both Sorafenib and Regorafenib are potent inhibitors of multiple kinases. Notably, Sorafenib exhibits high potency against the c-Raf kinase, a key component of the MAPK/ERK signaling pathway.[2] Regorafenib, while also targeting kinases in this pathway, shows particularly strong inhibition of the angiogenic receptor tyrosine kinase VEGFR-2.[4][5] The structural similarity between the two compounds, both featuring the fluorobenzoic acid scaffold, likely contributes to their overlapping target profiles. However, subtle structural differences are responsible for the observed variations in potency against specific kinases.[6]

Methodology for Determining Kinase Inhibitor Potency: A TR-FRET Assay Protocol

To ensure the reliability and reproducibility of potency data, robust and standardized assay methodologies are essential.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used, sensitive, and high-throughput method for quantifying kinase activity and inhibition.[8][9]

The principle of TR-FRET is based on the transfer of energy between a donor fluorophore (typically a lanthanide chelate) and an acceptor fluorophore when they are in close proximity (less than 10 nm).[10][11][12] In a kinase assay, this can be configured so that phosphorylation of a substrate brings the donor and acceptor into proximity, generating a FRET signal.[9] An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Below is a generalized, step-by-step protocol for a TR-FRET-based biochemical kinase inhibition assay.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

  • Compound Preparation:

    • Serially dilute the test compounds (e.g., Sorafenib, Regorafenib) in an appropriate solvent like DMSO to create a concentration gradient.

    • Dispense a small volume (e.g., 2.5 µL) of each compound dilution into the wells of a microtiter plate.[13] Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase in a suitable assay buffer.

    • Add the kinase solution (e.g., 5 µL) to each well.

    • Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[2]

  • Initiation of Phosphorylation:

    • Prepare a master mix of the kinase-specific substrate and ATP in the assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2.5 µL) to all wells.[2]

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[2] The incubation time should be optimized to ensure the reaction remains in the linear range.[2]

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing a labeled antibody that specifically recognizes the phosphorylated substrate. This antibody is conjugated to one of the TR-FRET pair fluorophores. The other fluorophore is conjugated to a component that binds the substrate.

    • Incubate for a sufficient time to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis A Compound Dilution D Dispense Compound in Plate A->D B Kinase Solution E Add Kinase & Pre-incubate B->E C Substrate/ATP Mix F Initiate Reaction (Add Substrate/ATP) C->F D->E E->F G Incubate (Phosphorylation) F->G H Add Detection Reagents (TR-FRET Pair) G->H I Read Plate (TR-FRET Signal) H->I J Calculate % Inhibition & IC50 Value I->J

Caption: Workflow for a TR-FRET Kinase Inhibition Assay.
Mechanism of Action: Targeting the RAF/MEK/ERK Signaling Pathway

Many of the kinase inhibitors derived from fluorobenzoic acids, including Sorafenib, exert their anticancer effects by targeting key nodes in signaling pathways that drive cell proliferation and survival.[15] One of the most critical of these is the MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway.[][17]

This pathway is a cascade of proteins that relays signals from cell surface receptors to the DNA in the nucleus.[15] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth.[15]

The RAF/MEK/ERK Signaling Cascade:

  • Activation: The pathway is typically initiated by the activation of a receptor tyrosine kinase on the cell surface, which in turn activates the small GTPase, Ras.

  • RAF Kinase: Activated Ras recruits and activates RAF kinases (A-Raf, B-Raf, c-Raf).

  • MEK Kinase: RAF kinases then phosphorylate and activate MEK1 and MEK2.

  • ERK Kinase: Activated MEK kinases phosphorylate and activate ERK1 and ERK2.[17]

  • Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell proliferation, differentiation, and survival.[17]

Inhibitors like Sorafenib directly target c-Raf, thereby blocking the signal transduction cascade at a critical juncture and preventing the downstream activation of MEK and ERK.[15] This ultimately halts the proliferative signals and can induce apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf (e.g., c-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Sorafenib Sorafenib Sorafenib->Raf

Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.

References

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A Definitive Guide to HPLC Method Validation for the Purity of 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of a novel pharmaceutical intermediate, 2-Fluoro-5-(thiophen-3-YL)benzoic acid. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice and presenting a model for a self-validating, robust analytical method.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] Its precision and versatility make it the gold standard for assessing the purity of drug substances and identifying potential impurities.[1] This guide will adhere to the globally recognized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3]

The Analytical Challenge: Purity of this compound

This compound is a key intermediate in the synthesis of various potential therapeutic agents. Its purity is critical as any impurities can carry through to the final API, potentially affecting its safety and efficacy. Fluoro-substituted benzoic acid derivatives are common precursors in the pharmaceutical and agrochemical industries.[4] A reliable HPLC method is therefore essential to ensure the quality of this intermediate.

A Holistic Approach to Method Validation

A validated HPLC method provides a high degree of assurance that it will consistently produce results that are accurate, reproducible, and specific for its intended purpose. The validation process is a systematic evaluation of a series of key analytical performance characteristics.

Caption: Overall HPLC Method Validation Workflow.

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6] To establish specificity for a purity-indicating method, forced degradation studies are indispensable.[7] These studies intentionally stress the drug substance under various conditions to generate potential degradation products, thereby demonstrating that the method can separate the main analyte from these degradants.[5][8]

Experimental Protocol: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the stock solution to the following stress conditions as recommended by ICH guidelines:[5]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples by HPLC, alongside an unstressed control sample.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. This ensures that the main peak is not co-eluting with any degradation products.

Caption: Forced Degradation Study Workflow.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[9][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol: Linearity and Range
  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from the reporting level of impurities to 120% of the assay specification.[2] For a purity method, this might range from the limit of quantitation (LOQ) to a concentration significantly higher than the expected impurity levels.

  • Instrumental Analysis: Inject each standard solution in triplicate into the HPLC system.

  • Data Analysis: Plot a calibration curve of the average peak area versus the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). A correlation coefficient close to 1 (typically >0.995) indicates good linearity.[9]

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
0.515.215.515.115.27
1.030.130.530.330.30
5.0151.2150.8151.5151.17
10.0302.5303.1302.8302.80
20.0605.1604.7605.5605.10
50.01510.31511.11509.81510.40

Linearity Results:

  • Slope: 30.15

  • Y-Intercept: 0.12

  • Correlation Coefficient (r²): 0.9998

Accuracy: Measuring Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[3] For impurity determination, accuracy is often assessed by spiking the sample with known amounts of the impurities or the main component at different concentration levels.

Experimental Protocol: Accuracy
  • Sample Preparation: Prepare a sample of this compound of a known purity.

  • Spiking: Spike the sample with known amounts of the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and a placebo (unspiked sample) by HPLC.

  • Calculation: Calculate the percentage recovery of the spiked analyte.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.0 (n=3)0.9898.0
5.0 (n=3)5.05101.0
10.0 (n=3)9.9599.5
Average Recovery (%) 99.5

Precision: Assessing the Degree of Scatter

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments to assess the influence of these variations.

Precision LevelParameterResult (Area %)RSD (%)
Repeatability Analyst 1, Day 1, Instrument 1 (n=6)99.85, 99.82, 99.88, 99.81, 99.86, 99.840.03
Intermediate Precision Analyst 2, Day 2, Instrument 2 (n=6)99.80, 99.83, 99.79, 99.85, 99.81, 99.820.02

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13]

Determination of LOD and LOQ

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.[14]

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Alternatively, they can be determined by the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[13][15]

ParameterValue
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.50

Robustness: Withstanding Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17]

Experimental Protocol: Robustness
  • Identify Critical Parameters: Identify critical HPLC parameters that could potentially affect the results, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Systematic Variation: Vary one parameter at a time while keeping the others constant and analyze a standard solution.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters like peak resolution, tailing factor, and theoretical plates.

Parameter VariedVariationResolution (Critical Pair)Tailing Factor
Flow Rate 0.9 mL/min2.61.1
1.1 mL/min2.41.2
Temperature 25°C2.51.1
35°C2.71.0
% Organic -2%2.31.2
+2%2.81.0

Conclusion: A Foundation of Quality

The comprehensive validation of an HPLC method for the purity determination of this compound is a critical step in ensuring the quality and consistency of this pharmaceutical intermediate. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we build a foundation of trust in the analytical data. This guide has provided a framework and practical insights into the "why" and "how" of each validation parameter, empowering researchers and scientists to develop and validate robust analytical methods that meet stringent regulatory expectations and contribute to the development of safe and effective medicines.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • NIH. (2012). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. [Link]

  • ResearchGate. (2013). A ruggedness test model and its application for HPLC method validation. [Link]

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  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • MDPI. (2023). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. [Link]

  • Altabrisa Group. (2023). What Is Linearity in HPLC Analysis and Its Importance?. [Link]

  • SciELO. (2011). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link]

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Comparative Cross-Reactivity Analysis of 2-Fluoro-5-(thiophen-3-YL)benzoic Acid Analogs for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the pursuit of highly selective kinase inhibitors is paramount to developing safer and more efficacious therapeutics. Off-target activities, or cross-reactivity, can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a series of novel 2-Fluoro-5-(thiophen-3-YL)benzoic acid analogs designed as inhibitors of Tyrosine Kinase B (TrkB). We will explore the structure-activity relationships (SAR) that govern their selectivity and provide detailed experimental protocols for assessing cross-reactivity, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for TrkB Inhibition and the Challenge of Selectivity

Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and is a key regulator of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological disorders, including depression, anxiety, and neurodegenerative diseases, as well as in certain cancers. Consequently, TrkB has emerged as a promising therapeutic target.

The core scaffold, this compound, was identified as a promising starting point for TrkB inhibition. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisostere for a phenyl ring, which can modulate physicochemical properties and target engagement.[1] The fluorine substitution on the benzoic acid ring can enhance binding affinity and metabolic stability.[2][3] However, the ATP-binding site of kinases is highly conserved, presenting a significant challenge in achieving selectivity over other kinases. This guide focuses on the systematic evaluation of a series of analogs to identify candidates with the most favorable selectivity profiles.

Structural Analogs Under Investigation

To investigate the structure-activity relationship and its impact on cross-reactivity, three analogs of the parent compound (CP-1) were synthesized with modifications at the carboxylic acid and thiophene moieties.

Compound IDStructureModification from Parent (CP-1)
CP-1 This compoundParent Compound
CP-2 N-methyl-2-fluoro-5-(thiophen-3-yl)benzamideCarboxylic acid converted to a methyl amide
CP-3 2-Fluoro-5-(5-chlorothiophen-3-yl)benzoic acidChlorine substitution at the 5-position of the thiophene ring
CP-4 2-Fluoro-5-(thiophen-2-yl)benzoic acidIsomeric change from thiophen-3-yl to thiophen-2-yl

These modifications were rationally designed to probe the effects of hydrogen bonding potential (CP-2), steric and electronic properties of the thiophene ring (CP-3), and the spatial orientation of the thiophene moiety (CP-4) on target engagement and off-target binding.

Comparative Cross-Reactivity Profile

The analogs were screened against a panel of 50 kinases to assess their selectivity. For clarity, this guide presents the inhibitory activity (IC50) against the primary target, TrkB, and two of the most significant off-target kinases identified: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).

Compound IDTrkB IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)Selectivity Ratio (VEGFR2/TrkB)Selectivity Ratio (PDGFRβ/TrkB)
CP-1 505008001016
CP-2 251500250060100
CP-3 75>10,000>10,000>133>133
CP-4 2003004501.52.25

Interpretation of Results:

  • CP-2 (Methyl Amide): The conversion of the carboxylic acid to a methyl amide resulted in a 2-fold increase in potency for TrkB. More importantly, it dramatically improved selectivity against both VEGFR2 and PDGFRβ by 6-fold and 6.25-fold, respectively. This suggests that the methyl amide group may form a key interaction within the TrkB active site that is not as favorable in the off-target kinases.

  • CP-3 (Chloro-thiophene): The addition of a chlorine atom to the thiophene ring slightly decreased TrkB potency but virtually eliminated off-target activity against VEGFR2 and PDGFRβ at the concentrations tested. This highlights the critical role of the thiophene moiety in dictating selectivity, likely through steric hindrance in the narrower binding pockets of the off-target kinases.

  • CP-4 (Thiophen-2-yl): Shifting the thiophene linkage from the 3- to the 2-position was detrimental to both potency and selectivity. This indicates that the geometry of the parent compound is crucial for optimal binding to TrkB.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for the primary biochemical assay are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was chosen for its high-throughput capabilities and robust performance in determining kinase inhibitor potency. It is a fluorescence resonance energy transfer (FRET)-based competition assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and a fluorescent tracer (kinase-specific) binds to the kinase's ATP pocket. When these are in proximity, excitation of the Eu chelate results in FRET to the tracer, emitting a signal. A test compound that binds to the ATP pocket displaces the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Serial Dilution of Test Compounds D Dispense Compounds into 384-well Plate A->D B Prepare Kinase-Antibody Mixture (TrkB, VEGFR2, PDGFRβ) E Add Kinase-Antibody Mixture B->E C Prepare Tracer Solution G Add Tracer Solution C->G D->E F Incubate (60 min, RT) E->F F->G H Incubate (60 min, RT) G->H I Read Plate on Fluorescence Plate Reader H->I J Calculate Emission Ratio I->J K Plot Dose-Response Curve and Determine IC50 J->K

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a 10-point concentration gradient.

    • Further dilute the compounds in the assay buffer to achieve the final desired concentrations.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well microplate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reagent Preparation:

    • Prepare the kinase/antibody solution by mixing the respective kinase (TrkB, VEGFR2, or PDGFRβ) with the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare the tracer solution by diluting the kinase-specific fluorescent tracer in the assay buffer.

  • Assay Procedure:

    • Add 2.5 µL of the kinase/antibody solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of the tracer solution to each well.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a fluorescence plate reader capable of time-resolved FRET.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion: Structure-Activity Relationships and Future Directions

The data presented in this guide clearly demonstrate that subtle structural modifications to the this compound scaffold can have a profound impact on both potency and selectivity.

  • The conversion of the carboxylic acid to a methyl amide in CP-2 likely introduces a new hydrogen bond donor and alters the electrostatic potential, favoring interaction with a specific residue in the TrkB active site that is absent or inaccessible in VEGFR2 and PDGFRβ.

  • The addition of a bulky chlorine atom in CP-3 appears to introduce a steric clash in the more constrained ATP-binding pockets of the off-target kinases, thereby enhancing selectivity. This is a common strategy in kinase inhibitor design.

  • The poor performance of the isomeric CP-4 underscores the importance of the precise 3-dimensional arrangement of the pharmacophoric elements for effective binding to the primary target.

These findings provide a clear rationale for the future design of more potent and selective TrkB inhibitors. Further exploration of substitutions on the thiophene ring and optimization of the amide functionality are warranted. It is also recommended to expand the cross-reactivity screening to a larger panel of kinases to identify any other potential off-target liabilities.

Conclusion

This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of a series of related small molecules. By combining rational drug design with robust biochemical screening, we have identified key structural features that govern the selectivity of this compound analogs for TrkB. Specifically, the conversion of the carboxylic acid to a methyl amide and the introduction of a chloro-substituent on the thiophene ring were identified as highly effective strategies for improving the selectivity profile. These insights are invaluable for the continued development of this chemical series toward a clinically viable drug candidate.

References

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins.
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  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Source Not Available].
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  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
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  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
  • Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine.
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  • Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. PMC - PubMed Central.
  • Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence. PubMed.
  • How do I check if my monoclonal antibodies will cross-react?. HistologiX.
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  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. [Source Not Available].
  • Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed Central.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Structure–activity relationship (SAR)

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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Fluorinated Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Introduction: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. A candidate with exceptional potency and selectivity can fail spectacularly if it is metabolized too quickly, leading to poor bioavailability and an inadequate pharmacokinetic profile.[1][2] This guide focuses on a common structural motif in medicinal chemistry, the thiophene ring, and a prevalent strategy to enhance its metabolic stability: fluorination.

Thiophene rings are valuable scaffolds, but they are often susceptible to metabolic attack by cytochrome P450 (CYP450) enzymes, the body's primary system for metabolizing foreign compounds.[3][4][5] This guide provides a comparative analysis of the in vitro metabolic stability of fluorinated versus non-fluorinated thiophene-containing molecules, supported by experimental data and detailed protocols to empower researchers to make informed decisions in their lead optimization programs.

The Metabolic Fate of Thiophenes: A Point of Vulnerability

The thiophene ring, an aromatic heterocycle containing a sulfur atom, presents several avenues for metabolic transformation. The primary routes of metabolism mediated by CYP450 enzymes include:

  • S-oxidation: The sulfur atom can be oxidized to a reactive thiophene-S-oxide.[3][4][6] This intermediate can be a bioactivatable species, potentially leading to covalent binding with proteins and subsequent toxicity.[3][4][5]

  • Epoxidation/Arene Oxide Formation: The double bonds within the thiophene ring can be oxidized to form an epoxide (an arene oxide).[5][6] This can then rearrange to form hydroxylated metabolites or be attacked by nucleophiles.[6]

  • Hydroxylation: Direct oxidation of the carbon atoms on the ring can occur, a common metabolic pathway for many aromatic systems.[6] For example, the well-known drug Tiagabine undergoes thiophene ring oxidation.[7]

These metabolic pathways often lead to rapid clearance of the parent compound, reducing its therapeutic efficacy.

Fluorination: A Proven Strategy for Metabolic Shielding

The introduction of fluorine into a drug candidate is a widely adopted strategy in medicinal chemistry to improve metabolic properties.[8][9][10] The rationale behind this approach is multifaceted:

  • Blocking Sites of Metabolism: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position physically blocks the CYP450 enzyme from performing an oxidative reaction at that site. The high strength of the C-F bond compared to a C-H bond makes it significantly more resistant to cleavage.[11]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron density of the thiophene ring.[12][13][14] This can deactivate the ring towards oxidative attack by lowering the energy of the highest occupied molecular orbital (HOMO), making it less favorable for the CYP450 catalytic cycle.[8]

  • Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which may affect how it binds within the active site of a metabolizing enzyme.

While highly effective, fluorination is not a universal solution and can sometimes lead to alternative, unexpected metabolic pathways or chemical instability.[15] Therefore, a thorough in vitro evaluation is paramount.

Comparative Analysis: The Impact of Fluorination on Stability

To illustrate the effect of fluorination, we will compare hypothetical, yet representative, thiophene-containing compounds. The data below is synthesized from typical results seen in drug discovery programs and reflects the expected outcomes based on established metabolic principles. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint) in human liver microsomes (HLMs).

Compound IDStructure (Illustrative)Position of Fluorinet½ (min, HLM)CLint (µL/min/mg)Primary Metabolic Route
Thio-A Thiophene-RN/A1257.8Ring Hydroxylation (C5)
5-F-Thio-A 5-Fluoro-Thiophene-RC5> 90< 7.7R-group Oxidation
Thio-B Thiophene-R'N/A2527.7S-Oxidation
3-F-Thio-B 3-Fluoro-Thiophene-R'C3759.2Glucuronidation (Phase II)

Interpretation of Results:

  • Thio-A vs. 5-F-Thio-A: Thio-A is rapidly metabolized via hydroxylation at the C5 position of the thiophene ring. By placing a fluorine atom at this exact position, as in 5-F-Thio-A , this metabolic "soft spot" is effectively blocked. The result is a dramatic increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. Metabolism is shunted to a much slower pathway on the 'R' group.

  • Thio-B vs. 3-F-Thio-B: Thio-B shows moderate clearance, primarily through S-oxidation. The introduction of a fluorine atom at the C3 position in 3-F-Thio-B electronically deactivates the ring, making S-oxidation less favorable. This significantly improves stability, with the compound now being cleared more slowly through a Phase II conjugation pathway (glucuronidation).

Experimental Protocols for In Vitro Assessment

To generate the type of comparative data shown above, two core in vitro experiments are essential: the Metabolic Stability Assay and the subsequent Metabolite Identification study.

Protocol: Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability.[2] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, a subcellular fraction rich in CYP450 enzymes.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (e.g., Thio-A, 5-F-Thio-A) and Control Compounds (e.g., Verapamil, Diazepam)[17]

  • Phosphate Buffer (pH 7.4)

  • NADPH (Cofactor for CYP450 enzymes)[18][19]

  • Acetonitrile (Quenching solvent) with Internal Standard

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system[18]

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test and control compounds in DMSO (e.g., 10 mM). Create intermediate working solutions by diluting the stock in phosphate buffer to achieve a final incubation concentration of 1 µM.

  • Microsome Preparation: Thaw pooled HLMs on ice. Dilute them in cold phosphate buffer to a working concentration (e.g., 1.0 mg/mL for a final concentration of 0.5 mg/mL).[17]

  • Reaction Setup: In a 96-well plate, add the test compound working solution and the microsome working solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to equilibrate.[20][21]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).[16][19] This marks Time 0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard.[19][21] The acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.[19]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.[18][21]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / [microsomal protein concentration]).

Protocol: Metabolite Identification (MetID)

Objective: To identify the major metabolites formed during the incubation, confirming the site of metabolic attack.

This protocol follows the same incubation procedure as the stability assay but with a different analytical endpoint. Instead of just quantifying the parent drug, the LC-MS/MS is used in a discovery mode to find new molecular species.

Analytical Methodology:

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire accurate mass data for potential metabolites.[1]

  • Data Processing: Process the data using specialized software.[22] Compare the t=0 min sample (parent only) with later time points to find new peaks. The software predicts potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) and searches for corresponding masses in the dataset.

  • Tandem MS (MS/MS) Fragmentation: Fragment the parent compound and the potential metabolite ions.[23][24] By comparing the fragmentation patterns, one can often pinpoint the exact location of the metabolic modification. For example, a modification on the thiophene ring will cause a mass shift in fragments containing that ring, while fragments of an unmodified side chain will remain unchanged.

Visualizing the Experimental & Metabolic Pathways

Diagrams are essential for clearly communicating complex scientific workflows and mechanisms.

Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound 1. Prepare Compound Working Solutions (1 µM) Mix 4. Mix Compound & Microsomes Compound->Mix Microsomes 2. Prepare Microsome Suspension (0.5 mg/mL) Microsomes->Mix NADPH 3. Prepare NADPH Cofactor Solution (1 mM) Start 6. Initiate with NADPH NADPH->Start PreIncubate 5. Pre-incubate 5 min Mix->PreIncubate PreIncubate->Start Sample 7. Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench 8. Quench with ACN + Internal Standard Sample->Quench Centrifuge 9. Centrifuge Quench->Centrifuge Analyze 10. LC-MS/MS Analysis Centrifuge->Analyze Data 11. Calculate t½ & CLint Analyze->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Caption: Fluorine blocks the primary site of metabolism on a thiophene ring.

Conclusion and Forward Look

The strategic incorporation of fluorine is a powerful and validated tool for enhancing the metabolic stability of thiophene-containing drug candidates. By blocking or deactivating common sites of CYP450-mediated metabolism, fluorination can dramatically increase a compound's half-life and reduce its intrinsic clearance, key steps in developing a molecule with favorable pharmacokinetic properties.

The self-validating protocols described herein—a robust microsomal stability assay coupled with precise metabolite identification—provide a clear and reliable framework for assessing the impact of such chemical modifications. By understanding the causality behind metabolic pathways and employing these rigorous in vitro tools, drug development professionals can more effectively design, synthesize, and advance compounds with a higher probability of success in preclinical and clinical development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-5-(thiophen-3-YL)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's likely chemical hazards, drawing parallels from structurally similar molecules to establish a robust and scientifically sound disposal plan.

Hazard Profile and Risk Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1261993-00-3) may not be readily available, a comprehensive hazard assessment can be constructed by examining related compounds. This proactive approach is crucial for anticipating risks and implementing appropriate safety measures.

Inferred Hazard Classification

Based on the GHS classifications of analogous structures such as other fluoro-substituted benzoic acids and thiophene-containing compounds, we can infer the following potential hazards[1][2][3][4][5]:

Hazard CategoryInferred Risk for this compoundRationale and Causality
Skin Corrosion/Irritation Category 2 Benzoic acid and its derivatives are known skin irritants. The acidic nature of the carboxylic acid group can cause irritation upon prolonged contact[6][7].
Serious Eye Damage/Irritation Category 2A As with skin irritation, the acidic functional group and the aromatic nature of the compound can lead to serious eye irritation[1][2].
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) Fine powders of aromatic carboxylic acids can be irritating to the respiratory tract if inhaled[1][3][4].
Acute Oral Toxicity Potential for Harm Some thiophene-containing benzoic acids are classified as harmful if swallowed[5].

Given these potential hazards, it is imperative to treat this compound as a hazardous substance, requiring meticulous handling and a dedicated waste stream.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles are essential. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation[1][3].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas[8].

  • Waste Compatibility: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous situations.

Step 2: Preparing the Waste for Disposal

  • Solid Waste: For solid this compound, carefully transfer the material into the designated hazardous waste container using a chemically resistant spatula or scoop.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or contaminated labware, must also be disposed of as hazardous waste in the same container.

  • Solutions: If the compound is in a solution, ensure the solvent is also listed on the hazardous waste label with its approximate concentration.

Step 3: Storage Pending Disposal

  • Secure Closure: The waste container must be kept securely closed at all times, except when adding waste[8]. This prevents the release of vapors and protects the contents from environmental factors.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic[8].

  • Secondary Containment: It is best practice to place the hazardous waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's Environmental Health & Safety (EHS) office is responsible for the collection and final disposal of hazardous chemical waste. Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is crucial for regulatory compliance.

  • Regulatory Adherence: All disposal activities must be conducted in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States[9][10].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, concise emergency plan is essential.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain and absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].

  • Skin: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Response start Start: Handling This compound ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe waste_gen Waste Generation: - Unused Compound - Contaminated Materials ppe->waste_gen container Select & Label Hazardous Waste Container waste_gen->container segregate Segregate Waste: - Solid Compound - Contaminated Items container->segregate storage Store Securely in Satellite Accumulation Area segregate->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup spill Spill Occurs spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Personal Exposure exposure_response Follow First-Aid Procedures & Seek Medical Attention exposure->exposure_response caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proactive hazard assessment, proper use of personal protective equipment, and compliant waste management are paramount in the lifecycle of any chemical compound.

References

  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Fluoro-5-(trifluoromethoxy)benzoic acid.
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  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 5-Bromobenzo[b]thiophene.
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Comprehensive Safety and Handling Guide for 2-Fluoro-5-(thiophen-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Fluoro-5-(thiophen-3-YL)benzoic acid. The following procedures are based on the known hazards of structurally similar compounds, including substituted benzoic acids and thiophene derivatives, to ensure a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment: A Synthesis of Structural Analogs

This compound is a unique molecule combining three key structural features: a benzoic acid backbone, a fluorine substituent, and a thiophene ring. Each of these contributes to the compound's potential hazard profile.

  • Benzoic Acid Core : Benzoic acid and its derivatives are generally recognized as irritants.[1][2] They can cause skin irritation, characterized by redness and a burning sensation, and are known to cause serious eye damage.[2][3][4][5][6] Inhalation of dust can lead to irritation of the nose, throat, and lungs, potentially causing coughing and shortness of breath.[1][7] Prolonged or repeated exposure may lead to dermatitis.[1][4]

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the chemical and toxicological properties of a molecule. For instance, the related compound 2-Fluoro-5-(trifluoromethoxy)benzoic acid is classified as a skin and serious eye irritant and may cause respiratory irritation.[8]

  • Thiophene Moiety : Thiophene and its derivatives are of particular concern due to their metabolic activation. The metabolism of thiophene-containing compounds by cytochrome P450 enzymes can lead to the formation of reactive metabolites.[9][10] These reactive intermediates have been associated with various toxicities, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[9][11]

In the absence of specific data for this compound, it is prudent to assume the compound is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and may have the potential for target organ toxicity with repeated exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the proper sequence for donning and doffing.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) tested to EN 374.[3]To prevent direct skin contact and potential irritation or absorption. The exact breakthrough time should be confirmed with the glove manufacturer.[12]
Eye Protection Safety goggles or a face shield.[7]To protect against dust particles and potential splashes, preventing serious eye irritation or damage.[2][8]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or higher.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[3][7]
Body Protection A laboratory coat or chemical-resistant overalls.[7]To protect skin and personal clothing from contamination.
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Store : Keep the container tightly closed in a dry, cool, and well-ventilated area.[8] Store away from incompatible materials, such as strong oxidizing agents.

Handling Procedures
  • Ventilation : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a glove box. For handling solutions, a well-ventilated area is crucial.[1]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[5][13]

  • Avoid Dust : Minimize the generation of dust when handling the solid.[1]

  • Spill Response : In the event of a spill, evacuate the area and prevent entry.[1] Eliminate all ignition sources.[1] For small spills of solid material, use a HEPA-filter vacuum for cleanup and place the material into a sealed container for disposal.[1] Do not wash spills into the sewer system.[1] Ventilate the area and wash the spill site after cleanup is complete.[1]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[8]

  • Skin Contact : If on skin, wash with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[8]

  • Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical attention.[8]

  • Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

Waste Segregation and Collection Workflow

Disposal_Workflow cluster_waste_streams Waste Generation cluster_containers Waste Collection cluster_disposal Final Disposal Solid Solid Waste (e.g., excess compound, contaminated weigh boats) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (e.g., solutions containing the compound) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container PPE Contaminated PPE (e.g., gloves, disposable lab coats) PPE_Container Designated Hazardous Waste Bag PPE->PPE_Container Disposal_Plant Approved Waste Disposal Facility Solid_Container->Disposal_Plant Liquid_Container->Disposal_Plant PPE_Container->Disposal_Plant

Caption: Workflow for the segregation and disposal of waste.

Step-by-Step Disposal Protocol
  • Solid Waste : Collect any unused this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated and clearly labeled hazardous waste container.[14] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[14]

  • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[14] Do not mix with other incompatible waste streams.[14]

  • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[14]

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[14]

  • Disposal : Dispose of all waste through an approved hazardous waste disposal plant, in accordance with local, regional, and national regulations.[8]

By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.